molecular formula C11H15NO3 B1263617 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid CAS No. 682803-14-1

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Cat. No.: B1263617
CAS No.: 682803-14-1
M. Wt: 209.24 g/mol
InChI Key: DFKAWZDMKJDTFC-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, also known as 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKAWZDMKJDTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640588
Record name 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-14-1
Record name 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a substituted aromatic amino acid with potential applications in medicinal chemistry.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. It details the established methodologies for determining its key physicochemical parameters and provides expert insights into the expected properties based on its chemical structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel chemical entities.

The structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, featuring a phenyl ring with a methoxy substituent, a propionic acid moiety, and an aminomethyl group, suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity. The presence of both acidic (carboxylic acid) and basic (amino) functional groups indicates that its ionization state, and therefore its properties, will be highly dependent on pH. Understanding these characteristics is the first critical step in unlocking its therapeutic potential.

Molecular Identity and Structure

A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.

IdentifierValueSource
IUPAC Name 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid-
CAS Number 682803-14-1[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)CC(CN)C(=O)O-

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[2] Furthermore, the melting point provides insights into the strength of the crystal lattice, which can influence dissolution rates and solid-state stability.

Expected Properties

Aromatic amino acids generally exhibit relatively high melting points, often exceeding 200°C, due to the presence of strong intermolecular hydrogen bonding and, in the case of zwitterions, electrostatic interactions.[3] The presence of the methoxy group on the phenyl ring may slightly influence the crystal packing and, consequently, the melting point compared to unsubstituted analogs.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (finely powdered)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.

  • Accurate Determination: Use a fresh capillary tube with a new sample. Heat the block to a temperature about 10-15°C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

  • Repeat: Perform the determination in triplicate to ensure reproducibility.

Boiling Point: A Measure of Volatility

While 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a solid at room temperature, its boiling point at reduced pressure can be a useful parameter for purification by distillation if applicable, and it provides information about the compound's volatility. Due to the presence of strong intermolecular forces, it is expected to have a high boiling point and likely decompose before boiling at atmospheric pressure.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for determining the boiling point of small quantities of a liquid or a low-melting solid.

Materials:

  • Thiele tube or a small beaker with high-boiling mineral oil

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., hot plate or Bunsen burner)

Procedure:

  • Sample Preparation: Place a small amount of the substance into the small test tube.

  • Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer and immerse it in the oil bath within the Thiele tube or beaker. The sample should be level with the thermometer bulb.

  • Heating: Gently heat the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

  • Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility: The Key to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment. The solubility of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is expected to be pH-dependent due to its amphoteric nature.

Expected Solubility Profile

The carboxylic acid group will be deprotonated at higher pH values, forming a carboxylate anion, which will increase aqueous solubility. The amino group will be protonated at lower pH values, forming an ammonium cation, which will also enhance aqueous solubility. At its isoelectric point (pI), the compound will exist primarily as a zwitterion, where its solubility is expected to be at a minimum. The methoxy-substituted phenyl group contributes to its lipophilicity, which will influence its solubility in organic solvents.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Organic solvents (e.g., ethanol, methanol, DMSO)

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to vials containing a known volume of the desired solvent (buffer or organic solvent). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature environment (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

  • Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a molecule with multiple ionizable centers like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, determining the pKa values for both the carboxylic acid and the amino group is essential for predicting its charge state at different physiological pHs. This, in turn, influences its solubility, permeability, and interaction with biological targets.

Expected pKa Values
  • Carboxylic Acid (pKa₁): The carboxylic acid group is expected to have a pKa in the range of 2-5, typical for aromatic carboxylic acids.

  • Amino Group (pKa₂): The primary amino group is expected to have a pKa in the range of 9-11.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Materials:

  • pH meter with a calibrated electrode

  • Autotitrator or a burette

  • Stir plate and stir bar

  • Jacketed titration vessel connected to a water bath for temperature control

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and dissolve it in a known volume of deionized water or a co-solvent if necessary. Add the background electrolyte.

  • Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube, and start stirring. Maintain a constant temperature.

  • Acidic Titration: Titrate the solution with the standardized HCl solution to a low pH (e.g., pH 2) to fully protonate both functional groups.

  • Basic Titration: Titrate the acidic solution with the standardized NaOH solution, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve or by analyzing the first and second derivatives of the titration curve.

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible lipid-like (n-octanol) and aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes and is a key component of drug-likeness rules, such as Lipinski's Rule of Five.

Expected LogP Value

The presence of the aromatic ring and the methoxy group will contribute to the lipophilicity of the molecule. However, the ionizable amino and carboxylic acid groups will significantly influence its distribution depending on the pH of the aqueous phase. The LogP value is typically determined for the neutral form of the molecule. Given its structure, a calculated LogP would likely fall in the range of 1-3.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partition coefficient.

Materials:

  • Separatory funnels or vials

  • n-Octanol (pre-saturated with the aqueous phase)

  • Aqueous buffer (pre-saturated with n-octanol) at a pH where the compound is predominantly in its neutral form

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis) for concentration determination

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.

  • Concentration Analysis: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Hypothetical Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product 4-methoxybenzaldehyde 4-Methoxy- benzaldehyde Malonic_acid Malonic Acid Cinnamic_acid_derivative 4-Methoxycinnamic Acid Malonic_acid->Cinnamic_acid_derivative Ammonia Ammonia Michael_adduct Michael Adduct Cinnamic_acid_derivative->Michael_adduct Michael Addition (e.g., with nitromethane) Nitrile_intermediate Nitrile Intermediate Michael_adduct->Nitrile_intermediate Reduction of Nitro Group & Nitrile Formation Target_Molecule 2-Aminomethyl-3-(4-methoxyphenyl) propionic acid Nitrile_intermediate->Target_Molecule Hydrolysis

Caption: A plausible synthetic route to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Significance in Drug Development

The physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are intrinsically linked to its potential as a therapeutic agent. For instance, its solubility will dictate the feasible routes of administration and formulation strategies. Its pKa values will determine its charge state in different compartments of the body, which affects its absorption, distribution, and target binding. The LogP value will provide an indication of its ability to cross the blood-brain barrier and other cellular membranes.

Structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, have shown interesting biological activities, including antioxidant and neuroprotective effects.[5] This suggests that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid could be a valuable scaffold for the design of novel therapeutic agents targeting a range of diseases. A comprehensive understanding of its physicochemical properties is the essential first step in exploring these possibilities.

Conclusion

This technical guide has provided a detailed framework for the characterization of the physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. While specific experimental data for this compound remains to be published, the established protocols and theoretical considerations presented herein offer a clear path forward for its comprehensive evaluation. For researchers and drug development professionals, a systematic investigation of these properties is a non-negotiable aspect of preclinical development, providing the foundational data necessary to make informed decisions and to ultimately unlock the therapeutic potential of this promising molecule.

References

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI. [Link]

  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4. PubChem. [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. PubMed. [Link]

  • On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. ResearchGate. [Link]

  • Editorial: Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences. [Link]

  • Phenylalaninol. Wikipedia. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. The Royal Society Publishing. [Link]

  • Alanine. The Biology Project, University of Arizona. [Link]

  • Physico-Chemical Properties of Amino acids. YouTube. [Link]

  • L-Phenylalaninol. Chem-Impex. [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]

Sources

An In-Depth Technical Guide to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a substituted γ-amino acid analog. While public domain research on this specific molecule is limited, this document synthesizes available chemical data and contextualizes its potential significance within the broader landscape of γ-aminobutyric acid (GABA) analogs and related neuroactive compounds. The guide will cover the verified chemical identity, structural features, and potential, though currently theoretical, applications in neuroscience and pharmacology. This paper aims to serve as a foundational resource for researchers interested in exploring the synthesis, biological activity, and therapeutic potential of this and structurally related compounds.

Chemical Identity and Physicochemical Properties

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a specific chemical entity with the Chemical Abstracts Service (CAS) registry number 682803-14-1 .[1][2] Its molecular structure consists of a propionic acid backbone substituted with both an aminomethyl group at the 2-position and a 4-methoxyphenyl group at the 3-position.

Identifier Value Source
CAS Number 682803-14-1Santa Cruz Biotechnology[2], Alchem Pharmtech[1]
Molecular Formula C11H15NO3Santa Cruz Biotechnology[2], Alchem Pharmtech[1]
Molecular Weight 209.24 g/mol Santa Cruz Biotechnology[2], Alchem Pharmtech[1]
Canonical SMILES COC1=CC=C(C=C1)CC(CN)C(=O)OInferred from Structure
IUPAC Name 2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acidInferred from Structure

The presence of a chiral center at the C2 position indicates that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can exist as enantiomers. The biological activity of such molecules is often stereospecific, a critical consideration for any future pharmacological studies.

Structural Context: A Substituted γ-Amino Acid Analog

The core structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid places it within the family of γ-amino acid analogs. γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] Consequently, its analogs are of significant interest in drug development for their potential to modulate GABAergic neurotransmission and treat a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[4]

The key structural features of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and their potential implications are:

  • γ-Amino Acid Backbone: The spatial relationship between the amino group and the carboxylic acid is crucial for interaction with GABA receptors and transporters.

  • 4-Methoxyphenyl Group: This lipophilic aromatic substituent can significantly influence the molecule's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. It may also confer affinity for other receptor systems.

  • Aminomethyl Substitution: The placement of the amino group on a methyl substituent at the C2 position differentiates it from simpler GABA analogs and may alter its binding affinity and selectivity for various biological targets.

Potential Therapeutic and Research Applications (Hypothetical)

Given the current lack of specific research on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, its potential applications are theoretical and extrapolated from the known activities of structurally related compounds.

Neurological Disorders

The primary hypothesis for the biological activity of this compound would be its interaction with the GABA system. Potential research avenues include its evaluation as:

  • A GABA Receptor Agonist or Antagonist: Direct interaction with GABA-A or GABA-B receptors could modulate neuronal inhibition.

  • A GABA Transporter (GAT) Inhibitor: Blocking the reuptake of GABA from the synaptic cleft would enhance GABAergic signaling.

  • An Inhibitor of GABA-Transaminase (GABA-T): Preventing the degradation of GABA would increase its concentration in the brain.

Other Potential Applications

The broader family of amino acid analogs with aryl substituents has been explored for a range of other biological activities, including as inhibitors of branched-chain amino acid aminotransferases (BCATs) for cancer therapy.[5][6]

Synthesis and Characterization: A Proposed Approach

While specific synthetic routes for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are not detailed in the available literature, a general retrosynthetic analysis suggests plausible pathways. The synthesis of γ-amino acids and their analogs is a well-established field of organic chemistry.[4][7][8]

A potential synthetic workflow could involve:

  • Michael Addition: The conjugate addition of a nucleophile to an appropriately substituted α,β-unsaturated carbonyl compound.

  • Modification of Amino Acid Precursors: Starting from a natural α-amino acid and employing radical pathways to introduce functionality.[7]

  • Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts to achieve enantiomerically pure forms of the target molecule.[8]

Experimental Protocol: A Generalized Approach for the Synthesis of a γ-Amino Acid Analog

This protocol is a generalized representation and would require optimization for the specific synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

  • Starting Material Selection: Choose a suitable precursor, such as a derivative of 4-methoxyphenylalanine or a substituted acrylic acid.

  • Carbon-Carbon Bond Formation: Employ a key bond-forming reaction, such as a Michael addition or an aldol condensation, to construct the carbon skeleton.

  • Introduction of the Amino Group: This can be achieved through various methods, including the reduction of a nitro or cyano group, or through a Gabriel synthesis.

  • Purification: Utilize column chromatography to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.[9]

Diagram: Generalized Synthetic Workflow

G cluster_0 Synthesis and Purification cluster_1 Characterization start Starting Materials (e.g., Substituted Acrylate and Nucleophile) reaction Key C-C Bond Formation (e.g., Michael Addition) start->reaction modification Functional Group Interconversion (e.g., Reduction of Nitro/Cyano Group) reaction->modification purification Purification (Column Chromatography) modification->purification nmr NMR Spectroscopy (Structure Elucidation) purification->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purification->ms hplc HPLC (Purity Assessment) purification->hplc

Caption: A generalized workflow for the synthesis and characterization of a γ-amino acid analog.

Future Directions and Conclusion

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid represents an under-explored molecule with a chemical structure that suggests potential bioactivity, particularly within the central nervous system. The lack of published data presents a clear opportunity for novel research.

Future investigations should focus on:

  • Development of a robust and stereoselective synthetic route.

  • In vitro screening to determine its affinity for GABA receptors, transporters, and metabolic enzymes.

  • In vivo studies in animal models of neurological disorders to assess its therapeutic potential.

  • Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

References

  • Li, X., He, J., Li, J., Zhou, M., Xu, J., Bai, J., ... & Zhang, G. (2022). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers in Immunology, 13, 966911.
  • Ferreira, P. M., & Afonso, C. A. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 716–723.
  • Corvo, M. C., & Pereira, M. M. A. (2007).
  • Chen, J., Chen, J., & Zhu, S. (2021).
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437.
  • Ding, Y., Li, Y., Wen, A. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

Sources

An In-depth Technical Guide to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

The landscape of chemical research is ever-expanding, with novel molecules offering new avenues for discovery. This guide focuses on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a compound situated at the intersection of established chemical principles and nascent research applications. Publicly available experimental data on this specific molecule is limited, a common scenario for non-commercial research chemicals.

This document, therefore, adopts a dual approach. It rigorously presents the confirmed structural and identifying information while also providing expert-driven, scientifically-grounded predictions and hypothetical protocols based on analogous structures and foundational chemical theory. This methodology is designed to empower researchers by offering a robust framework for synthesis, characterization, and conceptual application, transforming a data-sparse compound into a molecule with a clear context and potential.

Molecular Identity and Structural Elucidation

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a substituted β-amino acid. Its structure incorporates a propionic acid backbone, a key feature in many biologically active molecules. The presence of a primary amine on the aminomethyl substituent and a methoxy-substituted phenyl ring provides specific steric and electronic properties that are critical to its function and reactivity.

Chemical Identifiers

A consolidated table of identifiers provides a foundational reference for this compound.

IdentifierValueSource
IUPAC Name 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid(Predicted)
CAS Number 682803-14-1[1][2]
Molecular Formula C₁₁H₁₅NO₃[1][2]
Molecular Weight 209.24 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)CC(CN)C(=O)O(Predicted)
Core Molecular Structure

The molecule's architecture is defined by a central propionic acid chain with substitutions at the C2 and C3 positions. The C2 position, being bonded to four different groups (a hydrogen, a carboxyl group, an aminomethyl group, and the C3-substituted benzyl group), is a chiral center. Therefore, the compound can exist as (R)- and (S)-enantiomers.

Caption: 2D structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Predicted Physicochemical Properties

In the absence of published experimental data, physicochemical properties can be predicted using computational models. These predictions are invaluable for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, or for anticipating the molecule's behavior in biological assays.

PropertyPredicted ValueSignificance in Drug Development
pKa₁ (Carboxylic Acid) ~4.5Influences solubility and ionization state at physiological pH.
pKa₂ (Amine) ~9.8Affects ionization, receptor interaction, and membrane permeability.
logP (Octanol-Water) ~1.2Indicates lipophilicity, impacting absorption and distribution.
Polar Surface Area ~78 ŲRelates to membrane permeability and blood-brain barrier penetration.

Causality Behind Predictions:

  • The pKa of the carboxylic acid is expected to be in the typical range for propionic acids.

  • The pKa of the primary amino group is predicted to be similar to that of simple alkylamines.

  • The logP value is influenced by the lipophilic 4-methoxyphenyl group, balanced by the polar amino and carboxyl functionalities. This suggests moderate lipophilicity.

Potential Biological Context: A GABA Analogue Perspective

The structural backbone of the title compound, specifically the arrangement of the amino and carboxylic acid groups, bears a strong resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3]

The GABAergic System

GABAergic signaling is crucial for preventing neuronal hyperexcitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. GABA analogues are a class of drugs designed to modulate this system.[3] They often work not by directly agonizing GABA receptors, but by other mechanisms such as inhibiting GABA transporters (GATs) or binding to auxiliary subunits of voltage-gated calcium channels.[3][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD (Enzyme) Glutamate->GAD GABA_vesicle GABA in Vesicles GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT1 (Reuptake) GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding Ion_channel Cl⁻ Channel (Hyperpolarization) GABA_R->Ion_channel

Caption: Simplified GABAergic neurotransmission pathway.

Role of the Aryl Moiety

Many successful GABA analogues, such as Baclofen and Pregabalin, incorporate lipophilic substituents to improve pharmacokinetic properties, particularly blood-brain barrier penetration.[5][6] The 4-methoxyphenyl group in the title compound serves this purpose, increasing lipophilicity compared to GABA itself.[5] The introduction of aromatic substituents can be a key strategy for designing GABA uptake inhibitors.[4] This structural feature suggests that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a prime candidate for investigation in neurological disease models where GABAergic modulation is a therapeutic goal.

Proposed Synthesis and Characterization

Retrosynthetic Analysis & Proposed Route

A practical approach involves the conjugate addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated ester, followed by hydrolysis. This strategy is common for the synthesis of β-amino acids.

Target Target Molecule (β-Amino Acid) Intermediate1 Protected β-Amino Ester Target->Intermediate1 Hydrolysis Intermediate2 α,β-Unsaturated Ester (Cinnamate Derivative) Intermediate1->Intermediate2 Michael Addn. + Reduction Start2 4-Methoxy- benzaldehyde Intermediate2->Start2 Knoevenagel Condensation Start1 Malonic Ester Derivative Intermediate2->Start1 Knoevenagel Condensation Nuc Nitromethane (Nucleophile)

Caption: Proposed retrosynthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl (E)-3-(4-methoxyphenyl)acrylate

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) and methyl acetate (3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Michael Addition of Nitromethane

  • Dissolve the methyl (E)-3-(4-methoxyphenyl)acrylate (1.0 eq) in nitromethane (5.0 eq).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) as a catalyst.

  • Stir the mixture at 40 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the mixture with ethyl acetate and wash with 1M hydrochloric acid (HCl) and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the nitro adduct, methyl 3-(4-methoxyphenyl)-2-(nitromethyl)propanoate.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro adduct (1.0 eq) in methanol.

  • Add Raney Nickel (approx. 10% w/w) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (H₂, 50 psi) and stir vigorously at room temperature for 12 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude amino ester.

Step 4: Hydrolysis of the Ester

  • Dissolve the crude amino ester in a mixture of methanol and water (1:1).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction mixture to pH ~7 with 1M HCl.

  • The product may precipitate. If so, collect by filtration. If not, concentrate the solution and purify the resulting solid by recrystallization to yield the final product, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Recommended Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential. The following is a guide to the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring.

    • Methoxy Protons: A sharp singlet at ~δ 3.8 ppm (3H).

    • Aliphatic Protons: A series of multiplets between δ 2.5-3.2 ppm corresponding to the -CH₂-CH-CH₂- backbone.

    • Exchangeable Protons: Broad signals for the -NH₂ and -COOH protons, which can be confirmed by D₂O exchange.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the δ 175-180 ppm region.

    • Aromatic Carbons: Signals between δ 114-160 ppm, including the methoxy-bearing carbon at the higher end of this range.

    • Aliphatic Carbons: Signals in the δ 30-55 ppm range.

    • Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ from the primary amine.

  • C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl.

  • C-O Stretch: Absorptions in the 1250-1300 cm⁻¹ region for the aryl ether and carboxylic acid C-O bonds.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expect to observe the protonated molecular ion [M+H]⁺ at m/z 210.11. High-resolution mass spectrometry should confirm the elemental composition C₁₁H₁₅NO₃.

Conclusion and Future Directions

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid represents a molecule of significant interest for researchers in medicinal chemistry and neuroscience. Its structural similarity to GABA, combined with a lipophilic aryl moiety, makes it a compelling candidate for investigation as a modulator of the central nervous system. This guide provides a comprehensive theoretical framework, from synthesis to biological context, to serve as a launchpad for further experimental validation and exploration of its therapeutic potential.

References

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link][3]

  • Szymańska, E. et al. (2016). Lipophilic aromatic GABA uptake inhibitors. ResearchGate. Available at: [Link][4]

  • García-Laorden, I. et al. (2017). Novel-Substituted Heterocyclic GABA Analogues. PubMed Central. Available at: [Link][5]

  • Petrov, V. I. et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PubMed Central. Available at: [Link][6]

  • Jida, M. M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Available at: [Link][7]

  • Bálint, J. et al. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. ResearchGate. Available at: [Link][8]

Sources

1H NMR spectrum of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Introduction: Structural Elucidation in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For complex molecules such as 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a derivative with potential applications stemming from its amino acid and substituted phenylpropionic acid moieties, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for structural verification.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offering not just a prediction of the spectrum but a rationale grounded in fundamental principles of chemical environment, stereochemistry, and spin-spin coupling. Our focus is on the causality behind the spectral features, providing researchers with the tools to interpret and validate their own experimental data.

Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. The structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid contains a chiral center at the C2 position. This feature is of critical importance as it renders the geminal protons on adjacent methylene groups (the benzylic CH₂ and the aminomethyl CH₂) chemically non-equivalent, a phenomenon known as diastereotopicity.[3][4]

G cluster_phenyl Methoxyphenyl Group cluster_backbone Propionic Acid Backbone C1 C C2 C C1->C2 C_beta CH₂ (H_c, H_d) C1->C_beta C3 C C2->C3 H_e H_e C2->H_e C4 C C3->C4 H_f H_f C3->H_f C5 C C4->C5 O_Me O C4->O_Me C6 C C5->C6 H_f2 H_f C5->H_f2 C6->C1 H_e2 H_e C6->H_e2 Me CH₃ (H_g) O_Me->Me C_alpha CH (H_b) (Chiral Center) C_beta->C_alpha C_carboxyl COOH (H_a) C_alpha->C_carboxyl C_aminomethyl CH₂ (H_h, H_i) C_alpha->C_aminomethyl N_amino NH₂ (H_j) C_aminomethyl->N_amino

Figure 1: Molecular structure and proton designations for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

We can classify the non-exchangeable protons into six distinct magnetic environments, with the labile amine and acid protons adding two more:

  • Aromatic Protons (Hₑ, Hբ): A para-substituted benzene ring creating an AA'BB' system.

  • Methoxy Protons (H₉): A methyl group attached to an oxygen atom.

  • Benzylic Protons (H꜀, Hₔ): A CH₂ group adjacent to the aromatic ring and the chiral center.

  • Methine Proton (Hₐ): The single proton on the chiral C2 carbon.

  • Aminomethyl Protons (Hₕ, Hᵢ): A CH₂ group adjacent to the amino group and the chiral center.

  • Labile Protons (Hₐ, Hⱼ): The carboxylic acid and amine protons, which may exchange with the solvent.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment; electronegative atoms and unsaturated groups deshield protons, shifting them to a higher ppm value (downfield).[5][6] Spin-spin coupling, mediated through chemical bonds, splits signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[7]

Proton(s)DesignationPredicted δ (ppm)Predicted MultiplicityCoupling ToRationale
Carboxylic AcidHₐ> 10Broad Singlet (br s)-Highly deshielded acidic proton; often broad due to hydrogen bonding and chemical exchange.[8][9]
Aromatic~7.15Doublet (d)HₑProtons ortho to the CH₂ group, deshielded by the aromatic ring current.
AromaticHₑ~6.85Doublet (d)Protons ortho to the electron-donating -OCH₃ group, shielded relative to Hբ.[10]
MethoxyH₉~3.78Singlet (s)-Characteristic shift for an aryl methoxy group; no adjacent protons to couple with.[11][12]
AminomethylHₕ, Hᵢ3.0 - 3.52 x Doublet of Doublets (dd)Hₐ, Hᵢ/Hₕ (geminal)Diastereotopic protons deshielded by the adjacent nitrogen. Each couples to the C2 proton and their geminal partner.[3][4]
MethineHₐ2.8 - 3.2Multiplet (m)H꜀, Hₔ, Hₕ, HᵢLocated at the chiral center, this proton is coupled to four neighboring protons, resulting in a complex multiplet.
BenzylicH꜀, Hₔ2.6 - 2.92 x Doublet of Doublets (dd)Hₐ, Hₔ/H꜀ (geminal)Diastereotopic benzylic protons. Each couples to the C2 proton and their geminal partner.[3][11]
AmineHⱼ1 - 5Broad Singlet (br s)-Labile protons with a chemical shift and peak shape highly dependent on solvent, pH, and concentration.[13]

Table 1: Predicted ¹H NMR Spectral Parameters for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Causality Behind Key Spectral Features:
  • The AA'BB' System: The protons on the para-substituted ring (Hₑ and Hբ) are chemically non-equivalent. Hₑ protons are ortho to the electron-donating methoxy group and are thus more shielded (lower ppm) than the Hբ protons. They couple to each other, resulting in two distinct doublets.[10]

  • The Impact of Chirality: The C2 chiral center is the most influential feature of this spectrum. It creates a chiral environment that makes the two protons on the adjacent C3 methylene group (H꜀, Hₔ) and the two protons on the aminomethyl group (Hₕ, Hᵢ) diastereotopic.[3][4] This has two major consequences:

    • Distinct Chemical Shifts: Diastereotopic protons reside in different chemical environments and will have unique chemical shifts. We therefore expect four separate signals for these four methylene protons.

    • Geminal Coupling: These non-equivalent geminal protons will couple to each other, in addition to coupling with the methine proton (Hₐ). This leads to more complex splitting patterns, typically a doublet of doublets (dd) for each proton.

  • Solvent Effects: The chemical shifts of the labile COOH and NH₂ protons are highly sensitive to the choice of solvent due to variations in hydrogen bonding and proton exchange rates.[14][15][16] In a protic solvent like D₂O, these protons will exchange with deuterium and their signals will disappear, a useful technique for confirming their assignment. In an aprotic solvent like DMSO-d₆, they are typically observed as broad singlets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz Spectrometer) cluster_proc 3. Data Processing prep1 Weigh ~5-10 mg of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 Add internal standard (e.g., TMS at 0 ppm). prep2->prep3 prep4 Transfer to a 5 mm NMR tube. prep3->prep4 acq1 Lock spectrometer on deuterium signal of solvent. prep4->acq1 acq2 Shim magnet coils to optimize field homogeneity. acq1->acq2 acq3 Set acquisition parameters: - Spectral Width: ~16 ppm - Acquisition Time: ~4s - Relaxation Delay: 2s - Number of Scans: 16-64 acq2->acq3 acq4 Acquire Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to FID. acq4->proc1 proc2 Perform phase correction (zero and first order). proc1->proc2 proc3 Apply baseline correction. proc2->proc3 proc4 Calibrate spectrum to TMS (δ = 0.00 ppm). proc3->proc4 proc5 Integrate signals and analyze multiplicities. proc4->proc5

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the title compound. The choice of mass is a balance between achieving good signal-to-noise and avoiding solubility issues.

    • Select an appropriate deuterated solvent. DMSO-d₆ is often a good choice as it solubilizes many polar organic molecules and allows for the observation of exchangeable protons. For confirming assignments via proton exchange, D₂O can be used.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer frequency to the deuterium signal of the solvent. This step ensures the stability of the magnetic field during acquisition.

    • Shim the magnetic field. This is an automated or manual process that adjusts currents in the shim coils to maximize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

    • Define the number of scans. A higher number of scans increases the signal-to-noise ratio, which is crucial for seeing complex multiplets or analyzing dilute samples.

    • Set a relaxation delay (D1) of 1-5 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

  • Data Processing and Interpretation:

    • Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain NMR spectrum.

    • Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The ratio of these integrals should correspond to the ratio of protons in each unique environment.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding protons in the molecule, cross-referencing with the predictions in Table 1.

Conclusion

The ¹H NMR spectrum of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is rich with structural information. A complete interpretation relies not only on recognizing the characteristic chemical shifts of the methoxyphenyl and propionic acid fragments but also on a deep understanding of the stereochemical consequences of its chiral center. The resulting diastereotopicity of the methylene protons serves as a definitive spectroscopic signature. By following a robust experimental protocol and applying the fundamental principles outlined in this guide, researchers and drug development professionals can confidently use ¹H NMR to verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 proton NMR spectrum of propanoic acid (propionic acid). Retrieved from [Link]

  • University of California, Davis. (n.d.). Proton NMR Chemical Shift Tables. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • Stewart, S. M. (2021). NMR and Chiral Molecules. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • ResearchGate. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Retrieved from [Link]

  • ACS Publications. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Reddit. (2024). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. Retrieved from [Link]

  • PubMed. (2004). Protein chemical shifts arising from alpha-helices and beta-sheets depend on solvent exposure. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]

  • University of Illinois. (n.d.). Chemical Shifts in Amino Acids, Peptides, and Proteins. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

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An In-Depth Technical Guide to the Chiral Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a valuable chiral γ-amino acid (GABA) analogue. As the biological activity of such molecules is often confined to a single enantiomer, stereocontrolled synthesis is of paramount importance in drug discovery and development.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of field-proven synthetic routes. We will dissect the causality behind key experimental choices, present detailed protocols, and compare methodologies to guide the rational design of efficient and scalable syntheses. The core focus will be on asymmetric organocatalysis and chiral auxiliary-mediated approaches, which represent robust and widely adopted strategies for establishing the critical C2 stereocenter.

Introduction: The Significance of Chiral GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Consequently, structural analogues of GABA are of significant interest in medicinal chemistry, leading to the development of blockbuster drugs such as Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid).[1][2] These molecules find applications as anticonvulsants, analgesics, and muscle relaxants.[1][3]

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid belongs to this important class of compounds. The key structural feature is a stereogenic center at the C2 position, adjacent to the carboxylic acid. The specific spatial arrangement of the aminomethyl and arylpropyl substituents dictates the molecule's interaction with biological targets. Therefore, accessing enantiomerically pure forms of this compound is not merely an academic exercise but a prerequisite for its pharmacological evaluation and potential therapeutic application. This guide focuses on the strategic synthesis of this specific chiral architecture.

Core Synthetic Strategies & Retrosynthetic Analysis

The central challenge lies in the stereoselective construction of the C-C or C-N bond that defines the chiral center at C2. Two dominant and highly effective strategies emerge from the literature for analogous structures: Asymmetric Michael Addition and Chiral Auxiliary-Mediated Alkylation.

Retrosynthetic Logic:

A logical retrosynthetic disconnection of the target molecule points towards a Michael acceptor and a malonate-type pronucleophile. This disconnection is particularly powerful as it allows for the use of well-established organocatalytic methods to control the stereochemistry of the crucial C-C bond formation.

G Target Target Molecule 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid FG1 Functional Group Interconversion (Reduction & Decarboxylation) Target->FG1 Intermediate1 Nitro-diester Intermediate FG1->Intermediate1 Bond1 C-C Bond Formation (Asymmetric Michael Addition) Intermediate1->Bond1 Precursor1 Diethyl Malonate Bond1->Precursor1 Precursor2 1-(4-methoxyphenyl)-2-nitroethene (Michael Acceptor) Bond1->Precursor2 Bond2 Henry Reaction Precursor2->Bond2 Precursor3 4-Methoxybenzaldehyde Precursor4 Nitromethane Bond2->Precursor3 Bond2->Precursor4

Caption: Retrosynthetic analysis via an asymmetric Michael addition pathway.

Route A: Organocatalytic Asymmetric Michael Addition

This is arguably one of the most elegant and efficient methods for setting the desired stereocenter. The strategy relies on the conjugate addition of a pronucleophile, such as diethyl malonate, to a prochiral nitroalkene. The reaction is catalyzed by a small chiral organic molecule, typically a bifunctional catalyst that activates both reaction partners simultaneously.[4][5]

Causality and Mechanistic Insight:

The success of this approach hinges on the use of a bifunctional catalyst, such as a cinchona alkaloid-derived thiourea. This catalyst operates through a dual-activation mechanism:

  • Nucleophile Activation: The basic tertiary amine moiety of the catalyst (e.g., the quinuclidine nitrogen) deprotonates the diethyl malonate, forming a chiral ion pair.

  • Electrophile Activation: The thiourea moiety activates the nitroalkene via double hydrogen bonding to the nitro group. This lowers the LUMO of the Michael acceptor and holds it in a fixed orientation.

This dual activation within the catalyst's chiral pocket ensures that the nucleophile attacks the si- or re-face of the nitroalkene preferentially, leading to a high degree of enantioselectivity.

Experimental Workflow

G cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Asymmetric Michael Addition cluster_2 Step 3: Reduction & Cyclization cluster_3 Step 4: Hydrolysis S1_Start 4-Methoxy- benzaldehyde S1_End 1-(4-methoxyphenyl) -2-nitroethene S1_Start->S1_End Nitromethane, Base (e.g., NH4OAc) S2_Start Nitroethene S2_End Chiral Nitro-diester Adduct S2_Start->S2_End Diethyl Malonate, Chiral Thiourea Catalyst S3_Start Nitro-diester Adduct S3_End Chiral Lactam Intermediate S3_Start->S3_End H2, Raney-Ni or Fe/AcOH S4_Start Chiral Lactam S4_End Target Molecule S4_Start->S4_End Aq. HCl, Reflux

Caption: Workflow for the Asymmetric Michael Addition route.

Protocol: Key Step - Asymmetric Michael Addition

This protocol is a representative example based on established methodologies for similar transformations and should be adapted and optimized.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (e.g., Takemoto catalyst, 1-5 mol%).

  • Reagent Addition: Add the solvent (e.g., toluene or CH₂Cl₂, 0.1-0.5 M). Add 1-(4-methoxyphenyl)-2-nitroethene (1.0 equiv).

  • Nucleophile Addition: Add diethyl malonate (1.2-1.5 equiv) to the solution.

  • Reaction: Stir the mixture at the specified temperature (ranging from -20 °C to room temperature) and monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 24-72 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched diethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate.

  • Characterization: The enantiomeric excess (e.e.) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Route B: Chiral Auxiliary-Mediated Synthesis

This classic and robust strategy utilizes a covalently bonded chiral molecule—an auxiliary—to direct the stereochemical outcome of a reaction on a prochiral substrate.[6] The Evans oxazolidinone auxiliaries are particularly effective for stereoselective alkylations of carboxylic acid derivatives.

Causality and Mechanistic Insight:

The principle relies on diastereoselective control. The chiral auxiliary is first acylated with 3-(4-methoxyphenyl)propionic acid. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the corresponding enolate. When the enolate is formed and subsequently reacts with an electrophile, the electrophile is forced to approach from the less sterically hindered face, resulting in a high degree of diastereoselectivity. The auxiliary is then cleaved under mild conditions to reveal the chiral product.

Experimental Workflow

G cluster_0 Step 1: Auxiliary Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Functional Group Conversion S1_Start (4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone S1_End N-Acyl Oxazolidinone S1_Start->S1_End 3-(4-methoxyphenyl) -propanoyl chloride, Base S2_Start N-Acyl Oxazolidinone S2_End Alkylated Intermediate S2_Start->S2_End 1. LDA or NaHMDS 2. Electrophilic aminomethyl synthon (e.g., BnO-CH2-Br) S3_Start Alkylated Intermediate S3_End Chiral Carboxylic Acid S3_Start->S3_End LiOH, H2O2 S4_Start Chiral Carboxylic Acid (with -CH2OBn) S4_End Target Molecule S4_Start->S4_End Multi-step conversion: -CH2OBn -> -CH2OH -> -CH2N3 -> -CH2NH2

Caption: Workflow for the Chiral Auxiliary-Mediated route.

Protocol: Key Step - Diastereoselective Alkylation

This protocol is a representative example based on established methodologies and requires careful execution due to the use of strong bases and low temperatures.

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05-1.1 equiv) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: In a separate flask, prepare a solution of the electrophile (e.g., benzyl bromomethyl ether, 1.2-1.5 equiv) in anhydrous THF. Add this solution dropwise to the cold enolate solution.

  • Reaction: Stir the reaction mixture at -78 °C, allowing it to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) over several hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or HPLC.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Asymmetric Michael AdditionRoute B: Chiral Auxiliary
Stereocontrol EnantioselectiveDiastereoselective
Key Reagent Chiral Organocatalyst (sub-stoichiometric)Chiral Auxiliary (stoichiometric)
Atom Economy Generally higherLower due to stoichiometric auxiliary
Scalability Good; catalyst loading can be optimized.Can be challenging due to chromatography.
Typical e.e./d.r. >90% e.e. is common>95% d.r. is common
Pros Catalytic, high atom economy.Highly reliable, predictable outcome.
Cons Catalyst development may be needed.Requires extra steps for auxiliary attachment/removal.

Conclusion

The chiral synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can be effectively achieved through several modern synthetic strategies. The Asymmetric Michael Addition route, employing bifunctional organocatalysts, stands out for its elegance, efficiency, and atom economy, making it an attractive option for both academic and industrial settings. The Chiral Auxiliary approach, while less atom-economical, remains a highly reliable and predictable method for securing the desired stereochemistry, providing a robust alternative. The choice between these routes will ultimately depend on project-specific factors, including scale, cost of reagents, and available expertise. Both pathways offer validated and trustworthy methods for accessing this valuable enantiopure GABA analogue for further research and development.

References

  • Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. International Journal of Chemical Sciences, 16(1), 246. Available at: [Link]

  • Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3587. Available at: [Link]

  • CN103833562A - Preparation method for asymmetric synthesis of pregabalin. Google Patents.
  • Wang, Z., et al. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry. Available at: [Link]

  • Reddy, L., et al. (2007). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Arkivoc, 2007(15), 149-158. Available at: [Link]

  • Porta, R., et al. (2015). Enantioselective Organocatalysis in Microreactors: Continuous Flow Synthesis of a (S)-Pregabalin Precursor and (S)-Warfarin. Symmetry, 7(3), 1275-1288. Available at: [Link]

  • Reyes, E., et al. (2016). The Catalytic, Enantioselective Michael Reaction. In Comprehensive Enantioselective Organocatalysis. Wiley-VCH. Available at: [Link]

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biological activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Executive Summary

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a synthetic amino acid derivative with potential therapeutic applications stemming from its structural similarity to endogenous signaling molecules. This guide provides a comprehensive overview of its known and hypothesized biological activities, targeting researchers, scientists, and professionals in drug development. While publicly available data on this specific compound is limited, this paper synthesizes existing information and proposes avenues for future research. The primary reported activity is the inhibition of amyloid fibril formation, suggesting a role in managing conditions like rheumatoid arthritis. Furthermore, its structure as a β-amino acid derivative points towards a potential interaction with the GABAergic system, a hypothesis explored herein. This guide details proposed mechanisms of action, outlines experimental protocols for validation, and discusses potential therapeutic applications.

Introduction: Chemical and Structural Profile

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a derivative of the amino acid phenylalanine.[1] Its chemical structure is characterized by a propionic acid backbone with an aminomethyl group at the second carbon and a 4-methoxyphenyl group at the third carbon.

PropertyValueSource
Molecular Formula C11H15NO3[2]
Molecular Weight 209.24 g/mol [2]
CAS Number 682803-14-1[2]

The presence of the aminomethyl group and the phenyl ring with a methoxy substitution are key determinants of its potential biological interactions. The compound is typically available for research purposes and is not intended for diagnostic or therapeutic use without further investigation.[2]

Reported Biological Activity: Inhibition of Amyloid Fibril Formation

The primary documented is its ability to inhibit the formation of amyloid fibrils.[1] This property suggests its potential as a therapeutic agent for amyloid-related diseases, such as rheumatoid arthritis.[1]

Mechanism of Amyloid Fibril Inhibition

Amyloid fibrils are insoluble protein aggregates that are a hallmark of several chronic diseases. The proposed mechanism by which 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid inhibits their formation involves its binding to the N-terminal region of susceptible proteins.[1] Specifically, it is thought to interact with two adjacent hydrophobic residues, preventing the protein from aggregating into the characteristic β-sheet structure of amyloid fibrils.[1] Crystallographic studies have indicated a specific binding site for the compound, which is stabilized by hydrogen bonding with water molecules and is located near a salt bridge between two amino acids.[1]

Protein Monomeric Protein HydrophobicResidues Adjacent Hydrophobic Residues Protein->HydrophobicResidues exposes Aggregation Aggregation HydrophobicResidues->Aggregation promotes Inhibition Inhibition HydrophobicResidues->Inhibition leads to Compound 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Compound->HydrophobicResidues binds to AmyloidFibril Amyloid Fibril (β-sheet structure) Aggregation->AmyloidFibril leads to Inhibition->Aggregation blocks

Caption: Proposed mechanism of amyloid fibril inhibition.

Proposed Mechanism of Action: A Potential GABA Analogue

The structural features of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, particularly the presence of a γ-aminobutyric acid (GABA)-like moiety, suggest that it may act as a GABA analogue. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its deficiency is implicated in various neurological and psychiatric disorders.[3] GABA analogues are designed to modulate the GABAergic system and have shown therapeutic potential.[3]

Rationale for GABAergic Activity

The core structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid contains a flexible amino acid backbone that could allow it to adopt a conformation recognized by GABA receptors or transporters. The methoxyphenyl group could influence its binding affinity and selectivity for different subtypes of GABA receptors (GABA-A, GABA-B) or GABA transporters (GATs).[4][5]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_vesicle Vesicular Storage GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GAT GABA Transporter (GAT) GABA_release->GAT reuptake by GABA_receptor GABA Receptor (GABA-A / GABA-B) GABA_release->GABA_receptor binds to Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition activates Compound 2-Aminomethyl-3- (4-methoxyphenyl)propionic acid Compound->GAT potential inhibitor Compound->GABA_receptor potential agonist/ allosteric modulator

Caption: Hypothesized interaction with the GABAergic synapse.

Proposed Experimental Workflows for Validation

To substantiate the hypothesized biological activities of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a series of in vitro and in vivo experiments are necessary.

Amyloid Fibril Inhibition Assays

A step-by-step protocol to assess the anti-amyloidogenic properties of the compound:

  • Protein Preparation: Isolate and purify the amyloidogenic protein of interest (e.g., amyloid-beta for Alzheimer's disease, or serum amyloid A for rheumatoid arthritis).

  • Aggregation Assay: Induce protein aggregation in the presence and absence of varying concentrations of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

  • Thioflavin T (ThT) Fluorescence Assay: Monitor the kinetics of fibril formation using ThT, a dye that fluoresces upon binding to amyloid fibrils. A decrease in fluorescence intensity in the presence of the compound would indicate inhibition.

  • Electron Microscopy: Visualize the morphology of the protein aggregates formed in the presence and absence of the compound to confirm the inhibition of fibril formation.

start Start protein_prep Protein Preparation start->protein_prep aggregation_setup Set up Aggregation Assay (with and without compound) protein_prep->aggregation_setup tht_assay Thioflavin T Fluorescence Assay aggregation_setup->tht_assay em_imaging Electron Microscopy Imaging aggregation_setup->em_imaging data_analysis Data Analysis and Interpretation tht_assay->data_analysis em_imaging->data_analysis end End data_analysis->end

Caption: Workflow for amyloid fibril inhibition assay.

GABA Receptor Binding and Functional Assays

To investigate the potential GABAergic activity, the following experimental workflow is proposed:

  • Radioligand Binding Assays: Determine the binding affinity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to GABA-A and GABA-B receptors using radiolabeled ligands (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B).

  • Electrophysiology (Patch-Clamp): In cultured neurons or cells expressing recombinant GABA receptors, measure changes in ion channel currents in response to the application of the compound to determine if it acts as an agonist, antagonist, or allosteric modulator.

  • GABA Uptake Assay: In synaptosomes or cells expressing GABA transporters, measure the uptake of radiolabeled GABA in the presence of the compound to assess its potential as a GAT inhibitor.

Potential Therapeutic Applications and Future Research

Based on its known and hypothesized biological activities, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid could have therapeutic potential in:

  • Rheumatoid Arthritis and other Amyloid-related Diseases: By inhibiting amyloid fibril formation.

  • Neurological and Psychiatric Disorders: If it proves to be a modulator of the GABAergic system, it could be explored for conditions like epilepsy, anxiety, and neuropathic pain.[3][5]

Future research should focus on a more detailed characterization of its mechanism of action, including its specificity and potency. In vivo studies in animal models of relevant diseases will be crucial to evaluate its therapeutic efficacy and safety profile.

Conclusion

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a compound with intriguing, yet underexplored, biological activities. Its reported ability to inhibit amyloid fibril formation presents a tangible therapeutic avenue for amyloid-related diseases. The hypothesized interaction with the GABAergic system, based on its chemical structure, opens up a new line of investigation into its potential as a neuroactive agent. The experimental workflows outlined in this guide provide a roadmap for researchers to further elucidate the biological profile of this promising molecule.

References

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available from: [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • PubMed. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Available from: [Link]

  • ResearchGate. (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available from: [Link]

  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • ResearchGate. (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

  • PubMed Central. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

  • Google Patents. Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • PubMed Central. GABAA Receptor: Positive and Negative Allosteric Modulators. Available from: [Link]

  • ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Available from: [Link]

  • PubMed. A role of GABA analogues in the treatment of neurological diseases. Available from: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • PubMed. Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • PubMed Central. Rational approaches for the design of various GABA modulators and their clinical progression. Available from: [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid: A Novel Inhibitor of Amyloid Fibril Formation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core mechanism of action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a synthetic β-amino acid analogue. Extensive analysis of the available literature reveals its potent role as a structural disruptor of amyloid fibril formation. When incorporated into a peptide backbone, this compound fundamentally alters the peptide's conformational landscape, inducing a turn-like structure that precludes the formation of the β-sheet architecture essential for amyloidogenesis. This guide will provide a detailed exploration of this mechanism, supported by experimental workflows and structural insights, to offer a comprehensive resource for researchers in the fields of neurodegenerative diseases, protein misfolding disorders, and therapeutic peptide design.

Introduction: The Challenge of Amyloidogenesis and a Novel Therapeutic Strategy

Pathological protein aggregation, leading to the formation of insoluble amyloid fibrils, is a hallmark of numerous debilitating human diseases, including Alzheimer's disease, Parkinson's disease, and certain forms of arthritis. The self-assembly of soluble peptides or proteins into highly organized, β-sheet-rich fibrillar structures is a complex process that represents a significant challenge for therapeutic intervention. The core strategy in combating these conditions often revolves around the inhibition of this fibril formation cascade.

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid emerges as a compelling molecular tool in this context. It is a synthetic β-amino acid that, when integrated into a peptide sequence known to form amyloid fibrils, acts as a potent inhibitor of this process. This guide will focus on its primary, evidence-based mechanism of action: the structural disruption of amyloidogenic peptides.

Core Mechanism of Action: Structural Disruption of Amyloid Fibril Formation

The principal mechanism of action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is the inhibition of amyloid fibril formation through the induction of a specific, non-amyloidogenic peptide conformation. Research has shown that when this β-amino acid is incorporated into a highly amyloidogenic peptide sequence, it completely prevents the formation of amyloid fibrils[1].

The key to this inhibitory activity lies in the unique structural constraints imposed by the β-amino acid backbone. Unlike α-amino acids, the building blocks of natural proteins, the presence of an additional carbon atom in the backbone of β-amino acids provides greater conformational flexibility. In the case of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, this flexibility is channeled to favor a specific turn-like structure.

Crystallographic studies of a peptide analogue containing this modified amino acid revealed that it adopts a nine-membered hydrogen-bonded δ-turn-like structure[1]. This conformation physically prevents the peptide from adopting the extended β-strand conformation that is a prerequisite for the formation of the cross-β-sheet structure characteristic of amyloid fibrils. The result is a complete halt of the aggregation process, with the modified peptide forming amorphous, non-fibrillar aggregates instead[1].

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism by which 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid inhibits amyloid fibril formation.

G cluster_0 Standard Amyloidogenesis cluster_1 Inhibition by 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Amyloidogenic Peptide Amyloidogenic Peptide β-Sheet Formation β-Sheet Formation Amyloidogenic Peptide->β-Sheet Formation Self-Assembly Amyloid Fibril Amyloid Fibril β-Sheet Formation->Amyloid Fibril Aggregation δ-Turn Formation Forced δ-Turn Conformation Modified Peptide Peptide with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Modified Peptide->δ-Turn Formation Structural Constraint Amorphous Aggregates Amorphous Aggregates δ-Turn Formation->Amorphous Aggregates Aggregation without Fibril Formation

Caption: Mechanism of Amyloid Fibril Inhibition.

Experimental Validation of the Mechanism of Action

The validation of the proposed mechanism of action for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid relies on a series of well-established biophysical and structural biology techniques. The following sections provide detailed, step-by-step methodologies for the key experiments required to demonstrate its inhibitory effects.

Peptide Synthesis

The initial step involves the synthesis of both the native amyloidogenic peptide and the modified peptide containing 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. This is typically achieved through solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

  • Coupling: Activate the carboxylic acid group of the next Fmoc-protected amino acid (either a standard α-amino acid or the custom 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated amino acid to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Amyloid Fibril Formation Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Protocol for Thioflavin T Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized peptides (both native and modified) in a suitable solvent (e.g., DMSO or a mild buffer) to ensure they are in a monomeric state.

    • Prepare a Thioflavin T stock solution in a buffer such as phosphate-buffered saline (PBS).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the peptide solution to achieve the desired final concentration.

    • Add the ThT solution to each well.

    • Include control wells with buffer and ThT only (for background fluorescence) and wells with only the peptide (to check for intrinsic fluorescence).

  • Incubation and Monitoring:

    • Incubate the plate at 37°C with intermittent shaking to promote fibril formation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 440 nm and 485 nm, respectively).

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the peptide-containing wells.

    • Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates fibril formation.

Congo Red Staining

Congo red is a dye that binds to amyloid fibrils and exhibits a characteristic apple-green birefringence when viewed under polarized light. This provides qualitative confirmation of the presence of amyloid structures.

Protocol for Congo Red Staining:

  • Sample Preparation: After the ThT assay, take an aliquot of the peptide solutions (both native and modified) and spot them onto a glass microscope slide. Allow the spots to air dry.

  • Staining:

    • Stain the dried spots with a Congo red solution for approximately 20-30 minutes.

    • Rinse with distilled water.

    • Briefly differentiate in an alkaline alcohol solution.

    • Rinse with tap water.

  • Microscopy:

    • Mount the slide with a coverslip.

    • Observe the samples under a light microscope equipped with polarizers.

  • Analysis: The presence of amyloid fibrils is confirmed by the observation of apple-green birefringence.

X-ray Crystallography of the Modified Peptide

To gain atomic-level insight into how 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid disrupts fibril formation, X-ray crystallography of the modified peptide is essential.

Conceptual Workflow for Peptide Crystallography:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield single, well-ordered crystals of the modified peptide.

  • Data Collection: Expose a single crystal to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and use computational methods to solve the phase problem and generate an electron density map. Build an atomic model of the peptide into the electron density map and refine it to obtain the final, high-resolution structure.

  • Structural Analysis: Analyze the crystal structure to identify key conformational features, such as the δ-turn, and the intramolecular hydrogen bonding that stabilizes this non-amyloidogenic conformation.

Experimental Workflow Diagram

G Peptide_Synthesis 1. Peptide Synthesis (Native and Modified) Fibril_Assay 2. Thioflavin T Assay Peptide_Synthesis->Fibril_Assay X-ray 4. X-ray Crystallography (Modified Peptide) Peptide_Synthesis->X-ray Congo_Red 3. Congo Red Staining Fibril_Assay->Congo_Red Mechanism_Elucidation 5. Mechanism Elucidation Fibril_Assay->Mechanism_Elucidation Congo_Red->Mechanism_Elucidation X-ray->Mechanism_Elucidation

Caption: Experimental Workflow for Mechanism Validation.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes from the experimental validation, comparing the amyloidogenic peptide with the peptide containing 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Experiment Amyloidogenic Peptide (Control) Peptide with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid
Thioflavin T Assay Sigmoidal increase in fluorescence over time, indicating fibril formation.No significant increase in fluorescence, indicating inhibition of fibril formation.
Congo Red Staining Apple-green birefringence under polarized light.No birefringence observed.
X-ray Crystallography Not applicable (forms fibrils, not single crystals).High-resolution structure revealing a δ-turn conformation.

Potential for GABAergic Activity: A Structural Perspective

While the primary mechanism of action is clearly defined as the inhibition of amyloid fibril formation, it is worth noting the structural similarity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to known gamma-aminobutyric acid (GABA) analogues, such as phenibut and baclofen. These compounds are agonists at the GABAB receptor and exert inhibitory effects on the central nervous system.

The core structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, with its aminomethyl group attached to the β-carbon of a phenylpropionic acid scaffold, bears a resemblance to the β-phenyl-GABA structure of phenibut. This structural analogy raises the possibility that the compound could interact with GABA receptors. However, it is crucial to emphasize that there is currently no direct experimental evidence to support this hypothesis. Further investigation, such as receptor binding assays and electrophysiological studies, would be required to explore any potential GABAergic activity.

Conclusion

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid represents a promising tool for the development of novel therapeutics targeting diseases characterized by amyloid fibril formation. Its mechanism of action is rooted in its ability to act as a structural "breaker" of the amyloidogenic cascade. By inducing a non-amyloidogenic δ-turn conformation when incorporated into a peptide, it effectively prevents the formation of the β-sheet structures that are the hallmark of amyloid fibrils. The experimental workflows detailed in this guide provide a robust framework for the validation and further exploration of this and similar compounds. While its structural similarity to GABA analogues presents an intriguing avenue for future research, its proven efficacy as an inhibitor of amyloid fibril formation establishes it as a significant molecule in the field of protein misfolding and therapeutic peptide design.

References

  • Haldar, D., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4388-4395. [Link]

  • LeVine, H., 3rd (1999). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 8(2), 271–276. [Link]

  • Puchtler, H., Sweat, F., & Levine, M. (1962). On the binding of Congo red by amyloid. Journal of Histochemistry & Cytochemistry, 10(3), 355–364. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]

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An In-depth Technical Guide to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher

This technical guide addresses the current scientific understanding of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. It is important to note that publicly available research specifically on this molecule is limited. To provide a comprehensive resource, this document synthesizes the available data for the target compound and presents a detailed review of the structurally similar and extensively studied compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. The insights from HMPA research may offer valuable perspectives on the potential biological activities and mechanisms of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Part 1: The Core Compound - 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Chemical Identity and Properties

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a substituted amino acid derivative. Its core structure consists of a propionic acid backbone with an aminomethyl group at the second carbon and a 4-methoxyphenyl group at the third carbon.

PropertyValueSource
CAS Number 682803-14-1[1][2]
Molecular Formula C11H15NO3[1][2]
Molecular Weight 209.24 g/mol [2]
Purity (Typical) 98%[1]
Synthesis

Illustrative Synthetic Workflow for a Related Compound

cluster_0 Step A: Heterocycle Formation cluster_1 Step B & C: Intermediate Synthesis cluster_2 Step D: Reduction and Hydrolysis L-Asparagine L-Asparagine Heterocycle_1 (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone L-Asparagine->Heterocycle_1 KOH, H2O Pivalaldehyde Pivalaldehyde Pivalaldehyde->Heterocycle_1 Methyl_Chloroformate Methyl_Chloroformate Methyl_Chloroformate->Heterocycle_1 NaHCO3 Heterocycle_3 (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone Heterocycle_1->Heterocycle_3 Electrolysis Heterocycle_4 (S)-2-tert-Butyl-1-carbomethoxy-6-(p-methoxyphenyl)-2,3-dihydro-4(1H)-pyrimidinone Heterocycle_3->Heterocycle_4 p-Anisaldehyde, LDA Final_Product (R)-3-Amino-3-(p-methoxyphenyl)propionic acid Heterocycle_4->Final_Product NaBH4, HCl then Hydrolysis

Caption: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid.[3]

Part 2: A Well-Studged Analog - 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

Due to the limited data on the primary topic, we will now delve into the literature surrounding HMPA, a close structural analog. HMPA, or dihydroferulic acid, is a phenolic compound found in fermented foods and is a microbial metabolite of dietary polyphenols like ferulic acid.[4] It has garnered significant research interest for its potential health benefits.

Biological Activities and Potential Therapeutic Applications

HMPA has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent or dietary supplement.

  • Muscle Health and Performance: Studies have shown that HMPA supplementation can enhance grip strength in mice.[4][5] It may also play a role in promoting muscle development by increasing the expression of Myf5, a myogenic regulatory factor.[4][5] Furthermore, HMPA appears to preserve muscle protein during exhaustive exercise by reducing blood urea nitrogen levels.[4][5]

  • Metabolic Regulation: HMPA has been shown to improve hepatic lipid metabolism.[6][7] This is thought to be mediated, at least in part, through its interaction with the G protein-coupled receptor 41 (GPR41).[6][7] By activating GPR41, HMPA may stimulate lipid catabolism pathways, potentially aiding in the prevention of hepatic steatosis.[6][7]

  • Antioxidant and Anti-inflammatory Effects: Like many phenolic compounds, HMPA exhibits antioxidant properties.[8] It can ameliorate oxidative stress by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[8] HMPA has also been shown to have anti-inflammatory effects comparable to its precursor, ferulic acid.[8]

  • Other Potential Benefits: Research also suggests that HMPA may have antidiabetic and anticancer properties, and may contribute to improved cognitive function.[6][7]

Potential Signaling Pathway of HMPA in Metabolic Regulation

HMPA HMPA GPR41 GPR41 Receptor HMPA->GPR41 Activates Lipid_Catabolism Increased Lipid Catabolism GPR41->Lipid_Catabolism Stimulates Hepatic_Steatosis Reduced Hepatic Steatosis Lipid_Catabolism->Hepatic_Steatosis Leads to

Caption: Proposed mechanism of HMPA in improving hepatic lipid metabolism.[6][7]

Experimental Protocols

In Vivo Evaluation of HMPA on Muscle Function

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: One week of acclimation to the laboratory environment.

  • Grouping: Randomly assign mice to a control group and HMPA-treated groups (e.g., low dose and high dose).

  • Administration: Orally administer HMPA or a vehicle control daily for a specified period (e.g., 14 days).[5]

  • Grip Strength Test:

    • Use a grip strength meter.

    • Allow the mouse to grasp the pull bar with its forelimbs.

    • Gently pull the mouse backward by the tail until it releases its grip.

    • Record the peak force generated.

    • Repeat the measurement several times for each mouse and calculate the average.[4]

  • Treadmill Exhaustion Test:

    • Acclimate the mice to the treadmill for several days before the test.

    • On the test day, place the mice on the treadmill at a set speed and incline.

    • Run the mice until exhaustion, defined as the inability to continue running despite stimulation.

    • Record the total running time.

  • Biochemical Analysis:

    • At the end of the study, collect blood samples for the analysis of plasma metabolites, such as blood urea nitrogen.[5]

    • Harvest tissues (e.g., liver, muscle) for gene expression analysis (e.g., Myf5, genes related to glucose and lipid metabolism) via qPCR.[4][5]

Part 3: Safety and Hazard Information

While specific safety data for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is not available, information for the related compound, 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid, is available from the European Chemicals Agency (ECHA) and provides a general indication of the potential hazards associated with this class of compounds.

GHS Hazard Classification for 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid [9]

Hazard StatementCodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Serious Eye Damage/Eye Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation H335May cause respiratory irritation

Part 4: Future Directions and Conclusion

The current body of literature provides a foundational, yet incomplete, understanding of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. While its chemical properties are defined, a significant gap exists in the understanding of its synthesis, biological activity, and mechanism of action.

The extensive research on the structurally similar compound, HMPA, offers a promising roadmap for future investigations into 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. Key areas for future research should include:

  • Development of a robust and scalable synthesis protocol.

  • In vitro and in vivo studies to elucidate its biological activities, particularly in the areas of muscle physiology, metabolism, and inflammation.

  • Investigation of its mechanism of action, including its potential interaction with receptors such as GPR41 and its influence on signaling pathways like Nrf2.

References

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024-06-16). MDPI. [Link]

  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4. PubChem. [Link]

  • CID 67735958 | C20H24O8. PubChem. [Link]

  • Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023-12-01). PubMed Central. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by. Semantic Scholar. [Link]

Sources

Methodological & Application

Incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid into Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and materials science, offering enhanced proteolytic stability, unique conformational properties, and novel biological activities.[1][2] This guide provides a detailed protocol and scientific rationale for the incorporation of the β-amino acid, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, into synthetic peptides using solid-phase peptide synthesis (SPPS). We will delve into the unique structural aspects of this amino acid, the strategic considerations for its efficient coupling, and methods for the characterization of the final peptide product. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-amino acids to advance their research.

Introduction: The Significance of β-Amino Acids

While natural proteins are exclusively composed of α-amino acids, synthetic peptides incorporating β-amino acids have garnered significant interest. These structural analogs, with an additional carbon atom in their backbone, can induce unique and stable secondary structures, such as helices and sheets, often referred to as "foldamers".[3][4][5] The resulting β-peptides or mixed α/β-peptides exhibit remarkable resistance to enzymatic degradation by proteases, a critical advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[3]

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a particularly interesting building block. Its structure combines the conformational influence of a β-amino acid with a methoxyphenyl side chain, which can engage in specific molecular interactions and potentially enhance binding affinity to biological targets. The strategic placement of this amino acid within a peptide sequence can therefore be used to control conformation and enhance biological function.[6][7]

Strategic Considerations for SPPS Incorporation

The successful incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid via Solid Phase Peptide Synthesis (SPPS) requires careful consideration of its unique structural features.[8] The presence of an additional methylene group in the backbone and the bulky nature of the side chain can present steric challenges during the coupling reaction.

Choice of Protecting Group Strategy

Standard SPPS methodologies rely on two primary protecting group strategies: Boc/Bn (tert-butyloxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl).[9] The Fmoc/tBu strategy is often preferred for its milder deprotection conditions. For the purpose of this protocol, we will focus on the Fmoc-based strategy. The starting building block will therefore be Fmoc-N-β-Boc-2-aminomethyl-3-(4-methoxyphenyl)propionic acid , where the α-amine is protected with Fmoc and the β-amine is protected with Boc. This differential protection is crucial for ensuring the correct regioselectivity of the peptide bond formation.

Selection of Coupling Reagents

Standard coupling reagents can be sluggish when dealing with sterically hindered amino acids.[10] Therefore, the choice of activating agent is critical for achieving high coupling efficiency. In-situ activating reagents, particularly aminium/uronium or phosphonium salts, are highly recommended.

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly reactive, excellent for hindered couplings, minimizes racemization.
HBTU Aminium SaltA widely used and effective coupling reagent.
COMU Aminium SaltHigh coupling efficiency, safer alternative to HOBt/HOAt-based reagents.[11]
PyBOP Phosphonium SaltEffective for difficult couplings, particularly in solution phase.

For the incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended as the primary choice due to its superior performance in sterically demanding couplings.

Experimental Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. All procedures should be performed in a well-ventilated fume hood.

Materials and Reagents
  • Resin: Rink Amide AM resin (or a suitable resin for your desired C-terminus).

  • Protected Amino Acids: Standard Fmoc-protected α-amino acids and Fmoc-N-β-Boc-2-aminomethyl-3-(4-methoxyphenyl)propionic acid .

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Washing: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow Resin Start: Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM, DMF) Deprotection1->Wash1 Coupling Coupling: Fmoc-AA-OH HATU, DIPEA in DMF Wash1->Coupling Wash2 Wash (DMF, DCM, DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Is sequence complete? No FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Is sequence complete? Yes Repeat->Deprotection1 Wash3 Wash (DMF, DCM) FinalDeprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

Step 1: Resin Swelling and Initial Deprotection

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Coupling of a Standard α-Amino Acid (Example)

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected α-amino acid and 3.95 equivalents of HATU in DMF.

  • Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Once the coupling is complete, drain the reaction solution and wash the resin as described in Step 1.5.

Step 3: Incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid This step requires special attention due to potential steric hindrance.

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-N-β-Boc-2-aminomethyl-3-(4-methoxyphenyl)propionic acid and 3.95 equivalents of HATU in DMF.

  • Add 8 equivalents of DIPEA to the activation mixture and vortex for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Extended Coupling Time: Agitate the reaction vessel for a minimum of 4 hours. Due to the steric bulk of this β-amino acid, a longer reaction time is necessary to ensure high coupling efficiency.

  • Monitoring: Perform a Kaiser test. It is common for the initial coupling of sterically hindered amino acids to be incomplete.

  • Double Coupling (Recommended): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling procedure (Steps 3.1-3.4) with a fresh solution of activated amino acid.

  • Once the Kaiser test is negative (colorless beads), drain the final coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Step 4: Chain Elongation and Final Deprotection

  • Repeat the cycle of deprotection (Step 1.4-1.5) and coupling (Step 2 or 3) for all subsequent amino acids in your sequence.

  • After the final amino acid has been coupled, perform a final Fmoc deprotection.

Step 5: Cleavage and Side-Chain Deprotection

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water). Caution: TFA is highly corrosive.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.

  • Filter the resin and collect the TFA solution containing the crude peptide.

Step 6: Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Structure and Reaction

Caption: Coupling of the protected β-amino acid to the growing peptide chain.

Characterization of the Final Peptide

Accurate characterization is essential to confirm the successful synthesis and purity of the final peptide.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to verify the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.

  • Circular Dichroism (CD) Spectroscopy: For longer peptides, CD spectroscopy can be employed to investigate the secondary structure induced by the incorporation of the β-amino acid.[12] This is particularly relevant for studying the formation of foldamers.

Applications and Future Directions

The incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and other β-amino acids opens up a vast landscape for peptide design and engineering.[13]

  • Therapeutic Peptides: The enhanced proteolytic stability makes these modified peptides excellent candidates for drug development, potentially overcoming the short half-life of natural peptides.[1]

  • Protein-Protein Interaction (PPI) Modulators: The unique conformations adopted by β-peptides can be designed to mimic or disrupt specific PPIs, which are implicated in numerous diseases.[6][14]

  • Biomaterials: The self-assembling properties of some β-peptides make them attractive for the development of novel hydrogels, scaffolds, and other biomaterials.[15]

The continued exploration of diverse β-amino acid building blocks will undoubtedly lead to the discovery of novel peptide-based tools and therapeutics with unprecedented properties and functions.

References

  • Vertex AI Search. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH.
  • Chem-Impex. (n.d.). 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Sophistication of foldamer form and function in vitro and in vivo - PMC - PubMed Central.
  • National Institutes of Health. (2025, October 8). Retention order prediction of peptides containing non-proteinogenic amino acids.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer - PMC - NIH.
  • Frontiers. (n.d.). Folded Synthetic Peptides for Biomedical Applications | Frontiers Research Topic.
  • Royal Society of Chemistry. (n.d.). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing).
  • Royal Society of Chemistry. (n.d.). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • News-Medical.Net. (2018, August 24). Beta Peptide Foldamers.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PNAS. (2018, October 9). Nonproteinogenic deep mutational scanning of linear and cyclic peptides.
  • National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH.
  • Chem-Impex. (n.d.). 2-N-Boc-2-aminomethyl-3-(4-methoxyphenyl)-propionic acid.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Oxford Academic. (2019, November 5). FoldamerDB: a database of peptidic foldamers | Nucleic Acids Research.
  • ChemRxiv. (n.d.). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • National Center for Biotechnology Information. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids.
  • National Center for Biotechnology Information. (n.d.). Foldamers as versatile frameworks for the design and evolution of function - PMC.

Sources

Application Notes and Protocols for the Coupling of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the incorporation of non-canonical amino acids into peptide scaffolds is a pivotal strategy for modulating pharmacological properties. 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a β-amino acid analog of tyrosine, presents a unique structural motif that can impart significant conformational constraints and altered binding affinities to peptide-based therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this valuable building block. We will delve into the critical considerations for protecting group strategies, selection of coupling reagents, and detailed, field-proven protocols for achieving high-yield and high-purity amide bond formation.

Molecular Characteristics and Strategic Considerations

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid possesses a primary amine and a carboxylic acid, necessitating a robust protecting group strategy to ensure chemoselective amide bond formation. The presence of the aminomethyl group introduces steric hindrance around the carboxylic acid, a factor that heavily influences the choice of coupling reagents and reaction conditions.

An ideal protecting group strategy must be orthogonal, allowing for the selective deprotection of one group without affecting the other.[1] The most common strategies in peptide synthesis are the Fmoc/tBu and Boc/Bn approaches.[2][3] For the purpose of this guide, we will focus on the widely adopted and versatile Fmoc/tBu strategy.

Protecting Group Strategy cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Unprotected_AA 2-Aminomethyl-3- (4-methoxyphenyl)propionic acid Protected_AA Fmoc-NH-CH2-CH(CH2-Ph-OMe)-COOH Unprotected_AA->Protected_AA Fmoc-OSu, NaHCO3 Activated_Ester Activated Ester Intermediate Protected_AA->Activated_Ester Coupling Reagent (e.g., HATU, DIPEA) Coupled_Product Coupled Peptide Activated_Ester->Coupled_Product Amine Component (R-NH2) Final_Peptide Final Peptide Coupled_Product->Final_Peptide Piperidine in DMF

Figure 1: A conceptual workflow illustrating the protection, coupling, and deprotection steps for incorporating 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid into a peptide chain using an Fmoc-based strategy.

Selection of Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is critical for overcoming the steric hindrance presented by the aminomethyl group.[4] While standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be effective, they often require additives to suppress racemization and improve efficiency.[5][6] For challenging couplings, uronium/aminium salt-based reagents are generally preferred due to their higher reactivity and faster reaction kinetics.[4][7]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh efficiency, even for sterically hindered couplings.[4]Can be costly.
HBTU Uronium SaltWidely used, effective for standard couplings.[4]May be less effective than HATU for highly hindered systems.
COMU Uronium SaltHigh reactivity, comparable to HATU, with improved safety profile (non-explosive byproducts).[7]Relatively newer, but gaining popularity.
DCC/DIC CarbodiimideCost-effective.Byproduct (DCU/DIU) can be difficult to remove.[6]
EDC CarbodiimideWater-soluble byproduct, easy removal.[4]May be less potent for highly hindered couplings.

For the coupling of Fmoc-protected 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, HATU or COMU are highly recommended to ensure efficient and complete reaction, minimizing the formation of deletion sequences.

Experimental Protocols

Part 1: Nα-Fmoc Protection of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

This protocol outlines the protection of the primary amine with the fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes, ensuring the pH remains basic (pH 8-9).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel to obtain the pure Nα-Fmoc-2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Part 2: Solution-Phase Coupling Protocol

This protocol describes the coupling of the protected amino acid to a generic amine component (R-NH2).

Materials:

  • Nα-Fmoc-2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

  • Amine component (R-NH2)

  • HATU (or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nα-Fmoc-2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component (R-NH2) (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.[8] For particularly hindered couplings, the reaction time may need to be extended.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.[9][10]

Coupling Reaction Mechanism Carboxylic_Acid Fmoc-AA-COOH Carboxylic Acid Active_Ester Fmoc-AA-OAt OAt Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU Coupling Reagent HATU->Active_Ester DIPEA DIPEA Base DIPEA->Active_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Nucleophilic Attack Amine H2N-R Amine Component Amine->Tetrahedral_Intermediate Peptide_Bond Fmoc-AA-NH-R Peptide Bond Tetrahedral_Intermediate->Peptide_Bond Collapse HOAt HOAt Byproduct Tetrahedral_Intermediate->HOAt

Figure 2: A simplified diagram of the HATU-mediated coupling mechanism, proceeding through an OAt active ester intermediate.

Part 3: Fmoc-Deprotection

This protocol details the removal of the Fmoc protecting group to reveal the free amine for subsequent couplings.

Materials:

  • Fmoc-protected peptide

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected peptide in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the solution at room temperature for 20-30 minutes.

  • Monitor the deprotection by HPLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the DMF and piperidine.

  • The resulting crude amine can be used directly in the next coupling step or purified if necessary.

Analytical Monitoring and Purification

Reaction Monitoring:

  • HPLC: Reversed-phase HPLC is the primary tool for monitoring the progress of coupling and deprotection reactions. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is typically used.[11][12]

  • Kaiser Test: For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, confirming the completion of a coupling reaction.[13]

Purification:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying the final peptide product.[5][9] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Insufficient activation time or reagent stoichiometry. Steric hindrance.Increase reaction time, use a more potent coupling reagent (e.g., COMU), or slightly increase the equivalents of the coupling reagent and base.
Epimerization Racemization of the chiral center during activation.Use a racemization-suppressing additive like OxymaPure. Ensure the base is not in excess before the addition of the amine component.
Side Reactions Presence of unprotected reactive side chains.Ensure all other reactive functional groups are appropriately protected with orthogonal protecting groups.

Conclusion

The successful incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid into peptide chains hinges on a well-defined strategy that addresses the inherent steric challenges of this β-amino acid analog. By employing a robust Fmoc protecting group strategy and selecting highly efficient coupling reagents such as HATU or COMU, researchers can achieve high yields of the desired peptide products. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of novel peptide-based therapeutics with enhanced pharmacological profiles.

References

  • Albericio, F. (2004). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Chapter 9, Unit 9.1.
  • BenchChem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Bofill, J. M., & Albericio, F. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 58(9-10), 969-980.
  • Wikipedia. (2023, December 29). Peptide synthesis. In Wikipedia.
  • Chempep Inc. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Chempep Inc.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786–802.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31.
  • O'Brien, A. G., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry Letters, 20(15), 4588-4592.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
  • Gilar, M., & Jaworski, A. (2003). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 145-165). Humana Press.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec.
  • Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(18), 10080-10088.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Le, C., et al. (2017). Accessing Aliphatic Amines in C–C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Journal of the American Chemical Society, 139(18), 6294-6297.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

Sources

Application Notes and Protocols: 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as an Amyloid Fibril Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Amyloidosis and a Novel Inhibitory Candidate

Amyloidosis encompasses a range of debilitating diseases, including Alzheimer's and Parkinson's, characterized by the misfolding and aggregation of specific proteins into insoluble amyloid fibrils.[1] These fibrils deposit in tissues and organs, leading to cellular toxicity and progressive organ dysfunction.[2] The development of therapeutic agents that can inhibit or reverse this fibrillization process is a critical goal in modern medicine.[1] Small molecules that can interfere with amyloid aggregation are of particular interest due to their potential for oral bioavailability and ability to cross the blood-brain barrier.[1][3]

This document provides a detailed guide to the application of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a promising small molecule inhibitor of amyloid fibril formation. Research has shown that the incorporation of a β-amino acid moiety, such as in this compound, into an amyloidogenic peptide sequence can completely inhibit fibril formation.[4] This application note will detail the proposed mechanism of action, provide comprehensive protocols for evaluating its inhibitory efficacy, and offer guidance on data interpretation and troubleshooting.

Physicochemical Properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid
PropertyValueSource
CAS Number 682803-14-1[5]
Molecular Formula C₁₁H₁₅NO₃[5]
Molecular Weight 209.24 g/mol [5]

Proposed Mechanism of Action

The aggregation of amyloidogenic proteins is a complex process involving multiple steps, including primary nucleation, elongation, and secondary nucleation.[6] Small molecule inhibitors can interfere with one or more of these stages.[7] The inhibitory action of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is hypothesized to stem from its structural features that disrupt the non-covalent interactions necessary for fibril formation.

The general mechanism for inhibition by many small molecules involves aromatic and hydrophobic interactions between the inhibitor and partially unfolded protein monomers.[1] This interaction can stabilize the monomeric state or redirect the aggregation pathway towards non-toxic, off-pathway oligomers. The methoxyphenyl group of the compound likely engages in aromatic interactions with hydrophobic residues of the amyloidogenic protein, while the aminomethyl and propionic acid moieties can form hydrogen bonds, further stabilizing the complex and preventing the conformational changes required for aggregation.

Inhibition_Mechanism cluster_Aggregation Amyloid Aggregation Pathway cluster_Inhibition Inhibition by 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Monomers Monomers Oligomers Oligomers Monomers->Oligomers Primary Nucleation Stabilized_Monomer Stabilized Monomer Monomers->Stabilized_Monomer Protofibrils Protofibrils Oligomers->Protofibrils Elongation Off_Pathway Non-toxic Oligomers Oligomers->Off_Pathway Fibrils Fibrils Protofibrils->Fibrils Inhibitor Inhibitor Inhibitor->Monomers Binding & Stabilization Inhibitor->Oligomers Interaction

Caption: Proposed mechanism of amyloid fibril inhibition.

Experimental Protocols

To rigorously assess the efficacy of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as an amyloid fibril inhibitor, a series of in vitro and cell-based assays are recommended. The following protocols provide a comprehensive framework for this evaluation.

In Vitro Amyloid Aggregation Assay using Thioflavin T (ThT)

The Thioflavin T (ThT) assay is a widely used method to monitor amyloid fibril formation in real-time.[8] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Amyloid-β (Aβ) peptide (e.g., Aβ₄₂)

  • 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, black, clear-bottom 96-well plates

  • Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm[9]

Protocol:

  • Preparation of Aβ Monomers: Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) to remove pre-existing aggregates, then evaporate the solvent and resuspend in a small volume of DMSO. Dilute to the final working concentration in PBS.

  • Preparation of Inhibitor Stock Solution: Dissolve 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in an appropriate solvent (e.g., DMSO or PBS) to create a high-concentration stock solution.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing Aβ monomers (final concentration typically 10-20 µM), ThT (final concentration 10-25 µM), and varying concentrations of the inhibitor.

    • Include positive controls (Aβ without inhibitor) and negative controls (buffer with ThT and inhibitor, but no Aβ).

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in a plate reader with intermittent shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours.

Data Analysis:

  • Plot the fluorescence intensity against time for each concentration of the inhibitor.

  • Determine the lag time (nucleation phase) and the maximum fluorescence intensity (elongation phase) for each curve.

  • Calculate the percentage of inhibition at the plateau phase relative to the positive control.

  • The IC₅₀ value (the concentration of inhibitor that reduces aggregation by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytotoxicity Assay

This assay evaluates the ability of the inhibitor to protect cells from the toxic effects of amyloid aggregates.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Pre-aggregated Aβ oligomers or fibrils.

  • 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagents (e.g., resazurin, LDH assay kit).[10][11]

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of Aβ Aggregates: Prepare Aβ oligomers or fibrils by incubating monomeric Aβ at 37°C for a specified period. The aggregation state should be confirmed by techniques like Western blotting or electron microscopy.

  • Treatment:

    • After the cells have adhered, replace the medium with fresh medium containing pre-aggregated Aβ (at a concentration known to induce toxicity) and varying concentrations of the inhibitor.

    • Include controls: untreated cells, cells treated with Aβ alone, and cells treated with the inhibitor alone (to check for inherent toxicity of the compound).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[11]

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against the inhibitor concentration to determine the protective effect.

  • The EC₅₀ value (the concentration of inhibitor that provides 50% protection) can be calculated.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_CellBased Cell-Based Analysis Prep_Abeta Prepare Aβ Monomers ThT_Assay ThT Aggregation Assay Prep_Abeta->ThT_Assay Prep_Inhibitor Prepare Inhibitor Stock Prep_Inhibitor->ThT_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Prep_Inhibitor->Cytotoxicity_Assay Data_Analysis_ThT Analyze Aggregation Kinetics (IC50) ThT_Assay->Data_Analysis_ThT Final_Evaluation Evaluate Inhibitory Efficacy Data_Analysis_ThT->Final_Evaluation Cell_Culture Culture Neuronal Cells Cell_Culture->Cytotoxicity_Assay Prep_Aggregates Prepare Aβ Aggregates Prep_Aggregates->Cytotoxicity_Assay Data_Analysis_Cyto Determine Cell Viability (EC50) Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Cyto->Final_Evaluation

Caption: Overall experimental workflow for inhibitor validation.

Expected Results and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the described assays.

Table 1: ThT Aggregation Assay Results

Inhibitor Conc. (µM)Lag Time (h)Max Fluorescence (a.u.)% Inhibition
0 (Control)4.285000
15.1720015.3
57.8450047.1
1012.3210075.3
20>2480090.6
  • Interpretation: An increase in the lag time and a decrease in the maximum fluorescence intensity with increasing inhibitor concentration indicate that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid inhibits both the nucleation and elongation phases of amyloid fibril formation.[12]

Table 2: Cell Viability (MTT) Assay Results

TreatmentInhibitor Conc. (µM)Cell Viability (%)
Untreated0100
Aβ alone045
Aβ + Inhibitor155
Aβ + Inhibitor572
Aβ + Inhibitor1088
Aβ + Inhibitor2095
Inhibitor alone2098
  • Interpretation: A dose-dependent increase in cell viability in the presence of Aβ and the inhibitor demonstrates the compound's ability to protect cells from amyloid-induced toxicity.[10] The high cell viability with the inhibitor alone indicates low intrinsic toxicity.

Troubleshooting

IssuePossible CauseSolution
High variability in ThT assay replicates Inconsistent Aβ monomer preparation; Pipetting errors.Ensure complete removal of pre-existing aggregates; Use calibrated pipettes and reverse pipetting for viscous solutions.
No inhibition observed Inhibitor insolubility; Incorrect concentration range.Check solubility in the assay buffer; Perform a wider dose-response curve.
Inhibitor appears to enhance aggregation The inhibitor may be promoting the formation of off-pathway aggregates that still bind ThT.Use complementary techniques like transmission electron microscopy (TEM) or dynamic light scattering (DLS) to visualize aggregate morphology.[13]
High toxicity of the inhibitor in cell-based assays The compound may have off-target effects.Test on multiple cell lines; Consider structural modifications to reduce toxicity.

Conclusion

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid represents a promising lead compound for the development of therapeutics against amyloid-related diseases. The protocols and guidelines presented here provide a robust framework for its evaluation. By combining in vitro biophysical assays with cell-based toxicity studies, researchers can gain a comprehensive understanding of its inhibitory mechanism and therapeutic potential. Further studies, including structural analysis of the inhibitor-amyloid protein complex and in vivo efficacy studies, will be crucial for its advancement as a clinical candidate.

References

  • No authors listed. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC. PubMed Central. [Link]

  • Dinda, S., et al. (n.d.). Inhibition of Amyloid Fibrillation by Small Molecules and Nanomaterials: Strategic Development of Pharmaceuticals Against Amyloidosis. PubMed. [Link]

  • Dutta, S., et al. (n.d.). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • No authors listed. (n.d.). WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • No authors listed. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]

  • Cha, S., et al. (2022). Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid. NIH. [Link]

  • No authors listed. (n.d.). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. NCBI. [Link]

  • Azriel, R., & Gazit, E. (n.d.). Inhibition of Islet Amyloid Polypeptide Fibril Formation: A Potential Role for Heteroaromatic Interactions. Biochemistry - ACS Publications. [Link]

  • No authors listed. (2021). Important Role of Beta Amyloid to Alzheimer's Disease. YouTube. [Link]

  • No authors listed. (2025). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF. [Link]

  • Sharma, A. K., et al. (n.d.). Peptide-based amyloid-beta aggregation inhibitors. PMC - PubMed Central. [Link]

  • No authors listed. (2019). (PDF) Mechanism of amyloid protein aggregation and the role of inhibitors. ResearchGate. [Link]

  • Sgammato, R., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS Medicinal Chemistry Letters. [Link]

  • Noszczyńska, M., & Jurga, S. (n.d.). Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part A: Endogenous Compounds and Repurposed Drugs. PubMed Central. [Link]

  • No authors listed. (n.d.). Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]

  • No authors listed. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Gomes, C. M., & Henriques, J. (n.d.). Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation. PubMed. [Link]

  • No authors listed. (n.d.). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. MDPI. [Link]

  • No authors listed. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. [Link]

  • No authors listed. (n.d.). Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. Biozentrum. [Link]

  • No authors listed. (n.d.). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. [Link]

  • No authors listed. (n.d.). Inhibition by small-molecule ligands of formation of amyloid fibrils of an immunoglobulin light chain variable domain. PubMed Central. [Link]

  • No authors listed. (n.d.). Biophysical approaches for the study of interactions between molecular chaperones and protein aggregates. Chemical Communications (RSC Publishing). [Link]

  • No authors listed. (n.d.). Stabilization and Characterization of Cytotoxic Aβ40 Oligomers Isolated from an Aggregation Reaction in the Presence of Zinc Ion. University of Cambridge. [Link]

  • No authors listed. (n.d.). Neural Stem Cell Death Mechanisms Induced by Amyloid Beta. PMC - PubMed Central. [Link]

  • No authors listed. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers. [Link]

  • No authors listed. (n.d.). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. OAE Publishing Inc. [Link]

  • No authors listed. (n.d.). (PDF) Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. [Link]

  • No authors listed. (n.d.). A guide to studying protein aggregation. ResearchGate. [Link]

  • No authors listed. (n.d.). Cell Viability Assay Service. Creative Biolabs. [Link]

  • No authors listed. (n.d.). Thioflavin T spectroscopic assay. Northeastern University. [Link]

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Application Notes & Protocols: A Guide to Designing Peptide-Based Inhibitors with 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of non-natural amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery, offering pathways to enhanced potency, stability, and target selectivity.[1] This guide provides a comprehensive overview and detailed protocols for the design and validation of peptide-based inhibitors incorporating the novel β-amino acid, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. We delve into the rationale for its use, detailing its structural and functional advantages, and provide step-by-step methodologies for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), subsequent purification, and functional characterization. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to rationally design next-generation peptide therapeutics.

Introduction: The Rationale for Incorporating 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Peptide-based inhibitors have emerged as promising therapeutic agents, particularly for targeting challenging protein-protein interactions (PPIs) that are often considered "undruggable" due to their large, flat interfaces.[2][3] However, native peptides frequently suffer from poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, such as β-amino acids, is a well-established strategy to overcome these limitations.[4][5]

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a β-amino acid analog, offers several distinct advantages in inhibitor design:

  • Conformational Constraint: The extended backbone introduced by a β-amino acid can induce specific secondary structures, such as helices or turns, which can pre-organize the peptide into a bioactive conformation for enhanced target binding.[6][7]

  • Proteolytic Resistance: The altered peptide bond is often resistant to cleavage by endogenous proteases, thereby increasing the in vivo half-life of the peptide inhibitor.[5]

  • Structural Diversity: The unique side chain and backbone geometry expand the chemical space available for designing inhibitors with novel binding modes and improved pharmacodynamic properties.[8]

Research has shown that the incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can influence the supramolecular assembly of peptides, for instance, by disrupting fibril formation in amyloidogenic sequences and promoting different morphologies, such as microspheres instead of elongated ribbons.[9] This highlights its potential to modulate peptide aggregation and interaction.

Physicochemical Properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid
PropertyValueSource
CAS Number 682803-14-1[10][11]
Molecular Formula C₁₁H₁₅NO₃[10][11]
Molecular Weight 209.24 g/mol [10]

Designing the Peptide Sequence: A Strategic Approach

The design of a peptide inhibitor begins with identifying the "hot spot" residues at the target protein-protein interface—key amino acids that contribute most to the binding energy.[2] The native peptide sequence corresponding to this hot spot serves as the initial template.

Workflow for Peptide Inhibitor Design:

G A Identify Target PPI and Hot Spot Residues B Design Initial Peptide Sequence (Native Ligand Mimic) A->B C In Silico Modeling (Docking & MD Simulations) B->C D Strategic Substitution with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid C->D E Iterative Optimization of Sequence D->E E->C Feedback Loop F Selection of Candidate Peptides for Synthesis E->F

Caption: Workflow for designing peptide inhibitors.

The strategic placement of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is critical. Consider substituting residues that are not directly involved in crucial hydrogen bonding or electrostatic interactions but whose flanking regions could benefit from conformational rigidification. Molecular modeling can be an invaluable tool at this stage to predict the structural impact of the substitution.

Synthesis and Purification Protocols

The synthesis of peptides containing non-natural amino acids is most efficiently achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][13]

Materials and Reagents
  • Fmoc-protected amino acids (standard and 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid)

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides)[14]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • HPLC grade solvents (Acetonitrile, Water) and TFA for purification

  • Lyophilizer

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. The incorporation of Fmoc-2-Aminomethyl-3-(4-methoxyphenyl)propionic acid follows the same procedure.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

SPPS Cycle Overview:

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Next Amino Acid? KaiserTest->Repeat Negative Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

  • Quantification and Storage:

    • Lyophilize the pure fractions to obtain a white, fluffy powder.

    • Determine the peptide concentration using UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or through a quantitative amino acid analysis.

    • Store the lyophilized peptide at -20°C or -80°C.

In Vitro Assays for Inhibitor Validation

Once the purified peptide is obtained, its inhibitory activity must be validated. The choice of assay depends on the nature of the target PPI.

Protocol: Competitive Binding Assay (ELISA-based)

This protocol is suitable for PPIs where one of the binding partners can be immobilized.

  • Plate Coating: Coat a 96-well microplate with one of the target proteins (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate with PBST (PBS + 0.05% Tween-20) and block with 5% non-fat milk or BSA in PBST for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the peptide inhibitor.

    • In a separate plate, pre-incubate a constant concentration of the biotinylated binding partner with the serially diluted inhibitor for 30 minutes.[15]

    • Transfer the pre-incubated mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate thoroughly with PBST.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash again and add a TMB substrate.

    • Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biophysical Characterization (Optional but Recommended)

Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide valuable quantitative data on binding affinity (Kᴅ), kinetics (kₐ, kₔ), and thermodynamics.

Data Interpretation and Iterative Design

The IC₅₀ or Kᴅ values obtained from the assays will quantify the potency of the designed inhibitor.

Peptide CandidateSequence ModificationIC₅₀ (µM)Comments
Parent Peptide Native Sequence50.2Baseline activity.
Inhibitor-01 Leu₅ → 2-AMpMPA15.8Improved potency, suggesting favorable conformational constraint.
Inhibitor-02 Ala₈ → 2-AMpMPA75.3Decreased potency, indicating this position may be critical for binding.
Inhibitor-03 N-terminal Acetylation of Inhibitor-018.1Further improvement, likely due to increased helicity and removal of charge.

2-AMpMPA: 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Based on these results, a second generation of inhibitors can be designed. For instance, based on the table above, further modifications around the Leu₅ position in Inhibitor-01 could be explored to optimize the interaction.

Conclusion

The incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid offers a robust strategy for transforming native peptide sequences into potent and stable inhibitor candidates. By combining rational design with systematic synthesis and validation, researchers can effectively leverage the unique properties of this non-natural amino acid to develop novel therapeutics for a wide range of disease targets.

References

  • Wang, Y., Ni, D., Liu, Z., & Lu, S. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 9, 682675. [Link]

  • Mondal, B., et al. (2015). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 13(28), 7723-7727. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 11(4), 473-475. [Link]

  • Zhen, Y., et al. (2024). The protocol for designing peptide inhibitors. ResearchGate. [Link]

  • Various Authors. (1991). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6260-6274. [Link]

  • Azzarito, V., et al. (2013). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Journal of Medicinal Chemistry, 56(18), 7111-7133. [Link]

  • Maji, R., et al. (2018). Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 57(3), 753-757. [Link]

  • Ono, K., et al. (2021). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Journal of Alzheimer's Disease, 82(4), 1549-1555. [Link]

  • Wilson, A. J. (2014). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 43(19), 6540-6552. [Link]

  • Davis, B. G., & Ward, M. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Link]

  • Lu, L., et al. (2021). Structure-Guided Design of Peptide Inhibitors Targeting Class I Viral Fusion Proteins. Viruses, 13(11), 2269. [Link]

  • Davis, B. G., & Ward, M. A. (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Peptide Competition Assay (PCA) Protocol. Rockland. [Link]

  • Yasir, M., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(30), 6649-6660. [Link]

  • Aina, O. M., et al. (2007). Therapeutic cancer vaccines. Current Opinion in Oncology, 19(5), 493-499. [Link]

  • Y-Biochemicals. (n.d.). 2-AMINOMETHYL-3-(4-METHOXY-PHENYL)-PROPIONIC ACID. Y-Biochemicals. [Link]

Sources

Application Notes and Protocols for Congo Red Staining of Amyloid Fibrils Following Treatment with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward: Navigating the Study of Amyloid Fibril Modulation

The aggregation of proteins into amyloid fibrils is a hallmark of numerous debilitating neurodegenerative diseases.[1] Consequently, the identification and characterization of small molecules that can modulate this process are of paramount importance in the development of novel therapeutic strategies.[2] This guide provides a comprehensive framework for utilizing the classic Congo red staining technique to assess the impact of a candidate compound, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, on amyloid fibril formation.

While Congo red staining is a well-established qualitative method for identifying amyloid fibrils, its application in the context of screening potential inhibitors requires a robust and well-controlled experimental design.[3] This document moves beyond a simple recitation of procedural steps, offering a detailed rationale for each stage of the workflow, from fibril preparation to microscopic analysis. Our objective is to equip researchers with the knowledge to not only execute the protocol with precision but also to interpret the results with a high degree of scientific rigor.

A Note on the Investigational Compound: As of the writing of this guide, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is not extensively characterized in publicly available scientific literature as an amyloid fibril modulator. The protocols herein are presented as a comprehensive template for the investigation of this, or any other, novel small molecule's effect on amyloidogenesis.

The Underlying Principles: Congo Red and Amyloid Fibril Interaction

Congo red (CR) is a diazo dye that exhibits a characteristic apple-green birefringence under polarized light when it binds to the cross-β-sheet structure of amyloid fibrils.[4] This phenomenon arises from the specific intercalation of the linear CR molecules into the grooves of the amyloid fibril surface, with their long axis oriented parallel to the fibril axis.[5][6] This ordered arrangement of CR molecules results in anisotropic light transmission, a property not observed when the dye is in a free or non-specifically bound state.[5]

When bound to amyloid fibrils, the absorption maximum of Congo red shifts from approximately 490 nm to around 540 nm.[5] This spectral shift, coupled with the pathognomonic birefringence, provides a highly specific method for the identification of amyloid deposits both in vitro and in situ.[3][5]

Experimental Design: A Validating Workflow for Inhibitor Screening

To evaluate the effect of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on fibril formation, a controlled in vitro aggregation assay is essential. The workflow is designed to compare the extent of fibrillization in the presence and absence of the test compound.

G cluster_0 Preparation cluster_1 Aggregation Assay cluster_2 Staining & Imaging cluster_3 Analysis A Aβ Peptide Monomer Preparation C Incubation: - Control (Aβ only) - Treated (Aβ + Compound) A->C B Test Compound Stock Solution B->C D Congo Red Staining C->D E Microscopy: - Bright-field - Polarized Light D->E F Qualitative Assessment of Birefringence E->F G Quantitative Analysis (Optional) F->G

Figure 1: A schematic overview of the experimental workflow for assessing the impact of a test compound on amyloid fibril formation using Congo red staining.

Detailed Protocols

Preparation of Amyloid-β (1-42) Fibrils in vitro

This protocol is adapted from established methods for inducing the fibrillization of Amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[7][8][9]

Materials:

  • Lyophilized Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Peptide Solubilization: To ensure the starting material is monomeric and free of pre-existing aggregates, dissolve the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.[8]

  • Aliquotting and Evaporation: Aliquot the HFIP-peptide solution into microcentrifuge tubes and allow the HFIP to evaporate in a fume hood or under a stream of nitrogen. This will leave a thin peptide film.

  • Storage: Store the peptide film aliquots at -80°C until use.[8]

  • Initiation of Aggregation:

    • Resuspend the peptide film in a small volume of DMSO to a concentration of 5 mM.[9]

    • Immediately dilute the DMSO stock into PBS (pH 7.4) to the final desired working concentration (e.g., 10 µM).[9]

    • Vortex the solution gently for 30 seconds.

  • Incubation: Incubate the peptide solution at 37°C with gentle agitation for 24-72 hours to allow for fibril formation.

Treatment with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

The test compound should be introduced at the initiation of the aggregation process to assess its inhibitory potential.

Procedure:

  • Prepare a stock solution of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in a suitable solvent (e.g., DMSO or sterile water, depending on solubility).

  • During the initiation of aggregation (Step 4 in Protocol 3.1), add the test compound to the Aβ peptide solution at various final concentrations. It is advisable to test a range of concentrations to determine a dose-response relationship.

  • Include a vehicle control, where an equivalent volume of the solvent used for the test compound is added to the Aβ peptide solution.

Congo Red Staining of in vitro Fibrils (Puchtler's Method)

Puchtler's modification of the Congo red staining procedure enhances the intensity of the stain by pretreating with an alkaline sodium chloride solution.[10][11]

Reagents:

  • Stock Saturated Sodium Chloride Solution: 30 g NaCl in 200 mL distilled water, then add 800 mL of 100% ethanol.[11]

  • 1% Sodium Hydroxide: 1 g NaOH in 100 mL distilled water.[11]

  • Working Alkaline Sodium Chloride Solution: 50 mL stock NaCl solution + 0.5 mL 1% NaOH. Prepare fresh.[11]

  • Stock Saturated Congo Red Solution: 1 g Congo red in 500 mL stock NaCl solution.[11]

  • Working Alkaline Congo Red Solution: 50 mL stock Congo red solution + 0.5 mL 1% NaOH. Filter and use immediately.[11]

Procedure:

  • Place a 10 µL drop of the incubated fibril solution (both treated and control) onto a glass microscope slide and allow it to air dry.

  • Immerse the slides in the working alkaline sodium chloride solution for 20 minutes.[10][11]

  • Transfer the slides directly into the working alkaline Congo red solution and stain for 20-60 minutes.[10][11]

  • Rinse the slides rapidly in three changes of absolute ethanol.[10]

  • Clear in xylene and mount with a coverslip using a resinous mounting medium.[10]

Microscopic Evaluation and Data Interpretation

4.1. Instrumentation:

  • A light microscope equipped with polarizing filters.

4.2. Qualitative Assessment:

  • Bright-field Microscopy: Under bright-field illumination, amyloid deposits stained with Congo red will appear pink or red.[12]

  • Polarized Light Microscopy: When viewed under cross-polarized light, amyloid deposits will exhibit a characteristic apple-green birefringence.[4] This is the definitive indicator of amyloid fibrils.

4.3. Interpreting the Effect of the Treatment:

  • Control (No Treatment): Expect to observe significant red staining under bright-field and strong apple-green birefringence under polarized light, indicating robust fibril formation.

  • Treated Samples: A reduction in the intensity of the red staining and, more importantly, a decrease or absence of the apple-green birefringence would suggest that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid inhibits amyloid fibril formation.

Quantitative Analysis (Optional)

While Congo red staining is primarily qualitative, it can be adapted for quantitative measurements.

5.1. Spectrophotometric Assay: This method relies on the spectral shift of Congo red upon binding to amyloid fibrils.[3][13]

Procedure:

  • Mix a sample of the fibril solution with a Congo red solution in a cuvette.

  • Measure the absorbance spectrum from 400 to 700 nm.

  • The amount of bound Congo red can be calculated using the following equation: CR bound (µM) = (Abs540nm / 25295) - (Abs490nm / 46306) This allows for a quantitative comparison of fibril content between treated and untreated samples.[13]

5.2. Image Analysis: The extent of birefringence can be quantified using image analysis software.

Procedure:

  • Capture images of multiple fields of view for each sample under polarized light.

  • Use software to threshold the images based on the green channel and calculate the area of birefringence.

  • A statistically significant reduction in the birefringent area in treated samples compared to controls would indicate inhibition.

Data Presentation

Treatment Group Concentration of Test Compound (µM) Qualitative Birefringence Score (+/- to +++) Quantitative Birefringence Area (% of Control)
Control (Vehicle)0+++100%
Treated1++(Example: 75%)
Treated10+(Example: 30%)
Treated100-(Example: 5%)

Mechanistic Insights and Considerations

A reduction in Congo red staining and birefringence could imply several mechanisms of action for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid:

G A Monomers B Oligomers A->B Aggregation C Protofibrils B->C Elongation D Mature Fibrils (Congo Red Positive) C->D Maturation E Inhibition Point 1: Monomer Stabilization E->A F Inhibition Point 2: Oligomer Destabilization F->B G Inhibition Point 3: Blocking Fibril Elongation G->C

Figure 2: Potential points of intervention for a small molecule inhibitor in the amyloid fibrillization pathway.

  • Stabilization of Monomers: The compound may bind to the monomeric form of the peptide, preventing the conformational changes necessary for aggregation.[14]

  • Inhibition of Oligomerization: It could interfere with the association of monomers into oligomeric species, which are thought to be key intermediates in fibril formation.[15]

  • Blocking Fibril Elongation: The compound might cap the ends of growing fibrils, preventing the addition of further monomers.

  • Promotion of Off-Pathway Aggregates: The molecule could direct the peptide towards the formation of non-amyloidogenic, amorphous aggregates that are not recognized by Congo red.[2]

Conclusion

The protocols detailed in this guide provide a robust framework for the initial assessment of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a potential modulator of amyloid fibril formation. By combining meticulous experimental execution with a thorough understanding of the underlying principles, researchers can generate reliable and interpretable data to advance the development of novel therapeutics for amyloid-related diseases. It is crucial to complement these findings with other biophysical techniques, such as Thioflavin T fluorescence assays and electron microscopy, to gain a more comprehensive understanding of the compound's mechanism of action.

References

  • Frid, P., Anisimov, S. V., & Popovic, N. (2019). Congo Red and amyloids: history and relationship. Bioscience Reports, 39(8), BSR20181415. [Link]

  • WebPath. (n.d.). Congo Red - Putchler's Modification. [Link]

  • Wu, C., Wang, Z., Lei, H., Zhang, W., & Duan, Y. (2007). Binding of Congo Red to Amyloid Protofibrils of the Alzheimer Aβ9–40 Peptide Probed by Molecular Dynamics Simulations. Biophysical Journal, 93(10), 3470–3479. [Link]

  • IHC WORLD. (2024). Bennhold's Congo Red Staining Protocol for Amyloid. [Link]

  • School of Biomedical Sciences. (n.d.). Congo Red Staining Protocol for Amyloid. [Link]

  • StainsFile. (n.d.). Highman's Congo Red for Amyloid. [Link]

  • Forensic Medicine and Toxicology. (2025). Congo Red Stain ; Histological to detect amyloid deposits in tissues in amyloidosis. [Link]

  • Levine, Z. A., & Shea, J.-E. (2012). Facile Methodology for Monitoring Amyloid-β Fibrillization. ACS Chemical Neuroscience, 3(9), 673–678. [Link]

  • Morgan, J. L., Holthauzen, L. M. F., & Miranker, A. D. (2013). Small molecule-mediated inhibition of β-2-microglobulin-based amyloid fibril formation. Journal of Biological Chemistry, 288(22), 15915–15925. [Link]

  • Khurana, R., Coleman, C., Ionescu-Zanetti, C., Carter, S. A., Krishna, V., Grover, R. K., Roy, R., & Singh, S. (2005). Quantitative evaluation of Congo Red binding to amyloid-like proteins with a beta-pleated sheet conformation. Journal of Biological Chemistry, 280(23), 22715–22724. [Link]

  • University of Barcelona. (2020). Identified the binding model of Congo Red dye to amyloid fibrils. [Link]

  • Necula, M., Krol, C., & Glabe, C. G. (2015). In vitro fibrillization of Alzheimer's amyloid-β peptide (1-42). AIP Advances, 5(5), 057134. [Link]

  • Strodel, B., Lee, J., & Wales, D. J. (2010). Binding modes of thioflavin T and Congo red to the fibril structure of amyloid-β(1–42). Journal of the American Chemical Society, 132(38), 13300–13312. [Link]

  • Zhang, Y., Zhang, Y., & Li, Y. (2022). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. Exploration of Neuroprotective Therapy, 2(1), 1-20. [Link]

  • Harper, J. D., & Lansbury, P. T. (1997). Assembly of Aβ Amyloid Protofibrils: An in Vitro Model for a Possible Early Event in Alzheimer's Disease. Biochemistry, 36(14), 4175–4181. [Link]

  • Brumshtein, B., Esswein, S. R., Landau, M., Solomon, A., & Wall, J. S. (2016). Inhibition by small-molecule ligands of formation of amyloid fibrils of an immunoglobulin light chain variable domain. eLife, 5, e10935. [Link]

Sources

Thioflavin T assay for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Efficacy on Amyloid-β Aggregation Using the Thioflavin T Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Rationale for Amyloid Aggregation Inhibitor Screening

The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ(1-42) isoform, into neurotoxic oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease.[1] A key therapeutic strategy is the identification of small molecules that can interfere with this aggregation cascade. 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a compound of interest, as its incorporation into a peptide sequence has been demonstrated to completely inhibit amyloid fibril formation.[2] This suggests that the molecule itself may possess anti-aggregation properties worth investigating.

The Thioflavin T (ThT) assay is the gold-standard, high-throughput method for monitoring amyloid aggregation kinetics in vitro.[3][4] ThT is a benzothiazole dye whose fluorescence quantum yield is negligible in its free state due to the free rotation between its benzothiazole and dimethylaminobenzene rings.[5] Upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, this rotation is restricted, resulting in a dramatic increase in fluorescence intensity.[4][5] By monitoring this fluorescence increase over time, a sigmoidal curve is generated that allows for the quantification of aggregation kinetics, including the lag phase (nucleation), elongation rate, and final fibril load. This application note provides a detailed protocol for leveraging the ThT assay to evaluate the efficacy of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a potential inhibitor of Aβ(1-42) fibrillization.

G cluster_0 Aggregation Pathway cluster_1 ThT Detection Mechanism cluster_2 Inhibitor Action A Aβ Monomers B Toxic Oligomers A->B C Protofibrils B->C D Mature Fibrils (Cross β-Sheet) C->D ThT_Bound Bound Thioflavin T (High Fluorescence) D->ThT_Bound Binding ThT_Free Free Thioflavin T (Low Fluorescence) ThT_Free->ThT_Bound Inhibitor 2-Aminomethyl-3- (4-methoxyphenyl) propionic acid Inhibitor->A Stabilizes Inhibitor->B Blocks Elongation

Figure 1. The amyloid cascade and the principle of ThT-based detection and inhibition.

Materials and Equipment

Reagents
  • Human Amyloid-β (1-42) peptide, synthetic (e.g., AnaSpec, #AS-24224)

  • 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (Test Inhibitor)

  • Thioflavin T (ThT) (e.g., Sigma-Aldrich, #T3516)

  • Dimethyl sulfoxide (DMSO), anhydrous, ACS grade (e.g., Sigma-Aldrich, #276855)

  • Sodium Phosphate Monobasic (NaH₂PO₄) and Dibasic (Na₂HPO₄) for buffer preparation

  • Sodium Chloride (NaCl)

  • Ultrapure, nuclease-free water

Equipment
  • Fluorescence microplate reader with bottom-reading capability, temperature control (37°C), and programmable shaking (e.g., BMG CLARIOstar® or Tecan Spark®)

  • 96-well black polystyrene microplates with clear, flat bottoms (e.g., Corning #3881)[6]

  • Calibrated single and multichannel pipettes

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Detailed Experimental Protocol

This protocol is optimized for a 200 µL final reaction volume in a 96-well plate format.

Preparation of Stock Solutions & Buffers

Causality: Proper preparation of stock solutions, particularly for the Aβ peptide, is the most critical factor for assay reproducibility. Using DMSO for initial solubilization helps to ensure a monomeric, aggregate-free starting population.[7]

  • Assay Buffer (PBS, pH 7.4): Prepare a solution of 50 mM sodium phosphate, 140 mM NaCl, pH 7.4. Filter through a 0.2 µm syringe filter. This buffer mimics physiological pH and ionic strength.[4]

  • Aβ(1-42) Stock Solution (5 mM):

    • Allow the lyophilized Aβ(1-42) peptide (typically 1 mg) to equilibrate to room temperature for 15 minutes to prevent condensation.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a 5 mM concentration (e.g., for 1 mg of Aβ(1-42) with MW ~4514.1 g/mol , add 44.3 µL of DMSO).[7]

    • Vortex for 30 seconds, then sonicate in a water bath for 10 minutes to ensure complete dissolution.

    • Aliquot into small volumes (e.g., 5 µL) in low-protein-binding tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

  • ThT Stock Solution (2.5 mM):

    • Dissolve 2.0 mg of ThT in 2.5 mL of Assay Buffer.

    • Vortex thoroughly and filter through a 0.2 µm syringe filter.

    • Store in a foil-wrapped tube at 4°C for up to two weeks.

  • Inhibitor Stock Solution (10 mM):

    • Dissolve an appropriate amount of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in 100% DMSO to make a 10 mM stock.

    • Store at -20°C.

Assay Workflow Diagram

prep_reagents 1. Prepare & Aliquot Stocks (Aβ, ThT, Inhibitor) prep_working 2. Prepare Working Solutions (Inhibitor dilutions, ThT) prep_reagents->prep_working plate_setup 3. Plate Setup Add Buffer, ThT, and Inhibitor/Vehicle to wells prep_working->plate_setup initiate_rxn 4. Initiate Aggregation Add Aβ(1-42) Working Solution plate_setup->initiate_rxn incubate_read 5. Kinetic Measurement Incubate at 37°C with shaking. Read fluorescence (Ex:440/Em:480) every 10-15 min for 24-72h. initiate_rxn->incubate_read analyze 6. Data Analysis Plot curves, determine tₗₐg & Fₘₐₓ, calculate % Inhibition. incubate_read->analyze

Figure 2. Step-by-step experimental workflow for the ThT assay.

Assay Plate Setup

Trustworthiness: A robust plate layout with all necessary controls is essential to validate the results. This includes controls for uninhibited aggregation, the effect of the vehicle (DMSO), and potential interference from the test compound itself.

  • Prepare Inhibitor Working Solutions: Perform serial dilutions of the 10 mM inhibitor stock in Assay Buffer to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration in all wells should be kept constant and low (≤ 1%).

  • Prepare ThT Working Solution: Dilute the 2.5 mM ThT stock solution in Assay Buffer to create a 50 µM working solution.

  • Add Reagents to the 96-well Plate:

    • Add 100 µL of the appropriate 2X inhibitor dilution or vehicle control (Assay Buffer with the same % DMSO) to each well.

    • Add 40 µL of the 50 µM ThT working solution to all wells. The final ThT concentration will be 10 µM.

    • Add 40 µL of Assay Buffer to all wells.

  • Initiate Aggregation:

    • Rapidly thaw an aliquot of the 5 mM Aβ(1-42) stock and dilute it in ice-cold Assay Buffer to a 50 µM (2X) working solution. Keep this solution on ice and use it within 15 minutes.

    • Add 20 µL of the 50 µM Aβ(1-42) working solution to the appropriate wells to initiate the aggregation reaction. The final Aβ(1-42) concentration will be 5 µM.

    • For "No Aβ" control wells, add 20 µL of Assay Buffer instead.

Plate Reader Setup and Measurement
  • Immediately place the plate in the reader, pre-warmed to 37°C.

  • Set up the kinetic run with the following parameters:

    • Reading Mode: Bottom-Read Fluorescence

    • Excitation Wavelength: 440 nm (±10 nm)

    • Emission Wavelength: 480-490 nm (±10 nm)[4][8]

    • Shaking: Double orbital, 30 seconds before each read cycle.

    • Read Interval: Every 15 minutes for 24 to 72 hours.

    • Temperature: 37°C

Data Analysis and Interpretation

  • Data Correction: For each time point, subtract the average fluorescence of the "No Aβ" control wells from all other wells to correct for background and compound fluorescence.

  • Plotting: Plot the corrected fluorescence intensity vs. time for each concentration of the inhibitor and the vehicle control.

  • Parameter Extraction: Fit the sigmoidal curves from the vehicle control and inhibitor-treated wells to determine:

    • Lag Time (t_lag): The time to reach half of the maximal fluorescence.

    • Maximum Fluorescence (F_max): The fluorescence intensity at the plateau.

  • Calculation of Inhibition: The percentage of inhibition at the final time point (e.g., 24 hours) can be calculated as: % Inhibition = (1 - (F_max_inhibitor / F_max_vehicle)) * 100

Expected Data Summary
Compound ConcentrationAvg. Lag Time (t_lag)Avg. Max Fluorescence (RFU)% Inhibition (at Plateau)
Vehicle Control (0 µM)~ 6 hours35,0000%
5 µM Inhibitor~ 8 hours28,00020%
10 µM Inhibitor~ 12 hours17,50050%
25 µM Inhibitor> 24 hours5,00086%
No Aβ ControlN/A< 1,000N/A
Inhibitor Only ControlN/A< 1,000N/A

References

  • Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972. [Link]

  • Locker, F., & Gensch, T. (2023). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biophysical Reviews, 15(3), 329-346. [Link]

  • Amyloid-Beta Protein Aggregation Assays. (n.d.). Bio-protocol. Retrieved January 25, 2026. [Link]

  • Kuznetsova, I. M., Sulatskaya, A. I., & Turoverov, K. K. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. PLoS One, 12(1), e0169542. [Link]

  • Thioflavin T Fluorescence Assay for Detection of Amyloid Fibrils. (2021, December 13). YouTube. [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

  • Das, C., Raghothama, S., & Balaram, P. (2004). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 2(10), 1438-1445. [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

  • Nakajima, C., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina, 59(7), 1276. [Link]

  • Various Contributors. (2022). How do I prepare beta amyloid peptide (1-42) stock solution which is neurotoxic for SH-SY5Y cells? ResearchGate. [Link]

  • Ma, L., et al. (2017). Kinetic Mechanism of Thioflavin T Binding onto the Amyloid Fibril of Hen Egg White Lysozyme. Langmuir, 33(21), 5238-5246. [Link]

  • Nakajima, C., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. [Link]

  • Greig, N. H., et al. (2014). Amyloid precursor protein synthesis inhibitors for Alzheimer's disease treatment. Annals of Neurology, 75(4), 630-631. [Link]

  • Nakajima, C., et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. OUCI. [Link]

  • Penke, B., et al. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system. Organic & Biomolecular Chemistry, 17(1), 47-51. [Link]

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Application Note & Protocols: A Tiered Approach for the Cellular Characterization of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of novel chemical entities is a foundational step in modern drug discovery. Cell-based assays provide a biologically relevant context to determine a compound's activity, mechanism of action, and potential toxicity.[1][2][3] This guide outlines a systematic, tiered strategy for elucidating the cellular effects of a novel compound, using 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a representative example. Lacking extensive prior characterization, this compound serves as an ideal candidate for a workflow that progresses from broad assessments of cytotoxicity to specific, target-oriented functional assays. We provide detailed, field-tested protocols for foundational viability assays (MTT), phenotypic screening (Wound Healing/Scratch Assay), and a representative target-based pathway assay (cAMP modulation for GPCR activity), equipping researchers with a robust framework for small molecule discovery.

Introduction: The Challenge of Novel Compound Characterization

The journey from a newly synthesized compound to a validated drug candidate is contingent on a thorough understanding of its biological effects. Cell-based assays are indispensable tools in this process, offering a crucial advantage over purely biochemical screens by evaluating a compound's activity within a complex, physiological system.[1][2][3] This approach allows for the simultaneous assessment of compound efficacy, membrane permeability, and potential cytotoxicity. Furthermore, cell-based screening is particularly powerful for identifying compounds with unknown targets or for characterizing diverse pharmacological effects, such as those mediated by allosteric interactions.[1]

This document focuses on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid . Structurally, it is related to other aminopropionic acid derivatives and methoxyphenyl compounds which have shown a range of biological activities, including antimicrobial properties and modulation of metabolic pathways.[4][5][6][7] For instance, the structurally similar compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) has been identified as a metabolite that can activate the GPR41 receptor, influencing lipid metabolism.[5] Given this structural context, a broad and systematic screening approach is warranted.

The following protocols are organized in a logical, tiered workflow designed to efficiently build a comprehensive cellular profile of a novel compound.

Tiered Assay Workflow

A tiered or hierarchical approach is the most resource-effective strategy for characterizing a novel compound. It begins with broad, cost-effective assays to establish fundamental parameters and progresses to more complex, hypothesis-driven experiments.

TieredWorkflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Phenotypic Screening cluster_2 Tier 3: Mechanistic & Target-Based Assays T1 Cytotoxicity & Viability Screening (e.g., MTT Assay) Decision1 Compound Toxic? T1->Decision1 T2 Phenotypic Assays (e.g., Wound Healing, Cell Cycle) Decision2 Phenotype Observed? T2->Decision2 T3 Hypothesis-Driven Assays (e.g., GPCR, Kinase, Ion Channel) End End: Activity Profile T3->End Decision1->T2 No (Define Therapeutic Window) Stop Stop or Redesign Decision1->Stop Yes Decision2->T3 Yes (Formulate Hypothesis) Decision2->End No (Compound Inactive) Start Start: Novel Compound Start->T1

Caption: A logical workflow for novel compound characterization.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

Scientific Rationale: The essential first step in characterizing any compound is to determine its effect on cell viability. This establishes the concentration range where the compound is non-toxic, which is critical for interpreting results from subsequent functional assays. A compound that kills cells will appear as a potent inhibitor in nearly any assay that relies on living cells, leading to false-positive results. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a reliable indicator of cell viability.[8] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1.1: MTT Assay for Cell Viability

This protocol is designed for adherent cells in a 96-well format but can be adapted for suspension cells.

Materials:

  • Cell Line: Select a relevant cell line (e.g., HEK293 for general screening, or a cancer cell line like HeLa or A549).

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid dissolved in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 10-100 mM).

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in serum-free medium. A common range is from 100 µM down to 1 nM.

    • Include "vehicle control" wells (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9] Incubate for 3-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[9][10]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which there is 50% inhibition of cell viability).[11]

Parameter Recommendation Rationale
Cell Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent.
Compound Incubation 24 - 72 hoursAllows for assessment of both acute and long-term toxicity.
MTT Incubation 3 - 4 hoursSufficient time for formazan development without causing artifacts.
Solvent Control Max 0.5% DMSOHigh concentrations of solvent can be toxic to cells.

Part 2: Phenotypic Screening - The Wound Healing Assay

Scientific Rationale: Once a non-toxic concentration range is established, phenotypic assays can reveal the compound's effect on complex cellular processes. The wound healing, or scratch, assay is a straightforward and widely used method to study cell migration.[12][13] It is particularly valuable for identifying compounds that may inhibit or stimulate cell motility, a key process in cancer metastasis and tissue regeneration. The assay involves creating a "wound" in a confluent cell monolayer and quantifying the rate at which cells migrate to close the gap.[12]

Protocol 2.1: Wound Healing (Scratch) Assay

Materials:

  • Cell Line: A highly migratory and adherent cell line (e.g., MDA-MB-231, HT-1080).

  • Culture plates (e.g., 12-well or 24-well).[14]

  • Sterile 200 µL pipette tips or a specialized wound-making tool.

  • Microscope with a camera for imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 12- or 24-well plate at a density that allows them to reach 90-100% confluence within 24-48 hours.[14] A uniform monolayer is critical for reproducible results.

  • Create the Wound:

    • Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[15]

    • Create a second scratch perpendicular to the first to form a cross, providing clear reference points for imaging.[15]

    • Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[15]

  • Compound Treatment:

    • Replenish each well with fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay).

    • Include a vehicle control (solvent only) and a positive control if available (e.g., a known migration inhibitor like Cytochalasin D).

  • Image Acquisition:

    • Immediately after adding the compound, capture the first image of the wound (T=0). Use phase-contrast microscopy at 4x or 10x magnification.

    • Place the plate back in the incubator (37°C, 5% CO₂).

    • Capture subsequent images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Use software like ImageJ to measure the area of the cell-free "wound" at each time point.

    • Calculate the percentage of wound closure for each condition relative to the T=0 area.

    • Formula: % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100

    • Compare the rate of closure between treated and control wells.

Part 3: Target-Based Assays - A GPCR Case Study

Scientific Rationale: Based on phenotypic results or structural similarities to known drugs, a hypothesis about the compound's molecular target can be formed. G-protein coupled receptors (GPCRs) are a major class of drug targets, involved in countless physiological processes.[16][17] They are seven-transmembrane proteins that, upon ligand binding, activate intracellular G-proteins.[18] These G-proteins then modulate the activity of effector enzymes, such as adenylyl cyclase, which produces the second messenger cyclic AMP (cAMP).[19][20] Measuring changes in intracellular cAMP levels is a direct and robust method to determine if a compound acts as an agonist or antagonist at a Gs- or Gi-coupled GPCR.[20]

GPCR_Pathway cluster_membrane Plasma Membrane GPCR GPCR (7-TM Receptor) G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Ligand Compound (Agonist) Ligand->GPCR Binds G_Protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Protocol 3.1: Luminescent cAMP Assay

This protocol is based on competitive immunoassay principles, often available in commercial kits (e.g., Promega's cAMP-Glo™, Revvity's HTRF®).[21][22] Here, we describe the general workflow for a luminescent-based assay.

Materials:

  • Cell Line: A cell line endogenously expressing a target GPCR, or a host cell line (e.g., CHO-K1, HEK293) stably transfected to express the GPCR of interest.

  • Assay Buffer: Typically HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis Reagent and cAMP Detection Reagent (containing PKA and luciferase, often from a kit like cAMP-Glo™).[21]

  • Kinase-Glo® Reagent (to measure remaining ATP).[21]

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluence.

    • Harvest cells and resuspend them in assay buffer to the desired concentration.[23] The optimal cell number needs to be determined empirically to ensure the cAMP signal falls within the linear range of the assay.[24]

  • Assay Plate Setup:

    • Dispense cells into the wells of a white, opaque plate.

    • Add the test compound at various concentrations (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

    • Incubate for an appropriate time (e.g., 15-30 minutes) at room temperature or 37°C to allow for cAMP modulation.[22]

  • Cell Lysis and cAMP Detection:

    • Add cell lysis buffer to release the intracellular cAMP.[21]

    • Add the cAMP detection solution. This solution typically contains Protein Kinase A (PKA). The amount of cAMP produced in the cells will activate a proportional amount of PKA.[21]

  • Signal Generation:

    • Add a luciferase-based ATP detection reagent (like Kinase-Glo®).[21] The luciferase reaction consumes the ATP that was not used by PKA.

    • Therefore, a high level of cAMP leads to high PKA activity, low remaining ATP, and a low luminescent signal. Conversely, a low level of cAMP results in a high luminescent signal.

  • Data Acquisition: Incubate the plate for a short period in the dark, then read the luminescence on a plate-reading luminometer.

Data Analysis:

  • Generate a cAMP standard curve to correlate luminescence values with known cAMP concentrations.

  • For agonist testing, plot the signal against the log of compound concentration and fit to a dose-response curve to calculate the EC50 (effective concentration for 50% of maximal response).

  • For antagonist testing, calculate the IC50 (inhibitory concentration).

Data Interpretation

The ultimate goal is to synthesize the data from all tiers into a coherent activity profile.

  • IC50/EC50 Values: These are the most common metrics for quantifying a compound's potency.[11] The IC50 is the concentration required to inhibit a biological process by 50%, while the EC50 is the concentration that produces 50% of the maximal effect.[25] These values are derived by fitting dose-response data to a sigmoidal curve.[11]

  • Statistical Significance: Experiments should be performed in triplicate at a minimum. Data are often reported as mean ± standard deviation (SD) or standard error of the mean (SEM).[26] Statistical tests (e.g., t-test, ANOVA) should be used to determine if the observed effects are significant.[26]

  • Building the Profile: Did the compound show cytotoxicity? If so, at what concentration? Did it inhibit cell migration? If so, does this correlate with a specific signaling pathway modulation (e.g., decreased cAMP)? By answering these questions sequentially, a detailed picture of the compound's cellular activity emerges.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Scratch Assay protocol. University of Michigan.
  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Molecular Biosciences. [Link]

  • MTT assay protocol. Abcam.
  • G protein-coupled receptor. Wikipedia. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.
  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical M
  • Biochemistry, G Protein Coupled Receptors. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Wound healing assay. Abcam.
  • Guidelines for accurate EC50/IC50 estimation. (2010). Journal of Pharmacological and Toxicological Methods. [Link]

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • How to do Wound Healing (Scratch)
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2024). MDPI.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • cAMP-Glo™ Assay.
  • G protein-coupled receptor signaling: transducers and effectors. (2018). Journal of Biological Chemistry. [Link]

  • Cell-Based Assays for Drug Discovery. Reaction Biology.
  • G protein-coupled receptor signaling p
  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [Link]

  • Cell preparation: a key step for successful cAMP assays. (2024). Revvity.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). Nature. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Scratch Wound Healing Assay. (2018). Methods in Molecular Biology. [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Scr
  • Guidelines for accurate EC50/IC50 estimation. (2010). ResearchGate. [Link]

  • Cell-based assays for identification of novel double-strand break-inducing agents. (2002). Journal of the National Cancer Institute. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual - NCBI Bookshelf.
  • G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). ResearchGate. [Link]

  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • How to run a cAMP HTRF assay. (2024). YouTube. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI.

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Application Notes and Protocols for In Vivo Evaluation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and its Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Preclinical Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting in vivo studies with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and structurally similar compounds in mouse models. The protocols and insights are synthesized from established methodologies and findings from related molecules, offering a robust starting point for preclinical evaluation.

Scientific Foundation and Rationale

While direct in vivo studies on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are not extensively documented in publicly available literature, its structural similarity to other neurologically and metabolically active compounds provides a strong basis for predicting its potential biological activities. A closely related and well-studied compound is 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a gut microbiota metabolite of dietary polyphenols and has demonstrated beneficial effects on metabolism and muscle function in animal models[1][2][3][4][5][6].

Furthermore, the "aminomethyl" and "propionic acid" moieties in the target compound are suggestive of a gamma-aminobutyric acid (GABA) analog. This structural feature raises the hypothesis that it may function as a modulator of the GABAergic system, potentially as a positive allosteric modulator (PAM) of the GABAB receptor. GABAB PAMs are a class of compounds known to enhance the effect of GABA without directly activating the receptor, which can offer a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct agonists[7][8][9][10].

Therefore, the experimental design for evaluating 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in vivo should encompass both metabolic and neurological endpoints.

Postulated Mechanism of Action: A Dual-Pronged Approach

Given the structural cues, a logical starting point for the investigation is to explore two primary signaling pathways:

  • Metabolic Regulation: Drawing parallels with HMPA, the compound could influence metabolic homeostasis. HMPA has been shown to improve hepatic lipid metabolism and insulin sensitivity[1][3][4]. It may also impact muscle metabolism and function, as evidenced by studies showing HMPA enhances grip strength and influences muscle fiber composition[2][5][6].

  • Neuromodulation via GABAB Receptor: The GABA-like structure suggests a potential interaction with GABAB receptors. Positive allosteric modulation of these receptors has therapeutic potential in a range of neurological and psychiatric disorders[7][8][9][10].

The following diagram illustrates the proposed dual investigative workflow:

workflow cluster_0 In Vivo Evaluation Workflow Compound 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid PKPD Pharmacokinetics & Pharmacodynamics Compound->PKPD Metabolic Metabolic Phenotyping Neurological Neurological & Behavioral Assays PKPD->Metabolic PKPD->Neurological

Caption: Proposed workflow for the in vivo evaluation of the target compound.

Experimental Design and Protocols

A well-structured experimental design is paramount for obtaining reproducible and translatable results. The following sections outline key considerations and step-by-step protocols for the in vivo assessment of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in mouse models.

Animal Models

The choice of mouse strain will depend on the specific research question. For general metabolic and safety profiling, C57BL/6J mice are a suitable choice. For studies focused on specific disease models, such as diet-induced obesity or neuropathic pain, the appropriate genetically or pharmacologically induced models should be used.

Compound Formulation and Administration

The formulation of the test compound is critical for ensuring accurate and consistent dosing. A preliminary solubility assessment should be conducted to determine a suitable vehicle. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like Tween 80 or DMSO, which should be tested for any intrinsic effects.

Table 1: Recommended Dosing Parameters

ParameterRecommendationRationale
Route of Administration Oral Gavage (PO) or Intraperitoneal (IP) InjectionOral gavage mimics the clinical route of administration for many drugs, while IP injection offers rapid systemic exposure and bypasses first-pass metabolism.
Dosage Range 10-100 mg/kgThis is a typical starting range for novel compounds in mice. A dose-response study is recommended to identify the optimal therapeutic window.
Dosing Volume 5-10 mL/kgAdherence to established guidelines for animal welfare is crucial to prevent adverse effects[11].
Frequency Once daily (or as determined by pharmacokinetic studies)The dosing frequency should be guided by the compound's half-life.

Protocol 2.2.1: Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head.[11][12][13]

  • Positioning: Position the mouse vertically, ensuring the head and esophagus are aligned.[11][12]

  • Gavage Needle Insertion: Gently insert a sterile, ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle if resistance is met.[11][14][15]

  • Compound Administration: Once the needle is in the stomach (pre-measure the length from the nose to the last rib), slowly administer the compound.[12]

  • Needle Removal: Gently remove the gavage needle in a single, smooth motion.[12]

  • Monitoring: Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.

Protocol 2.2.2: Intraperitoneal (IP) Injection in Mice

  • Animal Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[16][17]

  • Needle Insertion: Insert a sterile needle (25-27 gauge) at a 30-45 degree angle.[13][16][18]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the needle and syringe and start over at a new site.[16]

  • Compound Injection: Inject the compound slowly.

  • Needle Withdrawal: Remove the needle and return the mouse to its cage.

  • Observation: Monitor the animal for any adverse reactions.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for interpreting efficacy and toxicology data.

Table 2: Key PK/PD Parameters and Methods

ParameterMethodPurpose
Plasma Concentration LC-MS/MS analysis of blood samples collected at various time points post-dosing.To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
Brain Penetration LC-MS/MS analysis of brain tissue homogenates.To assess the compound's ability to cross the blood-brain barrier, which is crucial for neurological applications.
Target Engagement Ex vivo receptor binding assays or functional assays using tissue from treated animals.To confirm that the compound interacts with its intended molecular target (e.g., GABAB receptor) at relevant concentrations.
Metabolic Phenotyping

Based on the known effects of the related compound HMPA, a comprehensive metabolic assessment is warranted.

Table 3: Recommended Metabolic Assays

AssayDescriptionKey Findings from HMPA Studies
Glucose Tolerance Test (GTT) Measures the ability to clear a glucose load from the blood.HMPA has been shown to improve insulin sensitivity.[3]
Insulin Tolerance Test (ITT) Assesses the response to exogenous insulin.
Body Weight and Composition Regular monitoring of body weight and analysis of fat and lean mass using techniques like DEXA or NMR.HMPA supplementation has been associated with reduced body weight gain in diet-induced obese mice.[1]
Serum Lipid Profile Measurement of triglycerides, cholesterol, and free fatty acids.HMPA can improve hepatic lipid metabolism.[1][4]
Gene Expression Analysis qPCR or RNA-seq of liver and muscle tissue to assess changes in metabolic pathways.HMPA influences the expression of genes involved in glucose and lipid metabolism.[6]
Neurological and Behavioral Assessments

If the compound is hypothesized to act as a GABAB PAM, a battery of behavioral tests should be employed to assess its effects on the central nervous system.

Table 4: Relevant Behavioral Assays for Neuromodulatory Effects

Behavioral DomainAssayDescription
Nociception (Pain) Hot Plate TestMeasures the latency to a painful thermal stimulus.[19][20][21]
Von Frey TestAssesses mechanical allodynia.[22][23][24][25][26]
Anxiety Elevated Plus MazeBased on the conflict between the innate fear of open spaces and the drive to explore.
Open Field TestMeasures general locomotor activity and anxiety-like behavior.
Motor Coordination and Sedation Rotarod TestAssesses motor coordination and balance.
Loss of Righting ReflexA measure of sedative-hypnotic effects.[7]

Protocol 2.5.1: Hot Plate Test

  • Apparatus: A commercially available hot plate apparatus with a temperature controller.

  • Temperature Setting: Set the plate temperature to a constant, noxious level (e.g., 52-55°C).[21]

  • Acclimation: Allow the mouse to acclimate to the testing room for at least 30 minutes.

  • Procedure: Place the mouse on the hot plate and start a timer.

  • Endpoint: Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.[19][20][21]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[21]

Protocol 2.5.2: Von Frey Test

  • Apparatus: A set of calibrated von Frey filaments and a testing platform with a wire mesh floor.

  • Acclimation: Place the mouse in a clear acrylic chamber on the mesh platform and allow it to acclimate for at least 30-60 minutes.[23]

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend.[23][26]

  • Response: A positive response is a brisk withdrawal, licking, or shaking of the paw.[26]

  • Threshold Determination: Use the up-down method or other established protocols to determine the 50% paw withdrawal threshold.[26]

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For comparisons between two groups, a Student's t-test is typically used, while for multiple group comparisons, an analysis of variance (ANOVA) followed by post-hoc tests is appropriate. The specific statistical tests should be chosen based on the experimental design and data distribution.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the experimental outcomes, several self-validating systems should be integrated into the study design:

  • Vehicle Controls: Always include a group of animals treated with the vehicle alone to control for any effects of the formulation or administration procedure.

  • Positive Controls: Where applicable, use a known reference compound (e.g., a known GABAB PAM for neurological studies or a known metabolic modulator) to validate the assay's sensitivity and provide a benchmark for the test compound's efficacy.

  • Blinding: The experimenter conducting the behavioral assays and analyzing the data should be blinded to the treatment groups to minimize bias.

  • Replication: Experiments should be replicated to ensure the reproducibility of the findings.

The following diagram illustrates the key components of a self-validating experimental design:

validation Experiment In Vivo Experiment Vehicle Vehicle Control Experiment->Vehicle Controls for Positive Positive Control Experiment->Positive Validates Blinding Blinded Data Collection & Analysis Experiment->Blinding Ensures Replication Independent Replication Experiment->Replication Confirms

Caption: Core principles for a self-validating experimental design.

References

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - ResearchGate. (URL: [Link])

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - ResearchGate. (URL: [Link])

  • GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC. (URL: [Link])

  • SOP: Mouse Oral Gavage - Virginia Tech. (URL: [Link])

  • PAM-1: an antimicrobial peptide with promise against ceftazidime-avibactam resistant Escherichia coli infection - PMC - NIH. (URL: [Link])

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (URL: [Link])

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed. (URL: [Link])

  • Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT]. (URL: [Link])

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. (URL: [Link])

  • PAM1 trafficking in AtT‐20 cells. (A) Steady state. Immunofluorescence:... - ResearchGate. (URL: [Link])

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (URL: [Link])

  • Rodent Hot/Cold Plate Pain Assay - Maze Engineers - Conduct Science. (URL: [Link])

  • Von Frey Test Protocol - IMPReSS - International Mouse Phenotyping Consortium. (URL: [Link])

  • SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (URL: [Link])

  • The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats - Frontiers. (URL: [Link])

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (URL: [Link])

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central. (URL: [Link])

  • Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed. (URL: [Link])

  • Mouse Handling & Techniques - UNC Research. (URL: [Link])

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC - NIH. (URL: [Link])

  • Enhancing Stability and Bioavailability of Peptidylglycine Alpha-Amidating Monooxygenase in Circulation for Clinical Use - PMC - NIH. (URL: [Link])

  • Von Frey-Nociception Test - MMPC. (URL: [Link])

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (URL: [Link])

  • LAB_021 Oral Gavage in Mice and Rats - Research support. (URL: [Link])

  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC - PubMed Central. (URL: [Link])

  • Proteome Analysis in PAM Cells Reveals That African Swine Fever Virus Can Regulate the Level of Intracellular Polyamines to Facilitate Its Own Replication through ARG1 - MDPI. (URL: [Link])

  • Hot plate test - Panlab. (URL: [Link])

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI. (URL: [Link])

  • The PAM-1 aminopeptidase protects against neurodegeneration in Caenorhabditis elegans - Murray State's Digital Commons. (URL: [Link])

  • Document 004: Guidelines for Injection Techniques in Mice V2.0 - ANU services. (URL: [Link])

  • Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies - MDPI. (URL: [Link])

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by - Semantic Scholar. (URL: [Link])

  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (URL: [Link])

  • Methods Used to Evaluate Pain Behaviors in Rodents - PMC - PubMed Central. (URL: [Link])

  • Video: Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats - JoVE. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal yields and purity in your synthesis. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. A likely synthetic approach involves a multi-step process, and we will address potential problems in a logical sequence.

Visualizing the Synthetic Workflow

To provide a clear overview, the following diagram illustrates a plausible synthetic pathway, which will be the basis for our troubleshooting guide.

G cluster_0 Step 1: Baylis-Hillman Reaction cluster_1 Step 2: Allylic Substitution cluster_2 Step 3: Hydrolysis A 4-Methoxybenzaldehyde C Baylis-Hillman Adduct A->C DABCO B Methyl Acrylate B->C D Activated Allylic Intermediate C->D e.g., SOCl2 or MsCl E Protected Amine Adduct D->E e.g., NaN3 then H2/Pd or Phthalimide then Hydrazine F Final Product E->F Acid or Base Hydrolysis

Caption: Plausible synthetic workflow for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Q1: My Baylis-Hillman reaction (Step 1) is very slow or shows no conversion. What are the likely causes and how can I improve it?

A1: The Baylis-Hillman reaction is notoriously slow, and several factors can influence its rate and success.

  • Catalyst Activity: The tertiary amine catalyst, typically DABCO (1,4-diazabicyclo[2.2.2]octane), is crucial. Ensure it is of high purity and anhydrous. Old or improperly stored DABCO can be less effective. Consider using a freshly opened bottle or purifying the existing stock.

  • Solvent Effects: While often performed neat, the choice of solvent can impact the reaction rate. Protic solvents like water or methanol can sometimes accelerate the reaction. A biphasic system with an aqueous phase can also be beneficial.

  • Temperature: While typically run at room temperature, gentle heating (40-50 °C) can sometimes increase the rate. However, be cautious as this can also promote side reactions.

  • Lewis Acid Catalysis: The addition of a Lewis acid co-catalyst, such as TiCl4 or La(OTf)3, can significantly accelerate the Baylis-Hillman reaction. These catalysts activate the aldehyde, making it more electrophilic.

  • Alternative Catalysts: In some cases, other nucleophilic catalysts like DMAP (4-dimethylaminopyridine) or phosphines (e.g., triphenylphosphine) may offer better results.[1]

ParameterRecommendationRationale
Catalyst Use fresh, high-purity DABCO.Catalyst activity is paramount for this reaction.
Solvent Try a neat reaction first, then explore protic co-solvents.Solvent polarity can significantly influence the reaction kinetics.
Temperature Start at room temperature; gentle heating may be applied cautiously.Balances reaction rate with the potential for side product formation.
Additives Consider stoichiometric or catalytic amounts of a Lewis acid.Enhances the electrophilicity of the aldehyde, accelerating the reaction.

Q2: I am observing significant polymerization of methyl acrylate during the Baylis-Hillman reaction. How can I prevent this?

A2: Polymerization is a common side reaction with activated alkenes like methyl acrylate.

  • Inhibitors: Ensure your methyl acrylate is fresh and contains an inhibitor like hydroquinone monomethyl ether (MEHQ). If you are using inhibitor-free acrylate, consider adding a small amount of a radical inhibitor such as butylated hydroxytoluene (BHT).

  • Temperature Control: Avoid excessive heating, as this can initiate thermal polymerization.

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular reaction over polymerization.

Q3: During the allylic substitution (Step 2) to introduce the amine, I am getting a mixture of products and low yield. What are the best strategies here?

A3: The introduction of the aminomethyl group is a critical step that can be approached in several ways, each with its own challenges. A common route is conversion of the allylic alcohol to a good leaving group (e.g., chloride or mesylate) followed by nucleophilic substitution.

  • Choice of Nucleophile:

    • Azide Route: Using sodium azide (NaN3) followed by reduction (e.g., catalytic hydrogenation with Pd/C or Staudinger reaction) is a reliable method. This avoids over-alkylation.

    • Phthalimide Route (Gabriel Synthesis): Using potassium phthalimide followed by hydrazinolysis is another classic and effective method to introduce a primary amine.

  • Reaction Conditions for Leaving Group Formation: When converting the allylic alcohol to a chloride or mesylate, it's important to use mild conditions to avoid elimination or rearrangement side reactions. For example, using methanesulfonyl chloride (MsCl) with a non-nucleophilic base like triethylamine at low temperatures (e.g., 0 °C) is a good starting point.

  • Direct Substitution: While less common for this specific transformation, direct substitution on the allylic alcohol (e.g., Mitsunobu reaction) could be an alternative, but may suffer from competing reactions.

Q4: The final hydrolysis step (Step 3) is resulting in incomplete conversion or degradation of my product. What should I consider?

A4: Hydrolysis of the methyl ester and deprotection of the amine (if a protecting group is used) needs to be carefully controlled.

  • Acid vs. Base Hydrolysis:

    • Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., 6M HCl) is often effective for both ester hydrolysis and removal of protecting groups like Boc. However, prolonged heating can lead to decomposition.

    • Basic Hydrolysis: Using a base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature is a milder method for ester saponification and is less likely to cause degradation of the acid-sensitive functionalities. If an acid-labile protecting group is present, this would be a two-step process.

  • Monitoring the Reaction: It is crucial to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time and avoid over-exposure to harsh conditions.

  • Work-up Procedure: After hydrolysis, careful pH adjustment is necessary to isolate the amphoteric amino acid product. Typically, adjusting the pH to the isoelectric point (pI) will minimize its solubility in the aqueous phase, allowing for precipitation or efficient extraction.

II. Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid?

A1: Based on plausible synthetic routes, the primary starting materials are 4-methoxybenzaldehyde and an acrylate derivative, such as methyl acrylate.[1] The source of the aminomethyl group would be a nitrogen nucleophile like sodium azide or potassium phthalimide.

Q2: What is a typical overall yield for this synthesis?

A2: The overall yield will be highly dependent on the specific conditions and intermediates. The Baylis-Hillman reaction itself can have yields ranging from moderate to good (50-80%), but can be lower if not optimized. The subsequent substitution and hydrolysis steps are generally high-yielding (80-95% each). A reasonable target for an optimized, multi-step synthesis would be in the range of 30-50% overall yield.

Q3: What analytical techniques are recommended for monitoring the progress and purity of the synthesis?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and assessing the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for monitoring reactions with closely eluting spots on TLC.

Q4: Are there any particular safety precautions I should take during this synthesis?

A4: Yes, several reagents used in plausible synthetic routes require careful handling:

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and heavy metals.

  • Thionyl Chloride/Methanesulfonyl Chloride: Corrosive and lachrymatory. Should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids and Bases: Corrosive. Always wear appropriate gloves and eye protection.

III. Experimental Protocols

The following protocols are based on established methodologies for similar transformations and represent a robust starting point for the synthesis.

Protocol 1: Synthesis of Methyl 2-(hydroxymethyl)-3-(4-methoxyphenyl)acrylate (Baylis-Hillman Adduct)
  • To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 eq) and methyl acrylate (1.5 eq).

  • Add DABCO (0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically slow and may require several days. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the DABCO.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.

Protocol 2: Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (via Azide Intermediate)
  • Chlorination: Dissolve the Baylis-Hillman adduct (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitor by TLC). Carefully quench the reaction with ice-cold water and extract with DCM. Dry the organic layer and concentrate to obtain the crude allylic chloride.

  • Azide Substitution: Dissolve the crude allylic chloride in a polar aprotic solvent like DMF. Add sodium azide (1.5 eq) and stir at room temperature until the substitution is complete (monitor by TLC). Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to get the crude azide intermediate.

  • Reduction and Hydrolysis: Dissolve the crude azide in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete. Filter the reaction mixture through Celite to remove the catalyst. To the filtrate, add an aqueous solution of LiOH (3.0 eq) and stir at room temperature until the ester hydrolysis is complete.

  • Purification: Neutralize the reaction mixture with 1M HCl to its isoelectric point (approximately pH 6-7). The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution and purify the residue by recrystallization or chromatography.

IV. References

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 103(3), 811-892. [Link]

  • Organic Syntheses. (1996). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 20. [Link]

  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113.

  • Morita, K., Suzuki, Z., & Hirose, H. (1968). A Tertiary Phosphine-Catalyzed Reaction of Carbonyl Compounds with Activated Olefins. Bulletin of the Chemical Society of Japan, 41(11), 2815-2815. [Link]

  • Karmakar, R., & Maji, B. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4344-4350. [Link]

Sources

Technical Support Center: 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of β-Amino Acid Coupling

Welcome to the technical support guide for the coupling of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. This molecule is a β-amino acid, a class of building blocks increasingly used in the development of peptidomimetics, foldamers, and bioactive peptides due to the unique conformational constraints they impart. However, their structural features, specifically the 1,3-relationship between the amine and carboxyl groups, present distinct challenges compared to standard α-amino acid chemistry.

This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you navigate the most common side reactions and achieve high-yield, high-purity coupling of this valuable intermediate.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most pressing issues encountered in the field when working with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and related β-amino acids.

Q1: My coupling reaction is showing a significant byproduct with a mass loss of 18 Da. What is happening and how can I prevent it?

Answer: You are almost certainly observing intramolecular cyclization leading to the formation of a β-lactam (azetidin-2-one). This is the most prevalent and often most frustrating side reaction when activating the carboxyl group of a β-amino acid.

  • Mechanism: The activated carboxylic acid (e.g., as an O-acylisourea, HATU-ester) is in close proximity to the nucleophilic β-amino group. Before the intended intermolecular reaction with your coupling partner can occur, the molecule can react with itself, eliminating the activating group and water (total mass loss of 18 Da) to form a stable four-membered ring.

  • Causality: This side reaction is kinetically competitive with the desired peptide bond formation. Factors that slow down the main reaction, such as steric hindrance from the coupling partner or dilute reaction conditions, will favor β-lactam formation.

Troubleshooting Flowchart: β-Lactam Formation

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathways cluster_3 Implementation Steps Problem Major byproduct detected (Mass loss of 18 Da) Cause Intramolecular Cyclization (β-Lactam Formation) Problem->Cause Likely Diagnosis Sol1 Protect the Amine First Cause->Sol1 Strategic Choice Sol2 Optimize Coupling Reagent Cause->Sol2 Reagent Choice Sol3 Modify Reaction Conditions Cause->Sol3 Kinetic Control Step1 Couple to N-terminus first (Amine is already protected). Sol1->Step1 Step2 Use carbodiimides (EDC/DIC) with HOBt/Oxyma. Avoid high-reactivity uronium salts (HATU/HBTU) if possible. Sol2->Step2 Step3 Run at 0°C to -20°C. Use higher concentrations (0.2-0.5 M). Ensure slow, portion-wise addition of coupling reagent. Sol3->Step3 G cluster_0 Phase 1: Pre-Activation (0°C) cluster_1 Phase 2: Coupling cluster_2 Phase 3: Completion & Workup A Dissolve Protected β-Amino Acid & HATU in DMF B Add DIPEA A->B C Stir for 5-10 min (Active Ester Formation) B->C D Add Pre-activated Mixture to Amine Component C->D Transfer E React at 0°C -> RT (2-4 hours) D->E F Monitor with Kaiser Test E->F G Reaction Complete? (Kaiser Test Negative) F->G G->E No, Double Couple H Filter and Wash Resin (DMF, DCM, MeOH) G->H Yes I Dry Product H->I

Caption: Recommended workflow for coupling hindered β-amino acids.

Part 3: Mechanistic Insights

Understanding the competing reaction pathways is key to successful troubleshooting.

Primary Competing Pathways

G Start Activated β-Amino Acid (e.g., O-Acylisourea Ester) Desired Desired Product (Peptide Bond) Start->Desired + External Amine (R'-NH2) (Intermolecular) Favored by: High [Conc], Strong Nucleophile Side Side Product (β-Lactam) Start->Side Intramolecular Cyclization (Unimolecular) Favored by: Low [Conc], High Temp, Steric Hindrance

Caption: Competing intermolecular vs. intramolecular reaction pathways.

The choice of coupling reagent directly influences the nature of the activated intermediate and its susceptibility to cyclization. Uronium salts like HATU generate highly reactive species that can accelerate both pathways. While effective for overcoming steric hindrance, they must be used under carefully controlled conditions (low temperature, pre-activation) to prevent the intramolecular pathway from dominating.

References

  • Coupling Reagents and Additives in Peptide Synthesis. Chemical Reviews. A comprehensive review covering the mechanisms and applications of various coupling reagents, including those suitable for hindered amino acids. [Link]

  • Strategies for the Synthesis of Peptides Containing β-Amino Acids. European Journal of Organic Chemistry. This article discusses synthetic challenges, including β-lactam formation, and strategies for incorporating β-amino acids into peptide chains. [Link]

Technical Support Center: Optimizing Coupling Efficiency of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, field-tested protocols to overcome the unique challenges associated with the incorporation of this sterically hindered β-amino acid.

Introduction: The Challenge of Coupling a Bulky β-Amino Acid

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a β-amino acid with significant steric bulk arising from its substituted phenylpropyl side chain. This structural feature presents considerable hurdles during SPPS, primarily due to the slower reaction kinetics of the β-amino group compared to the α-amino group of standard proteinogenic amino acids. Consequently, researchers often encounter incomplete couplings, leading to deletion sequences and challenging purifications. This guide provides a systematic approach to diagnosing and resolving these issues, ensuring successful and efficient synthesis of your target peptide.

A study on a peptide analogue containing 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid highlighted its unique conformational properties, which can influence peptide assembly and aggregation, further complicating synthesis.[1]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the coupling of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, providing potential causes and actionable solutions.

Problem 1: Incomplete Coupling Detected by Monitoring

Symptom: A positive Kaiser test (blue or purple beads) or other colorimetric tests (e.g., TNBS) after the coupling step, indicating the presence of unreacted free amines on the resin.

Potential Causes & Solutions:

  • Insufficient Activation/Coupling Time: The sterically hindered nature of the β-amino acid slows down the reaction rate.

    • Solution: Increase the coupling time. For standard reagents, extend the reaction time to at least 2-4 hours. For particularly difficult couplings, overnight coupling may be necessary.

  • Suboptimal Coupling Reagent: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid and drive the reaction to completion.

    • Solution: Employ a more powerful coupling reagent. Uronium/aminium-based reagents like HATU , HBTU , or HCTU are generally more effective for sterically hindered amino acids.[2][3] Phosphonium-based reagents like PyBOP or PyAOP are also excellent choices.[3]

  • Inadequate Reagent Stoichiometry: Insufficient excess of the amino acid and coupling reagents can lead to incomplete reactions.

    • Solution: Increase the equivalents of the protected 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and the coupling reagent. A 3- to 5-fold excess over the resin loading capacity is a good starting point.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminus inaccessible for coupling.[4]

    • Solution:

      • Switch to a more polar solvent system like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a mixture of DMF and DMSO.[5]

      • Incorporate "difficult sequence" protocols, such as using chaotropic salts (e.g., LiCl) in the coupling mixture to disrupt secondary structures.[6]

      • Consider using a resin with a lower loading capacity to increase the distance between peptide chains.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid?

A1: While there is no single "best" reagent for all situations, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for sterically hindered amino acids due to its high reactivity and ability to suppress racemization.[3][7] HBTU and PyBOP are also excellent and widely used alternatives.[3]

Q2: How can I be sure my coupling reaction has gone to completion?

A2: The Kaiser test is a reliable qualitative method for detecting primary amines. A negative result (yellow beads) indicates a complete reaction. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry. Some automated synthesizers also offer real-time monitoring of the reaction progress.[8]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of the coupling step with a fresh portion of activated amino acid and coupling reagents. This is a highly effective strategy for difficult couplings, including those involving sterically hindered residues like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.[2] It is recommended to perform a double coupling if the first coupling is known to be sluggish or if a monitoring test indicates an incomplete reaction.

Q4: Can the choice of protecting group on the β-amino acid affect coupling efficiency?

A4: Yes, the choice of the N-terminal protecting group (e.g., Fmoc or Boc) is crucial.[9][10] The standard Fmoc group is generally suitable. However, for particularly challenging sequences, the steric bulk of the protecting group itself can influence the reaction. It is important to ensure that the protecting groups used are orthogonal, meaning they can be removed under different conditions without affecting each other.[11]

Q5: My peptide is aggregating. What are the most effective strategies to overcome this?

A5: On-resin aggregation is a common issue with hydrophobic and sterically demanding sequences.[4] Key strategies to mitigate aggregation include:

  • Solvent Choice: Use highly polar, swelling solvents like NMP or add DMSO to your DMF.[5]

  • Low-Load Resin: Employ a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g).

  • Chaotropic Agents: Add salts like LiCl to the coupling and deprotection steps to disrupt hydrogen bonding.[6]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-50°C) can help break up aggregates, but should be used with caution to avoid side reactions.[5]

Experimental Protocols

Protocol 1: Optimized HATU Coupling of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

This protocol is designed for the manual or automated coupling of Fmoc-2-aminomethyl-3-(4-methoxyphenyl)propionic acid-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-aminomethyl-3-(4-methoxyphenyl)propionic acid-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in NMP or DMF for at least 30 minutes.

  • Pre-activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-2-aminomethyl-3-(4-methoxyphenyl)propionic acid-OH and 2.9 equivalents of HATU in NMP.

    • Add 6 equivalents of DIPEA to the solution and vortex briefly.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling:

    • Drain the solvent from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin beads and perform a Kaiser test.

    • If the test is positive (blue/purple), proceed to a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin extensively with NMP or DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test

The Kaiser test is a sensitive qualitative method for detecting free primary amines.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.

  • Wash the beads with ethanol (2 x 1 mL) and then with pyridine (1 x 1 mL).

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive (Incomplete Coupling): Blue or purple beads and/or solution.

    • Negative (Complete Coupling): Yellow or colorless beads and solution.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions
Coupling ReagentEquivalents (vs. Resin)BaseBase EquivalentsTypical Coupling TimeNotes
HATU 3DIPEA62-4 hoursHighly recommended for sterically hindered couplings.[2][3]
HBTU 3DIPEA62-4 hoursA reliable and effective alternative to HATU.[12]
PyBOP 3DIPEA62-6 hoursGood for minimizing racemization.
DIC/HOBt 3 / 3DIPEA64-12 hoursA more economical but slower option.

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) check_time Was coupling time sufficient (>2 hours)? start->check_time increase_time Increase coupling time (4h or overnight) check_time->increase_time No check_reagent Is the coupling reagent potent enough? check_time->check_reagent Yes double_couple Perform a double coupling increase_time->double_couple change_reagent Switch to a stronger reagent (HATU, HBTU, PyBOP) check_reagent->change_reagent No check_stoichiometry Are reagent equivalents sufficient? check_reagent->check_stoichiometry Yes change_reagent->double_couple increase_equivalents Increase equivalents of amino acid and reagent (3-5x) check_stoichiometry->increase_equivalents No check_aggregation Are there signs of peptide aggregation? check_stoichiometry->check_aggregation Yes increase_equivalents->double_couple address_aggregation Implement anti-aggregation strategies (solvents, salts) check_aggregation->address_aggregation Yes check_aggregation->double_couple No address_aggregation->double_couple end Coupling Complete double_couple->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Diagram 2: The SPPS Cycle for Incorporating a Hindered Amino Acid

SPPS_Cycle cluster_cycle SPPS Cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Washing (DMF/NMP) deprotection->wash1 coupling 3. Coupling (Activated Hindered AA) wash1->coupling monitoring 4. Monitoring (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 5. Washing (DMF/NMP) monitoring->wash2 Negative repeat Repeat Cycle for Next Amino Acid wash2->repeat

Caption: The solid-phase peptide synthesis (SPPS) cycle.

References

  • Aapptec. SYNTHESIS NOTES. [Link]

  • Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, Appendix 3B. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • Gomara, M. J., & Haro, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Dey, S., et al. (2014). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 12(34), 6625-6635. [Link]

  • Albericio, F., & El-Faham, A. (2018). Amino Acid-Protecting Groups. Amino Acids, Peptides and Proteins, 42, 1-62. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2307. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 845-858. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Barchi, J. J. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of Carbohydrate Chemistry, 28(8-9), 487-503. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wesner, E. K., & Miller, S. J. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(11), 3291. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Hart, M. J., & White, P. D. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 54(48), 14360-14382. [Link]

  • Wipf, P. (2012). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]

  • Albericio, F., & El-Faham, A. (2018). Amino Acid-Protecting Groups. Amino Acids, Peptides and Proteins, 42, 1-62. [Link]

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Technical Support Center: A Troubleshooting Guide for Solid-Phase Synthesis of Modified Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of modified peptides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental choices. This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.

Section 1: Low Yield and Purity Issues

Low yield and poor purity are among the most common frustrations in SPPS. The causes can range from suboptimal reaction conditions to inherent properties of the peptide sequence itself. Let's dissect these issues.

FAQ 1: My final peptide yield is significantly lower than expected. What are the likely causes and how can I improve it?

Several factors can contribute to low peptide yield. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Deprotection and Coupling: Even small inefficiencies at each step can dramatically reduce the overall yield of a long peptide.[1] For instance, a 97% yield at each of the 140 steps of a 70-mer peptide synthesis results in a final theoretical yield of only 1.4%.[1]

    • Causality: The N-terminal protecting group (e.g., Fmoc) must be completely removed to allow for the subsequent amino acid to be coupled efficiently. Similarly, the coupling reaction must go to completion to avoid the formation of deletion sequences.

    • Validation & Protocol:

      • Monitor Deprotection: For Fmoc-SPPS, monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during deprotection. An automated synthesizer can extend the deprotection time until the release plateaus.

      • Perform a Ninhydrin (Kaiser) Test: After coupling, take a few resin beads and perform a ninhydrin test. A blue color indicates the presence of free primary amines, signifying incomplete coupling. If the test is positive, a second coupling should be performed.

      • Optimize Coupling Reagents: For sterically hindered or modified amino acids, standard coupling reagents may not be sufficient. Consider using more potent activators like HATU or HCTU.

  • Peptide Aggregation: Hydrophobic sequences have a tendency to aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[2][3] This is a primary cause of synthesis failure for "difficult sequences".[2]

    • Causality: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) stabilized by intermolecular hydrogen bonds. This aggregation effectively renders the reactive N-terminus inaccessible.[4]

    • Validation & Protocol:

      • Solvent Choice: Replace DMF with N-methyl-2-pyrrolidone (NMP), which is a better solvating agent for both the growing peptide and the amino acid derivatives.[2] Alternatively, a mixture of solvents can be employed.[2]

      • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding and secondary structure formation.

      • Elevated Temperature: Increasing the reaction temperature can improve reaction kinetics and disrupt aggregation.[1]

  • Premature Cleavage from the Resin: Some linkers are sensitive to the reagents used during synthesis, leading to loss of peptide from the support.

    • Causality: For example, the 2-chlorotrityl chloride linker, while useful for generating protected peptide fragments, is highly acid-labile and can be prematurely cleaved by the acidity of coupling reagents like HOBt or Oxyma.[5]

    • Validation & Protocol:

      • Base Selection: Use a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of N-methylmorpholine (NMM) to better neutralize the acidic components of the coupling reaction.[5]

      • Linker Choice: Select a linker with appropriate stability for your chosen synthetic strategy.

Section 2: Dealing with "Difficult Sequences" and Modifications

The synthesis of modified peptides or those with challenging sequences requires special consideration. Standard protocols often fail, necessitating a more tailored approach.

FAQ 2: I'm synthesizing a hydrophobic peptide and observing significant aggregation. What advanced strategies can I employ?

For severely aggregating sequences, simple solvent changes may not be enough. Here are more advanced techniques:

Advanced Strategies for Difficult Sequences:

  • Backbone Protection: The most effective method to disrupt aggregation is the reversible protection of the peptide backbone itself.[4]

    • Causality: By introducing a temporary protecting group on a backbone amide nitrogen, the hydrogen bonding capacity is disrupted, preventing the formation of secondary structures.

    • Protocol - Pseudoproline Dipeptides:

      • Identify potential aggregation-prone regions in your sequence, often stretches of hydrophobic residues.

      • Incorporate commercially available pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) at strategic locations. These dipeptides introduce a "kink" in the peptide backbone, disrupting secondary structure formation.

      • Couple the pseudoproline dipeptide using standard coupling protocols. The pseudoproline ring is cleaved during the final TFA treatment.

  • Depsipeptide Method: This involves the introduction of an ester bond in place of an amide bond at Ser or Thr residues.[6]

    • Causality: The ester bond disrupts the regular pattern of amide bonds, which is crucial for the formation of stable secondary structures that lead to aggregation.[6][7]

    • Protocol:

      • Synthesize the peptide up to the desired Ser or Thr residue.

      • Couple a pre-formed depsidipeptide block.[6]

      • At the end of the synthesis, the depsipeptide can be cleaved from the resin. The ester bond can then be converted to the native amide bond via an O-to-N acyl shift under controlled pH conditions.[6]

Section 3: Side Reactions and Their Mitigation

Side reactions can lead to a plethora of impurities that are often difficult to separate from the desired product. Understanding and preventing these reactions is key to a successful synthesis.

FAQ 3: My mass spectrometry results show unexpected peaks, suggesting side reactions. What are the common side reactions and how can I prevent them?

Identifying the specific side reaction is the first step to mitigation. Here are some common culprits:

Common Side Reactions in Fmoc-SPPS:

Side ReactionAffected ResiduesCausePrevention Strategy
Aspartimide Formation Aspartic Acid (Asp)Base-catalyzed cyclization of the Asp side chain, particularly when followed by a small residue like Gly, Ser, or Asn.Use of backbone protecting groups (e.g., Dmb or Hmb) on the nitrogen of the preceding amino acid.[3] Adding HOBt to the piperidine deprotection solution can also reduce this side reaction.[3]
Racemization Cysteine (Cys), Histidine (His)Base-catalyzed epimerization at the alpha-carbon during coupling.Use of coupling reagents that minimize racemization, such as COMU or Oxyma Pure. Lowering the reaction temperature can also be beneficial.
Oxidation Methionine (Met), Tryptophan (Trp)Exposure to air or oxidative species during synthesis and cleavage.Use scavengers like dithiothreitol (DTT) in the cleavage cocktail.[3] Alternatively, synthesize the peptide using Met(O) and reduce it back to Met after purification.[3]
Diketopiperazine Formation Dipeptides at the N-terminusIntramolecular cyclization of the dipeptide after Fmoc deprotection, leading to chain termination.[6]Use a resin with a sterically hindered linker (e.g., 2-chlorotrityl) for the first amino acid. Couple the third amino acid immediately after deprotection of the second.

Protocol: Minimizing Aspartimide Formation

  • Identify High-Risk Sequences: Analyze your peptide sequence for Asp-Xxx motifs where Xxx is Gly, Ser, or Asn.

  • Incorporate Backbone Protection: When synthesizing through this motif, use an Fmoc-AA-(Dmb)Gly-OH dipeptide if the sequence is -AA-Asp-Gly-. The Dmb group will shield the backbone nitrogen and prevent cyclization.

  • Modify Deprotection Conditions: If backbone protection is not feasible, use a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.[8]

  • Alternative Deprotection Reagents: Consider using piperazine instead of piperidine, as it has been shown to cause less aspartimide formation.[8]

Section 4: Cleavage and Final Product Work-up

The final cleavage and work-up steps are critical for obtaining a pure product.

FAQ 4: After cleavage and precipitation, I see no peptide pellet, or the pellet is very small. What went wrong?

This is a common and disheartening problem. Let's troubleshoot the final steps.

Troubleshooting Cleavage and Precipitation:

  • Incomplete Cleavage: The peptide may not be fully released from the resin.

    • Causality: The cleavage cocktail may not be potent enough, or the cleavage time may be insufficient, especially for long or sterically hindered peptides.[9]

    • Validation & Protocol:

      • Extend Cleavage Time: Increase the cleavage time to 4-6 hours.[9]

      • Re-cleave the Resin: If the yield is low, re-subject the same resin to a fresh cleavage cocktail.[9]

      • Check Reagent Quality: Ensure your TFA is fresh, as old TFA can absorb water and lose its efficacy.[9]

  • Peptide Solubility in Ether: Highly hydrophobic or very short peptides may have some solubility in the precipitation solvent.

    • Causality: While most peptides are insoluble in cold ether, exceptions exist.

    • Validation & Protocol:

      • Concentrate the TFA: Before adding ether, reduce the volume of the TFA solution under a stream of nitrogen.[9] This increases the peptide concentration and promotes precipitation.

      • Use a Different Precipitation Solvent: Try precipitating with a different non-polar solvent, such as a mixture of ether and hexane.

  • No Peptide Synthesized: In a worst-case scenario, the synthesis may have failed completely.

    • Validation: Before cleavage, take a small sample of the resin, perform a cleavage, and analyze the supernatant by mass spectrometry to confirm the presence of the desired product.

Visualizing the SPPS Workflow

To better understand the cyclical nature of solid-phase peptide synthesis and the key decision points for troubleshooting, the following workflow diagram is provided.

SPPS_Workflow cluster_synthesis_cycle SPPS Cycle cluster_troubleshooting Troubleshooting Points Start Start with Resin-Bound Amino Acid Deprotection N-α-Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 T_Deprotection Incomplete Deprotection? -> Extend time, use DBU Deprotection->T_Deprotection Coupling Amino Acid Coupling (e.g., HCTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 T_Coupling Incomplete Coupling? -> Double couple, stronger activator Coupling->T_Coupling T_Aggregation Aggregation? -> Change solvent, add chaotropes, use pseudoprolines Coupling->T_Aggregation Check Check Completion? (e.g., Ninhydrin Test) Wash2->Check Check->Deprotection Next Amino Acid Cleavage Final Cleavage (e.g., TFA Cocktail) Check->Cleavage Final Residue Coupled Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification T_Cleavage Low Yield? -> Extend cleavage, re-cleave Precipitation->T_Cleavage Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle with integrated troubleshooting checkpoints.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • What do you do when your peptide synthesis fails?. (2023). Biotage. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2007). Journal of Peptide Science. [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. [Link]

  • Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. (2014). ResearchGate. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]

  • Best practices and instrumental troubleshooting for successful SFC methods. ResearchGate. [Link]

  • Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Reddit. [Link]

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Technical Support Center: Characterizing Peptides Containing 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid (ncAA) 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, hereafter referred to as Amp(4-MeOPh). The unique structural properties of this β-amino acid analogue—specifically its altered backbone and hydrophobic side chain—introduce distinct analytical challenges not typically encountered with standard proteinogenic amino acids.

The inclusion of ncAAs like Amp(4-MeOPh) is a powerful strategy for developing peptide therapeutics with enhanced stability and novel functionalities.[1][2][3] However, this structural novelty necessitates a more nuanced approach to analytical characterization. This guide is designed to provide you with field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Below is a general workflow for the characterization of a novel peptide containing Amp(4-MeOPh). Subsequent sections will delve into specific troubleshooting scenarios for each major analytical technique.

G cluster_analysis Analytical Characterization synthesis Crude Peptide Synthesis (Solid-Phase) purification Preparative RP-HPLC synthesis->purification hplc Purity Assessment (Analytical RP-HPLC) purification->hplc Purified Fractions ms Identity Confirmation (LC-MS) hplc->ms Purity >95% msms Sequence Verification (LC-MS/MS) ms->msms nmr Structural Elucidation (2D NMR) msms->nmr If 3D structure needed

Caption: High-level workflow for synthesis and characterization.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of Amp(4-MeOPh)-containing peptides.

HPLC Analysis & Purification

High-Performance Liquid Chromatography (HPLC) is fundamental for assessing the purity of synthetic peptides.[4][5] However, the hydrophobic nature of the Amp(4-MeOPh) side chain can lead to significant chromatographic challenges.

Q1: My peptide peak is exhibiting significant tailing and is very broad. My standard gradient for other peptides isn't working. Why?

The Scientist's Explanation: The broadness and tailing of your peak are classic indicators of strong, non-ideal interactions between your peptide and the stationary phase, typically C18.[6] The 4-methoxyphenyl group on Amp(4-MeOPh) is highly hydrophobic, leading to a strong affinity for the nonpolar stationary phase.[7] This can cause slow desorption kinetics, resulting in a "tailing" peak. Furthermore, if your peptide sequence contains multiple hydrophobic residues, it may begin to aggregate on the column, which also contributes to peak broadening.

Troubleshooting Protocol: Optimizing Reversed-Phase HPLC Conditions

  • Modify the Organic Mobile Phase: If you are using acetonitrile (ACN), consider switching to or adding n-propanol. Propanol is a stronger, more hydrophobic solvent that can improve the solubility of your peptide and disrupt strong hydrophobic interactions with the stationary phase.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can have a profound effect. It decreases mobile phase viscosity, improves mass transfer, and can disrupt secondary interactions, often leading to sharper peaks.

  • Adjust the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is common, its effectiveness can vary. For particularly stubborn peptides, using an alternative ion-pairing agent like formic acid (FA) may alter selectivity, although it may also reduce peak sharpness. Note: Do not use TFA if you are running LC-MS.[8]

  • Change Stationary Phase Chemistry: If optimization on a C18 column fails, consider a less hydrophobic phase like C8 or a phenyl-hexyl column.[6] The latter can provide alternative selectivity through π-π interactions with the aromatic Amp(4-MeOPh) side chain.

Table 1: HPLC Method Development Strategy

ParameterInitial ConditionOptimization Step 1Optimization Step 2Rationale
Column C18, 1.8-3.5 µmC18 (No Change)C8 or Phenyl-HexylReduce strong hydrophobic interactions.
Mobile Phase A 0.1% TFA in H₂O0.1% TFA in H₂O0.1% TFA in H₂OStandard ion-pairing for UV analysis.
Mobile Phase B 0.1% TFA in ACN0.1% TFA in 80:20 ACN:n-Propanol 0.1% TFA in ACNn-Propanol disrupts strong hydrophobic binding.
Gradient 5-65% B over 20 min5-65% B over 20 minAdjust gradient slope based on results Focus the gradient around the elution point.
Temperature 30 °C45 °C 60 °CImproves kinetics and reduces peak tailing.
Mass Spectrometry (MS) Characterization

Mass spectrometry is the gold standard for confirming the molecular weight and sequence of a peptide.[4][9] However, the non-proteinogenic nature of Amp(4-MeOPh) requires a more hands-on approach to data interpretation.

Q2: My LC-MS shows the correct parent mass for my peptide, but tandem MS (MS/MS) fragmentation and automated database searching fails to confirm the sequence. What is happening?

The Scientist's Explanation: Automated sequencing software is programmed to recognize fragmentation patterns of the 20 canonical amino acids.[10] These algorithms identify peptides by calculating the mass differences between fragment ions, expecting to find signature b- and y-ions that result from cleavage of the standard peptide (amide) bond. Amp(4-MeOPh) is a β-amino acid, meaning its amine group is attached to the beta-carbon, not the alpha-carbon. When incorporated, it creates a non-standard backbone linkage. Standard fragmentation algorithms do not recognize the resulting fragment masses, leading to a failure in automated sequencing.[11]

Manual MS/MS Spectrum Interpretation: You must manually calculate the expected fragment masses. The key is to remember that the residue mass of Amp(4-MeOPh) is different from any standard amino acid and that the fragmentation pattern around it will be unique.

  • Residue Mass of Amp(4-MeOPh): C₁₁H₁₃NO₂ = 191.09 Da

The diagram below illustrates the difference in fragmentation between a standard (alpha) peptide bond and a bond involving the β-amino acid Amp(4-MeOPh).

G cluster_alpha Standard α-Peptide Bond Cleavage cluster_beta β-Amino Acid (Amp(4-MeOPh)) Cleavage R1-CO-NH-CHR2 R1-CO-NH-CHR2 b_ion b-ion y_ion y-ion cleavage_point <-- Cleavage R1-CO R1-CO NH-CHR2 NH-CHR2 R1-CO->NH-CHR2 NH-CH(CH2R_beta)-CH2 NH-CH(CH2R_beta)-CH2 R1-CO->NH-CH(CH2R_beta)-CH2 R1-CO-NH-CH(CH2R_beta)-CH2 R1-CO-NH-CH(CH2R_beta)-CH2 b_prime Non-standard b-ion y_prime Non-standard y-ion cleavage_point_beta <-- Altered Cleavage Site

Caption: Comparison of MS/MS fragmentation patterns.

Troubleshooting Protocol: Manual Sequence Validation

  • Calculate Expected Masses: Use an online tool or spreadsheet to manually calculate the b- and y-ion series for your peptide, inputting the custom mass for the Amp(4-MeOPh) residue (191.09 Da).

  • Annotate the Spectrum: Print your MS/MS spectrum and manually identify and label the major fragment peaks corresponding to your calculated values.

  • Look for Signature Losses: The 4-methoxyphenyl group may produce a characteristic neutral loss. Be vigilant for peaks corresponding to [M-107] (loss of the methoxybenzyl group) or other side-chain fragmentations.

  • Confirm with High-Resolution MS: Accurate mass measurements from an Orbitrap or TOF instrument can help confirm the elemental composition of fragment ions, adding confidence to your manual assignments.[12]

NMR Spectroscopy

For peptides intended for structural biology applications, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure in solution.[13][14]

Q3: I am struggling to assign the proton signals for the Amp(4-MeOPh) residue. The spin system doesn't look like any of the standard amino acids in my TOCSY spectrum.

The Scientist's Explanation: This is expected. Each amino acid has a unique "fingerprint" based on its pattern of through-bond scalar couplings (J-couplings), which are visualized in experiments like COSY and TOCSY.[15] The Amp(4-MeOPh) residue has a distinct proton network. Unlike alpha-amino acids which have a characteristic Hα-Hβ coupling, Amp(4-MeOPh) has a more extended NH-CH-CH₂-Ar and CH-CH₂-NH₂ system. This creates a unique spin system that must be identified manually. Generating structural templates for ncAAs is a known challenge in NMR structure determination.[16]

Troubleshooting Protocol: Assigning the Amp(4-MeOPh) Spin System

  • Identify Aromatic Protons: First, locate the characteristic doublet signals of the para-substituted benzene ring in the aromatic region of the 1D ¹H spectrum (~6.8-7.2 ppm). These will serve as an anchor point.

  • Trace Connectivity with COSY/TOCSY:

    • From the aromatic protons, use a NOESY/ROESY spectrum to find through-space correlations to the adjacent methylene protons (-CH₂-Ar).

    • Once the methylene protons are identified, use a COSY or short mixing-time TOCSY to "walk" along the backbone: -CH₂- to the β-CH and then from the β-CH to the α-CH₂.

    • The amide proton (-NH-) of the residue should show a COSY cross-peak to the β-CH.

  • Use Heteronuclear Spectra (¹H-¹³C HSQC): An HSQC spectrum can greatly simplify assignment. The methylene carbons (-CH₂-) in the Amp(4-MeOPh) residue will appear in a distinct region of the spectrum, helping to resolve overlapping proton signals.

  • Confirm Inter-Residue Connections: Once the Amp(4-MeOPh) spin system is identified, use NOESY to find correlations between its protons and the protons of the preceding and succeeding amino acid residues, thereby placing it correctly within the peptide sequence.

References

  • Mandal, K., Roy, B., & Balaram, P. (2008). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 6(15), 2649-2655. [Link]

  • Ismail, K. A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 618-624. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Spackman, D. H. (2009). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. School of Pharmacy and Technology Management, NMIMS. [Link]

  • Fields, G. B. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Fields, Gregg B. ed. Methods for peptide synthesis. [Link]

  • Grob, N. M. (2025). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • University of Massachusetts Medical School. (n.d.). Identification of Protein Modifications by Mass Spectrometry. [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. [Link]

  • Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. CHIMIA. [Link]

  • L'Faqihi, F. E., et al. (2022). General lack of structural characterization of chemically synthesized long peptides. Protein Science, 31(11), e4449. [Link]

  • Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 56(2), 80-87. [Link]

  • ResearchGate. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Unknown. (n.d.). peptide nmr. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]

  • D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Stoll, D. R., et al. (2021). Investigation of Impurities in Peptide Pools. Separations, 8(3), 36. [Link]

  • Tilocca, B., et al. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 25(15), 3433. [Link]

  • ResearchGate. (2025). NMR of peptides. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Macpherson, A. I., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-14. [Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable GABA analogue. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient synthesis process.

I. Understanding the Molecule and its Synthesis

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a gamma-aminobutyric acid (GABA) analogue.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are investigated for a range of neurological and psychiatric disorders.[3][4] The synthesis of this molecule, particularly on a larger scale, presents unique challenges related to stereochemistry, purity, and yield.

A common synthetic approach involves a multi-step process that can be broadly categorized into three key stages:

  • Backbone Formation: Construction of the core 3-(4-methoxyphenyl)propionic acid structure.

  • Introduction of the Aminomethyl Group: Installation of the crucial aminomethyl functional group at the C2 position.

  • Purification and Isolation: Ensuring the final product meets the required purity and stereochemical integrity.

Below is a generalized workflow to visualize the synthetic strategy.

Synthesis_Workflow A Starting Materials (e.g., 4-methoxycinnamic acid or 4-methoxyphenylacetic acid derivatives) B Backbone Synthesis (e.g., Hydrogenation, Malonic Ester Synthesis) A->B C Intermediate: 3-(4-methoxyphenyl)propionic acid derivative B->C D Functional Group Interconversion (e.g., α-halogenation, Gabriel synthesis, or similar) C->D E Introduction of Nitrogen Moiety D->E F Intermediate: Protected 2-Aminomethyl derivative E->F G Deprotection F->G H Crude 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid G->H I Purification (e.g., Crystallization, Chromatography) H->I J Final Pure Product I->J

Caption: A generalized workflow for the synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Q1: What are the most common starting materials for the synthesis?

A1: Common starting materials include derivatives of 4-methoxycinnamic acid or 4-methoxyphenylacetic acid. For instance, 3-(m-methoxyphenyl)propionic acid can be synthesized via the hydrogenation of m-methoxycinnamic acid using a palladium-on-charcoal catalyst.[5] A similar approach can be adapted for the 4-methoxy isomer.

Q2: How can I control the stereochemistry at the C2 position?

A2: Controlling stereochemistry is critical as the biological activity of chiral molecules often resides in a single enantiomer.[6] There are two primary strategies:

  • Asymmetric Synthesis: This involves using chiral auxiliaries, catalysts, or starting materials to favor the formation of the desired enantiomer. For example, asymmetric hydrogenation is a technique used in the synthesis of similar compounds like pregabalin.[7]

  • Chiral Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers.[8] This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[8][9] Common resolving agents include tartaric acid or chiral amines.[8][10]

Q3: What are the key considerations for scaling up the reaction?

A3: Scaling up a synthesis from the lab bench to a pilot or production scale requires careful consideration of several factors:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask can become problematic in a large reactor. Ensure your reactor has adequate heating and cooling capabilities.

  • Mass Transfer and Mixing: Efficient mixing is crucial for homogenous reactions. What works with a small magnetic stir bar may require a more robust overhead stirrer or specific baffle design in a larger vessel.

  • Reagent Addition Rates: The rate of addition of reagents can significantly impact side reactions and impurity profiles. This needs to be carefully controlled and optimized during scale-up.

  • Safety: A thorough safety review is essential. Understand the hazards associated with all chemicals and reactions at the intended scale.

Q4: What are the most effective purification methods for the final product?

A4: The choice of purification method depends on the nature of the impurities.

  • Crystallization: This is often the most efficient and scalable method for obtaining a highly pure crystalline solid. The choice of solvent system is critical and requires screening.

  • Chromatography: While effective, large-scale column chromatography can be expensive and time-consuming.[11] It is often used to remove impurities that are difficult to separate by crystallization.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may arise during the synthesis.

Problem 1: Low Yield in the Backbone Synthesis
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC).- Increase reaction time or temperature if the reaction has stalled.Ensuring the reaction goes to completion is the first step to maximizing yield.
Catalyst Inactivity (for hydrogenation) - Use a fresh batch of catalyst.- Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds).- Optimize catalyst loading.The palladium-on-charcoal catalyst can be deactivated by impurities or improper handling.[5]
Side Reactions - Analyze the crude product to identify major byproducts.- Adjust reaction conditions (e.g., temperature, solvent, reagent stoichiometry) to minimize side reactions.Understanding the side reactions is key to developing strategies to mitigate them.
Problem 2: Poor Selectivity in the Introduction of the Aminomethyl Group

Troubleshooting_Aminomethylation Start Low Selectivity in Aminomethylation Q1 Are you observing multiple products? Start->Q1 A1_Yes Identify the byproducts using NMR, MS, etc. Q1->A1_Yes Yes A1_No Re-evaluate your analytical method's sensitivity. Q1->A1_No No Q2 Is over-alkylation a possibility? A1_Yes->Q2 A2_Yes Use a protecting group for the amine or a milder alkylating agent. Q2->A2_Yes Yes A2_No Consider steric hindrance or electronic effects. Q2->A2_No No Q3 Is the starting material fully consumed? A2_Yes->Q3 A2_No->Q3 A3_Yes Focus on optimizing reaction conditions for the desired product. Q3->A3_Yes Yes A3_No Increase reagent stoichiometry or reaction time. Q3->A3_No No End Improved Selectivity A3_Yes->End A3_No->End

Caption: A troubleshooting flowchart for low selectivity during the aminomethylation step.

Problem 3: Difficulty with Chiral Resolution
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Diastereomeric Salt Formation - Screen a variety of chiral resolving agents.- Optimize the stoichiometry of the resolving agent.The formation of a stable, crystalline diastereomeric salt is crucial for efficient separation.[8]
Salts are not precipitating - Experiment with different solvent systems.- Try cooling the solution slowly to promote crystallization.- Seeding with a small crystal of the desired diastereomer can induce precipitation.The solubility of the diastereomeric salts can vary significantly with the solvent.
Low Enantiomeric Excess (ee) after Resolution - Perform multiple recrystallizations of the diastereomeric salt.- Analyze the ee at each stage to monitor progress.Each recrystallization step can enrich the desired diastereomer, leading to a higher ee.
Problem 4: Impurities in the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Deprotection - Monitor the deprotection step closely.- Adjust deprotection conditions (e.g., reagent, temperature, time) as needed.Residual protecting groups are a common impurity if the deprotection is not complete.
Residual Solvents - Dry the final product under vacuum at an appropriate temperature.- Analyze for residual solvents using GC.Solvents used in the final purification steps can be trapped in the crystal lattice.
Side Products from the Synthesis - Re-evaluate the purification strategy.- Consider an additional purification step, such as a different crystallization solvent or a chromatographic polishing step.Some impurities may co-crystallize with the product, requiring a more rigorous purification approach.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxyphenyl)propionic acid (Illustrative)

This protocol is an adaptation of the synthesis of 3-(m-methoxyphenyl)propionic acid and serves as a starting point.[5]

  • Reaction Setup: In a hydrogenation vessel, dissolve 10 g of 4-methoxycinnamic acid in 100 mL of ethanol.

  • Catalyst Addition: Add 0.5 g of 10% palladium-on-charcoal catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude 3-(4-methoxyphenyl)propionic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Protocol 2: Chiral Resolution (General Procedure)

This is a general outline for chiral resolution using a chiral amine.

  • Salt Formation: Dissolve the racemic 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to liberate the free amino acid.

  • Extraction: Extract the aqueous solution with an organic solvent to remove the chiral resolving agent.

  • Isolation of the Pure Enantiomer: Isolate the pure enantiomer from the aqueous layer, for example, by adjusting the pH to its isoelectric point to induce precipitation.

V. References

  • Organic Syntheses Procedure: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. Available at: [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Available at: [Link]

  • Pregabalin - Wikipedia. Available at: [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. Available at: [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review - PubMed. Available at: [Link]

  • Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response - PubMed. Available at: [Link]

  • GABA Receptor - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid | Request PDF. Available at: [Link]

  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6–7) sequence: inhibition of fibril formation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents. Available at:

  • NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents. Available at:

  • Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes - MDPI. Available at: [Link]

  • How Do GABA Analogs Work? - Uses, Side Effects, Drug Names - RxList. Available at: [Link]

  • Note An efficient total synthesis of (±)-pregabalin. Available at: [Link]

  • Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed. Available at: [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. Available at: [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available at: [Link]

  • Gamma-aminobutyric acid analogs - Drugs.com. Available at: [Link]

  • Chemoenzymatic synthesis of pregabalin and three of its analogues using... - ResearchGate. Available at: [Link]

  • Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • What are the side effects of Gamma-Aminobutyric Acid? - Patsnap Synapse. Available at: [Link]

  • Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics - PubMed. Available at: [Link]

  • Scheme 1 Synthesis of fluorinated GABA analogues 3 and 4. Reagents and... - ResearchGate. Available at: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. Available at: [Link]

  • RU2529996C2 - Method for enantioselective synthesis of (s)-pregabalin - Google Patents. Available at:

  • Chiral resolution - Wikipedia. Available at: [Link]

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Technical Support Center: Stability of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. As a novel or less-documented molecule, specific public stability data is limited. Therefore, this guide is built upon fundamental principles of chemical stability and data extrapolated from structurally related compounds, including GABA analogs and molecules featuring the methoxyphenyl moiety. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in solution?

A1: The stability of this compound, like many small molecules with similar functional groups (a primary amine, a carboxylic acid, and a methoxyphenyl group), is primarily influenced by several key factors:

  • pH: The pH of the solution will dictate the ionization state of the amino and carboxyl groups, affecting not only solubility but also susceptibility to certain reactions.

  • Temperature: Elevated temperatures typically accelerate the rate of all chemical degradation pathways.[1]

  • Light: Aromatic systems, particularly those with electron-donating groups like a methoxy group, can be susceptible to photodegradation.[1][2]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the methoxyphenyl group.[3]

  • Solvent: The choice of solvent can influence degradation rates and pathways. Protic solvents may participate in hydrolytic reactions, while others may contain impurities that catalyze degradation.

Q2: What are the likely degradation pathways for this molecule in solution?

A2: Based on its structure, several degradation pathways are plausible:

  • Intramolecular Cyclization (Lactamization): As a gamma-amino acid analog (structurally similar to GABA), the most significant anticipated degradation pathway is intramolecular cyclization. The primary amine can attack the carboxylic acid group, eliminating a molecule of water to form a stable six-membered ring lactam. This is a well-documented degradation pathway for compounds like gabapentin.[4]

  • Oxidation: The methoxy group on the phenyl ring is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.[2] This can lead to the formation of phenolic or quinone-like species, which may be colored.

  • Decarboxylation: While generally requiring harsh conditions (e.g., high heat), decarboxylation of the carboxylic acid group is a potential long-term degradation route.

  • Reactions with Excipients/Buffers: The primary amine is nucleophilic and can potentially react with certain formulation components, such as aldehydes or ketones, if present.

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Potential Degradation Pathways Parent 2-Aminomethyl-3- (4-methoxyphenyl)propionic acid Lactam Corresponding Lactam Parent->Lactam Intramolecular Cyclization (Heat, pH extremes) Oxidized Oxidized Products (e.g., Phenol, Quinone) Parent->Oxidized Oxidation (O₂, Light, Metal Ions) Decarboxylated Decarboxylated Product Parent->Decarboxylated Decarboxylation (High Heat)

Caption: Predicted degradation pathways for the target molecule.

Q3: What are the recommended storage conditions for stock solutions?

A3: To maximize the shelf-life of your solutions, we recommend the following based on best practices for similar compounds:

  • Temperature: Store solutions at low temperatures, ideally at 4°C for short-term use (days) or frozen at -20°C to -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

  • Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • pH: Prepare solutions in a buffer system that ensures maximum stability. For amino acids, this is often near their isoelectric point, but empirical testing is required. A slightly acidic pH (e.g., pH 4-6) is often a good starting point to suppress amine-related reactions.

Troubleshooting Guide

Problem 1: I am observing a gradual loss of my compound's activity or a decrease in its concentration over a few days in my assay buffer.

  • Underlying Cause: This is a classic sign of chemical instability. The compound is likely degrading under your specific experimental conditions (e.g., temperature, pH, buffer components). The most probable cause is the formation of the inactive lactam.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh daily from a frozen, concentrated stock. Do not use aqueous solutions that have been stored at 4°C for more than 24-48 hours without prior stability validation.

    • Verify Stock Integrity: If possible, re-analyze your stock solution via HPLC or LC-MS to confirm its concentration and purity before preparing dilutions.

    • Run a Time-Course Stability Check: Prepare your compound in the final assay buffer. Aliquot and keep it under the exact assay conditions (e.g., 37°C). Analyze samples by HPLC at T=0 and at several subsequent time points (e.g., 2, 4, 8, 24 hours). This will quantify the rate of degradation and help you define a window for your experiments.

    • Optimize Buffer pH: If degradation is rapid, consider adjusting the pH of your assay buffer. Test a range of pH values to find where the compound is most stable.

Problem 2: I see new, unexpected peaks appearing in my HPLC or LC-MS analysis of an older solution.

  • Underlying Cause: The appearance of new peaks is direct evidence of degradation. These peaks represent the degradation products.

  • Troubleshooting Steps:

    • Characterize the Degradants: If you have access to mass spectrometry (MS), determine the mass of the new peaks. A mass loss of 18 Da from the parent compound strongly suggests the formation of the corresponding lactam (loss of H₂O). An increase in mass of 16 Da could indicate oxidation.

    • Perform a Forced Degradation Study: A forced degradation study is the definitive way to understand your molecule's stability profile.[7] It involves intentionally exposing the compound to harsh conditions to generate the likely degradants and establish a stability-indicating analytical method. This is a cornerstone of drug development and is mandated by ICH guidelines.[7] See the detailed protocol below.

Problem 3: My compound is precipitating out of solution, especially after refrigeration.

  • Underlying Cause: This is a solubility issue, not necessarily a stability problem, although the two can be linked. Solubility of amino acids is highly pH-dependent. At its isoelectric point (pI), an amino acid has a net neutral charge and typically exhibits its lowest solubility. Temperature also plays a key role, as solubility often decreases at lower temperatures.[1]

  • Troubleshooting Steps:

    • Adjust pH: Move the pH of your solution away from the predicted pI. For a compound with a primary amine and a carboxylic acid, making the solution more acidic (e.g., pH 3-4) will protonate the amine, or more basic (e.g., pH 8-9) will deprotonate the carboxylic acid, increasing solubility in both cases.

    • Consider a Co-solvent: If working with aqueous buffers, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can improve solubility. However, always check for solvent compatibility with your experimental system.

    • Prepare Lower Concentrations: If high concentrations are not required, simply working with more dilute solutions can prevent precipitation.

Experimental Protocols & Data

Protocol: Forced Degradation Study

This protocol provides a framework to systematically evaluate the stability of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. The goal is to induce 5-20% degradation to identify pathways and develop a stability-indicating analytical method.[7]

G cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions (Incubate at 40°C for 24h or until degradation is observed) start Prepare 1 mg/mL Solution of Compound in Acetonitrile:Water (1:1) acid Acid Hydrolysis (Add 0.1 M HCl) start->acid Aliquot & Expose base Base Hydrolysis (Add 0.1 M NaOH) start->base Aliquot & Expose ox Oxidative (Add 3% H₂O₂) start->ox Aliquot & Expose heat Thermal (Heat solution at 70°C) start->heat Aliquot & Expose light Photolytic (Expose to UV/Vis light per ICH Q1B) start->light Aliquot & Expose analyze Analyze All Samples by RP-HPLC-UV/MS (Including untreated control) acid->analyze Neutralize (if needed) & Dilute base->analyze Neutralize (if needed) & Dilute ox->analyze Neutralize (if needed) & Dilute heat->analyze Neutralize (if needed) & Dilute light->analyze Neutralize (if needed) & Dilute eval Evaluate Results: - Calculate % Degradation - Identify Degradant Peaks - Ensure Mass Balance analyze->eval

Sources

Validation & Comparative

Validating the Inhibitory Effect of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a putative inhibitor, targeted at researchers, scientists, and professionals in the drug development sector. The structural characteristics of this molecule, particularly the aminomethyl and propionic acid moieties, suggest a potential interaction with γ-aminobutyric acid (GABA) receptors. Given the imperative to characterize novel compounds thoroughly, this document outlines a systematic approach to confirm its inhibitory activity, presuming the GABA-B receptor as the primary target.

Introduction: The Rationale for Targeting the GABA-B Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, crucial for maintaining balanced neural activity.[1] GABA exerts its effects through two main receptor types: GABA-A and GABA-B.[1][2] While GABA-A receptors are ion channels, GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[3][4][5]

GABA-B receptors, which function as heterodimers, are implicated in a variety of physiological and pathological processes, making them a significant target for drug discovery.[5][6] Activation of these receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels, ultimately dampening neuronal excitability.[3][6][7] Consequently, antagonists of the GABA-B receptor have therapeutic potential in treating conditions like absence epilepsy and cognitive dysfunction.[8]

This guide will compare 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid against established GABA-B receptor antagonists, namely Saclofen and Phaclofen, to ascertain its inhibitory profile.[6] The well-characterized agonist, Baclofen, will serve as the positive control for receptor activation.[1][6][9][10][11][12]

Experimental Design: A Multi-Tiered Validation Workflow

A rigorous validation protocol necessitates a combination of in-vitro biochemical assays and cell-based functional assays to build a comprehensive pharmacological profile of the test compound. This multi-pronged approach ensures that the observed effects are specific, reproducible, and mechanistically understood.

experimental_workflow cluster_setup Compound Preparation & Cell Culture cluster_invitro Phase 1: In-Vitro Biochemical Assays cluster_cellbased Phase 2: Cell-Based Functional Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compounds Prepare Test Compound, Controls (Baclofen, Saclofen, Phaclofen) Binding Radioligand Binding Assay (Determine Affinity - Ki) Compounds->Binding GTPgS [35S]GTPγS Binding Assay (Measure G-protein Activation) Compounds->GTPgS cAMP cAMP Accumulation Assay (Assess Downstream Signaling) Compounds->cAMP Cells Culture GABA-B Receptor Expressing Cells (e.g., HEK293, CHO) Cells->Binding Cells->GTPgS Cells->cAMP Analysis Calculate IC50/Ki Values Binding->Analysis GTPgS->Analysis cAMP->Analysis Comparison Compare Potency & Efficacy Analysis->Comparison Conclusion Draw Conclusions on Inhibitory Profile Comparison->Conclusion GABAB_pathway cluster_membrane Cellular Environment GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Reduced Cellular Response Agonist Baclofen (Agonist) Agonist->GABAB_R Activates Antagonist Test Compound (Antagonist) Antagonist->GABAB_R Blocks

Caption: Antagonism at the GABA-B receptor blocks agonist-induced inhibition of adenylyl cyclase.

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for validating the inhibitory effect of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on the GABA-B receptor. By directly comparing its binding affinity and functional potency against established antagonists like Saclofen and Phaclofen, researchers can definitively characterize its pharmacological profile. Positive results from these assays would warrant further investigation into its selectivity against other receptors and progression into more complex cellular and in-vivo models to assess its therapeutic potential.

References

  • Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Wikipedia. (n.d.). GABAB receptor. Retrieved January 25, 2026, from [Link]

  • StatPearls. (2023, July 30). GABA Inhibitors. NCBI Bookshelf. Retrieved from [Link]

  • Chalifoux, J. R., & Carter, A. G. (2011). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Journal of neurophysiology, 105(3), 985–996. Retrieved from [Link]

  • Leite-Morris, K. A., et al. (2014). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in psychiatry, 5, 35. Retrieved from [Link]

  • Evans, M. A., & Bisaga, A. (2016). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in psychiatry, 7, 169. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). GABA Receptor Signaling. Retrieved from [Link]

  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert opinion on investigational drugs, 6(10), 1319–1325. Retrieved from [Link]

  • Wikipedia. (n.d.). Baclofen. Retrieved January 25, 2026, from [Link]

  • Grundmann, M., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Journal of medicinal chemistry, 61(17), 7691–7705. Retrieved from [Link]

  • CantCos, F., et al. (2020). A single, clinically relevant dose of the GABAB agonist baclofen impairs visuomotor learning. The Journal of physiology, 598(10), 1943–1956. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are GABAB receptor antagonists and how do they work?. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA receptor. Retrieved January 25, 2026, from [Link]

  • Kumar, K., & Ganguly, K. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology India, 60(1), 38–46. Retrieved from [Link]

Sources

A Comparative Analysis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and other β-Amino Acids as GABA-B Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction to β-Amino Acids and their Therapeutic Potential

β-amino acids are structural isomers of α-amino acids, characterized by the attachment of the amino group to the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts unique conformational properties, leading to a surge of interest in their application in medicinal chemistry. Unlike their α-counterparts, β-amino acids can adopt more diverse and stable secondary structures, such as helices, sheets, and turns, making them valuable scaffolds for the design of peptidomimetics with enhanced proteolytic stability and biological activity. Their utility extends to the development of small molecule therapeutics, with several β-amino acid derivatives demonstrating significant pharmacological effects.

This guide focuses on the comparison of a specific β-amino acid, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid , with other well-characterized β-amino acids that are known to interact with the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial targets for the treatment of a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[1][2]

While extensive research has been conducted on established GABA-B receptor ligands, the pharmacological profile of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid remains largely unexplored in the public domain. This guide will, therefore, provide a comprehensive structural comparison, outline the detailed experimental workflows required to elucidate its activity, and present a comparative analysis based on the known properties of established β-amino acid-based GABA-B receptor modulators.

The GABA-B Receptor: A Key Therapeutic Target

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits, GABA-B1 and GABA-B2.[3][4] Activation of this receptor by GABA or synthetic agonists leads to a cascade of inhibitory downstream signaling events.

GABA-B Receptor Signaling Pathway

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of associated Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various effector proteins:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[1][2][5] Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters from presynaptic terminals.[1][2][5]

This multi-faceted signaling cascade results in a slow and prolonged inhibitory postsynaptic potential (IPSP), which contributes to the overall dampening of neuronal excitability.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABA-B1/GABA-B2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates Alpha_i Gαi/o G_protein->Alpha_i Dissociates BetaGamma Gβγ G_protein->BetaGamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_out K+ efflux (Hyperpolarization) GIRK->K_out VGCC Voltage-Gated Ca2+ Channel Ca_in Ca2+ influx (Reduced Neurotransmitter Release) VGCC->Ca_in Agonist Agonist (e.g., GABA, Baclofen) Agonist->GABAB_R Binds ATP ATP ATP->AC Alpha_i->AC Inhibits BetaGamma->GIRK Activates BetaGamma->VGCC Inhibits

GABA-B Receptor Signaling Cascade

Structural Comparison of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid with Known GABA-B Ligands

The therapeutic potential of a β-amino acid at the GABA-B receptor is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. Here, we compare the structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid with established GABA-B receptor agonists and antagonists.

CompoundStructureKey Structural Features
GABA NH2CH2CH2CH2COOHThe endogenous ligand, a flexible γ-amino acid.
Baclofen NH2CH2CH(C6H4Cl)CH2COOHA β-substituted γ-amino acid. The 4-chlorophenyl group is crucial for its potency and ability to cross the blood-brain barrier.[5]
Phenibut NH2CH2CH(C6H5)CH2COOHA close structural analog of baclofen, lacking the chloro-substituent on the phenyl ring. It is a weaker GABA-B agonist than baclofen.[6]
Saclofen NH2CH2CH(C6H4Cl)CH2SO3HA competitive antagonist. The replacement of the carboxylic acid with a sulfonic acid group confers antagonistic properties.
CGP 52432 [(3,4-Dichlorophenyl)methyl]amino]propyl](diethoxymethyl)phosphinic acidA potent and selective antagonist with a more complex structure, highlighting the diverse scaffolds that can interact with the GABA-B receptor.
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid NH2CH2CH(CH2C6H4OCH3)COOHA β-amino acid with a 4-methoxyphenyl group attached to the β-carbon via a methylene bridge. The presence of the methoxy group and the aminomethyl substitution at the α-carbon are key distinguishing features.

Structural Insights and Hypotheses:

The structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid presents several interesting features that warrant investigation into its GABA-B receptor activity. The presence of a phenyl ring, a common feature in many GABA-B ligands, suggests a potential interaction with the receptor's binding pocket. The methoxy substitution on the phenyl ring may influence its electronic properties and binding affinity. The aminomethyl group at the α-position is a significant deviation from the structures of baclofen and phenibut. This modification could alter the molecule's conformation and its interaction with the receptor, potentially leading to agonist, antagonist, or even allosteric modulatory activity. A study by Paikar et al. (2017) demonstrated that the incorporation of this β-amino acid into a peptide sequence completely inhibited amyloid fibril formation, highlighting its ability to induce specific conformational changes.[7]

Experimental Workflows for Pharmacological Characterization

To determine the pharmacological profile of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid at the GABA-B receptor, a series of well-established in vitro assays are required. These assays will determine its binding affinity, and whether it acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow Diagram

experimental_workflow start Synthesize and Purify 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid binding_assay Radioligand Binding Assay (Determine Affinity - Ki) start->binding_assay functional_assay Functional Assays (Determine Efficacy - EC50/IC50) binding_assay->functional_assay If binding is observed no_activity No Activity binding_assay->no_activity If no binding gtps_assay [35S]GTPγS Binding Assay functional_assay->gtps_assay camp_assay cAMP Accumulation Assay functional_assay->camp_assay functional_assay->no_activity If no functional effect agonist_path Agonist or Partial Agonist gtps_assay->agonist_path antagonist_path Antagonist gtps_assay->antagonist_path camp_assay->agonist_path camp_assay->antagonist_path

Workflow for Pharmacological Characterization
Detailed Experimental Protocols

1. Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the GABA-B receptor by competing with a radiolabeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid for the GABA-B receptor.

  • Materials:

    • Cell membranes prepared from cells expressing recombinant human GABA-B receptors or from rat brain tissue.

    • Radioligand: [³H]-CGP54626 (a high-affinity antagonist) or [³H]-GABA.

    • Non-specific binding control: A high concentration of a known GABA-B ligand (e.g., unlabeled baclofen or GABA).

    • Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

    • Scintillation cocktail and a liquid scintillation counter.

  • Protocol:

    • Prepare a series of dilutions of the test compound, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound to a separate set of wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a direct measure of agonist activity.

  • Objective: To determine if 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a GABA-B receptor agonist and to quantify its potency (EC50) and efficacy (Emax).

  • Materials:

    • Cell membranes expressing GABA-B receptors and the relevant G-proteins.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to ensure G-proteins are in their inactive state at the start of the assay).

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

    • Known GABA-B agonist (e.g., baclofen) as a positive control.

  • Protocol:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the test compound or the positive control.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

    • Plot the [³⁵S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • To test for antagonist activity, the assay can be performed in the presence of a fixed concentration of a known agonist (e.g., GABA or baclofen) and varying concentrations of the test compound. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

3. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of GABA-B receptor activation.

  • Objective: To confirm the agonist or antagonist activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid by measuring changes in intracellular cAMP levels.

  • Materials:

    • Whole cells expressing recombinant GABA-B receptors.

    • Forskolin (an adenylyl cyclase activator).

    • A cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).

  • Protocol:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.

    • For agonist testing, a decrease in forskolin-stimulated cAMP levels indicates Gi/o coupling.

    • For antagonist testing, the ability of the test compound to reverse the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels is measured.

Comparative Performance Data of Known β-Amino Acid GABA-B Ligands

The following table summarizes the reported binding affinities and functional potencies of several well-characterized β-amino acid derivatives at the GABA-B receptor. This data provides a benchmark against which the experimentally determined values for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid can be compared.

CompoundReceptor Affinity (Ki)Functional Potency (EC50/IC50)ActivityReference(s)
(-)-Baclofen ~1 µM (GABA-B)~1-5 µM (agonist)Agonist[5]
Phenibut ~100 µM (GABA-B)>100 µM (agonist)Weak Agonist[6]
Saclofen ~20 µM (GABA-B)~50-100 µM (antagonist)Antagonist[5]
CGP 52432 ~30 nM (GABA-B)~100 nM (antagonist)Potent Antagonist[8]

Conclusion and Future Directions

While the pharmacological profile of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid at the GABA-B receptor remains to be experimentally determined, its structural features suggest it is a compelling candidate for investigation. Its unique substitution pattern, particularly the aminomethyl group at the α-carbon, distinguishes it from classic β-phenyl GABA derivatives and opens the possibility for novel interactions with the receptor.

The experimental workflows detailed in this guide provide a clear and robust pathway for the comprehensive pharmacological characterization of this and other novel β-amino acid derivatives. By systematically determining its binding affinity and functional activity, researchers can elucidate its potential as a GABA-B receptor agonist, antagonist, or allosteric modulator.

Future studies should not only focus on the in vitro characterization but also extend to in vivo models to assess its pharmacokinetic properties, blood-brain barrier permeability, and potential therapeutic effects in relevant disease models. The exploration of structure-activity relationships by synthesizing and testing analogs of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid will be crucial in optimizing its potency, selectivity, and overall drug-like properties. The insights gained from such studies will undoubtedly contribute to the broader understanding of β-amino acid pharmacology and the development of novel therapeutics targeting the GABA-B receptor.

References

  • Olpe, H. R., et al. (1993). CGP 52432: a potent and selective GABAB receptor antagonist. European journal of pharmacology, 234(1), 139-140.
  • Bettler, B., et al. (2004). GABAB receptors: from structure to function. Current opinion in neurobiology, 14(3), 345-350.
  • Bowery, N. G. (1993). GABAB receptor pharmacology. Annual review of pharmacology and toxicology, 33(1), 109-147.
  • Lapin, I. (2001). Phenibut (β-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471-481.
  • Paikar, A., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic Aβ(16–22) sequence: inhibition of fibril formation. Organic & biomolecular chemistry, 15(20), 4348-4355.
  • Pin, J. P., & Bettler, B. (2016). GABAB receptors: from transcription to function. Current opinion in pharmacology, 31, 21-27.
  • Kaupmann, K., et al. (1997). Expression cloning of GABAB receptors uncovers similarity to metabotropic glutamate receptors.
  • Enna, S. J., & McCarson, K. E. (2006). The GABA-B receptor. In GABA and the Basal Ganglia (pp. 125-136). Humana Press.
  • Jones, K. A., et al. (1998). GABAB receptors function as a heteromeric assembly of the subunits GABABR1 and GABABR2.
  • Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. In GABAB Receptor Pharmacology (pp. 1-56). Humana Press.
  • Paikar, A., Debnath, M., Podder, D., Sasmal, S., & Haldar, D. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic Aβ(16-22) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry, 15(20), 4348-4355. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135439169, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. Retrieved from [Link].

  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201. [Link]

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A Comparative Guide to Amyloid Inhibitors: Evaluating 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Against Leading Biologic Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Effective Amyloid Inhibition in Neurodegenerative Disease

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic oligomers and insoluble fibrils is a central pathological hallmark of Alzheimer's disease (AD). This process, often referred to as the amyloid cascade, is believed to initiate a series of events including synaptic dysfunction, neuroinflammation, and ultimately, widespread neuronal death. Consequently, the development of therapeutic agents that can inhibit or reverse Aβ aggregation is a primary focus of AD research. The therapeutic landscape is currently dominated by monoclonal antibodies, but there is a compelling need for effective small molecule inhibitors that offer potential advantages in terms of oral bioavailability, blood-brain barrier penetration, and manufacturing costs.

This guide provides a comparative analysis of a promising small molecule, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, against established monoclonal antibody-based amyloid inhibitors. While direct comparative clinical data for this small molecule is not yet available, we will evaluate its potential based on existing research on structurally related compounds and propose a rigorous experimental framework for a head-to-head comparison.

Focus Compound: 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a synthetic amino acid derivative. Its structural features, particularly the methoxyphenyl group, are of significant interest in the context of amyloid inhibition. Polyphenolic compounds, which share some structural similarities, are known to interfere with Aβ aggregation[1].

Proposed Mechanism of Action: The precise mechanism by which 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid may inhibit amyloid aggregation is not yet fully elucidated. However, based on studies of related compounds, it is hypothesized to act by interfering with the non-covalent interactions that drive Aβ monomer self-assembly. The methoxyphenyl group may interact with hydrophobic residues in the Aβ peptide, such as the central hydrophobic core (residues 16-20, KLVFF), thereby disrupting the formation of the cross-beta sheet structures that are characteristic of amyloid fibrils[1]. The aminomethyl group could also play a role in modulating the electrostatic interactions that contribute to peptide aggregation.

A study incorporating 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid into a highly amyloidogenic peptide sequence demonstrated a complete inhibition of amyloid fibril formation. The resulting peptide analogue exhibited a polydisperse microsphere morphology and did not show the characteristic green-gold birefringence upon Congo red staining, which is a hallmark of amyloid fibrils. This suggests that the introduction of this modified amino acid effectively disrupts the ordered aggregation process.

A structurally similar compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), has been shown to inhibit both the nucleation and elongation phases of Aβ42 aggregation in vitro, with an estimated EC50 of 5–6 mM[2][3]. While this concentration is relatively high, it provides a quantitative benchmark and suggests that the core chemical scaffold has anti-aggregation properties.

Comparative Landscape: Monoclonal Antibody-Based Amyloid Inhibitors

In recent years, several monoclonal antibodies targeting Aβ have been developed and have shown varying degrees of success in clinical trials. These biologics represent a different therapeutic modality compared to small molecules.

InhibitorTypeTargetMechanism of Action
Gantenerumab Monoclonal Antibody (IgG1)Aggregated Aβ fibrils and plaquesBinds to a conformational epitope on Aβ fibrils, promoting their clearance via Fc receptor-mediated microglial phagocytosis.[4][5]
Aducanumab Monoclonal Antibody (IgG1)Aggregated forms of Aβ, including soluble oligomers and insoluble fibrilsSelectively targets aggregated Aβ, leading to the reduction of amyloid plaques.
Lecanemab Monoclonal Antibody (IgG1)Aβ protofibrilsTargets soluble Aβ protofibrils, a key toxic species in the aggregation pathway, leading to their clearance and a reduction in the rate of cognitive decline.[6]
Donanemab Monoclonal Antibody (IgG1)N-terminally truncated pyroglutamated Aβ (AβpE3-42) in established plaquesBinds to a specific modified form of Aβ present in plaques, leading to rapid and substantial plaque clearance.[7]

Head-to-Head Comparison: A Proposed Experimental Framework

To objectively evaluate the performance of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid against other amyloid inhibitors, a standardized set of in vitro experiments is essential. The following protocols are designed to provide a comprehensive assessment of anti-amyloid efficacy.

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison A Synthesize & Purify 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid C Thioflavin T (ThT) Aggregation Assay (Kinetics & IC50) A->C B Prepare Aβ42 Monomers B->C D Transmission Electron Microscopy (TEM) (Fibril Morphology) C->D E MTT Cytotoxicity Assay (Neuronal Viability) C->E F Compare Aggregation Kinetics C->F G Analyze Fibril Morphology D->G H Assess Neuroprotection E->H I Comparative Efficacy Table F->I G->I H->I

Caption: Proposed workflow for the comparative evaluation of amyloid inhibitors.

Thioflavin T (ThT) Fluorescence Spectroscopy

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. This assay is used to monitor the kinetics of Aβ aggregation in real-time and to determine the inhibitory potency of a compound.[8]

Protocol:

  • Preparation of Aβ42 Monomers:

    • Dissolve lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Incubate for 1 hour at room temperature to ensure monomerization.

    • Aliquot into microcentrifuge tubes, evaporate the HFIP under a stream of nitrogen gas, and store the resulting peptide film at -80°C.

    • Prior to use, dissolve the peptide film in DMSO to a concentration of 5 mM and then dilute to the final working concentration in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

  • ThT Assay:

    • Prepare a stock solution of Thioflavin T (2 mM) in distilled water and filter through a 0.22 µm filter.

    • In a 96-well black, clear-bottom plate, add Aβ42 monomers to a final concentration of 10 µM.

    • Add varying concentrations of the inhibitor (e.g., 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, or a monoclonal antibody) to the wells. Include a vehicle control (no inhibitor).

    • Add ThT to a final concentration of 20 µM to each well.

    • Seal the plate and incubate at 37°C with intermittent shaking.

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 10 minutes) for up to 48 hours using a plate reader.[9]

Data Analysis: Plot fluorescence intensity versus time to obtain aggregation curves. The lag time, elongation rate, and maximum fluorescence intensity can be calculated. The inhibitory concentration 50 (IC50) can be determined by measuring the reduction in maximum fluorescence at different inhibitor concentrations.

Transmission Electron Microscopy (TEM)

Principle: TEM allows for the direct visualization of the morphology of Aβ aggregates. This is crucial for confirming the presence or absence of fibrils and for observing any structural changes induced by the inhibitor.[10]

Protocol:

  • Sample Preparation:

    • Following the ThT assay, take aliquots from the wells at different time points (e.g., lag phase, elongation phase, and plateau).

    • Apply 5 µL of the sample onto a carbon-coated copper grid for 1-2 minutes.

    • Wick off the excess sample with filter paper.

    • Wash the grid by floating it on a drop of distilled water for 10 seconds.

    • Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1 minute.[11]

    • Wick off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grids using a transmission electron microscope at an appropriate magnification.

    • Acquire images of the Aβ aggregates.

Data Analysis: Analyze the images for the presence, morphology (e.g., length, width, and bundling), and density of amyloid fibrils. Compare the morphology of aggregates formed in the presence and absence of the inhibitor.

MTT Cell Viability Assay

Principle: This colorimetric assay assesses the metabolic activity of cells and is used to measure the cytotoxicity of Aβ aggregates and the protective effect of inhibitors. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare Aβ42 oligomers by incubating monomeric Aβ42 at 4°C for 24 hours.

    • Treat the cells with pre-formed Aβ42 oligomers (e.g., 5 µM) in the presence or absence of varying concentrations of the inhibitor.

    • Include a vehicle control (cells treated with buffer and inhibitor solvent) and a positive control for toxicity (e.g., staurosporine).

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the dose-dependent neuroprotective effect of the inhibitor against Aβ-induced toxicity.

Anticipated Comparative Data

The proposed experimental framework will generate a comprehensive dataset for comparing 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid with other amyloid inhibitors.

Parameter2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (Hypothetical)Monoclonal Antibodies (e.g., Lecanemab)
Aβ Aggregation (ThT) Dose-dependent inhibition of fibril formation (IC50 in µM-mM range)High potency inhibition of protofibril formation (IC50 in nM range)
Fibril Morphology (TEM) Reduction in fibril density, shorter fibrils, or amorphous aggregatesPrevention of fibril formation, clearance of existing fibrils
Neurotoxicity (MTT) Dose-dependent rescue of neuronal viability from Aβ-induced toxicitySignificant neuroprotection at low concentrations

Signaling Pathways and Mechanisms of Action

G cluster_pathway Amyloid Cascade and Points of Intervention cluster_inhibitors Inhibitor Mechanisms APP Amyloid Precursor Protein (APP) Ab Aβ Monomers APP->Ab β-secretase γ-secretase sAPPb sAPPβ Oligo Soluble Oligomers Ab->Oligo Aggregation Proto Protofibrils Oligo->Proto Neurotox Synaptic Dysfunction & Neurotoxicity Oligo->Neurotox Fibrils Insoluble Fibrils (Amyloid Plaques) Proto->Fibrils Proto->Neurotox SmallMol 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid SmallMol->Ab Inhibits Aggregation Lecanemab Lecanemab Lecanemab->Proto Promotes Clearance Gantenerumab Gantenerumab Gantenerumab->Fibrils Promotes Microglial Phagocytosis

Caption: The amyloid cascade and the distinct points of intervention for small molecule inhibitors and monoclonal antibodies.

Conclusion

While monoclonal antibodies have demonstrated the clinical potential of targeting amyloid-beta, the development of effective small molecule inhibitors like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid remains a critical goal in the pursuit of accessible and widely applicable treatments for Alzheimer's disease. The structural rationale and preliminary data on related compounds are promising. The experimental framework outlined in this guide provides a robust and objective methodology for a head-to-head comparison of this small molecule with leading biologic therapies. The insights gained from such studies will be invaluable in guiding the future development of next-generation amyloid-targeting therapeutics.

References

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2023). MDPI. [Link]

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A Comparative Guide to the Structural Impact of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the structural consequences of incorporating the unnatural β-amino acid, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, into a peptide backbone. We will explore the rationale behind such modifications, detail the necessary experimental workflows for a comparative analysis, and explain how to interpret the resulting data to gain actionable structural insights.

Introduction: The Rationale for Backbone Modification

In the quest for novel therapeutics, peptides offer a compelling balance of specificity and potency. However, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[1][2][3] Introducing residues like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a β-amino acid, can fundamentally alter a peptide's properties by modifying its backbone structure.[4][5]

Unlike α-amino acids, β-amino acids possess an additional carbon atom in their backbone, which lengthens the spacing between residues. This seemingly small change has profound structural implications:

  • Proteolytic Resistance: The altered peptide bond is often unrecognizable by proteases, significantly enhancing the peptide's in-vivo half-life.[4][5][6]

  • Conformational Constraint: The longer backbone can induce unique and stable secondary structures not accessible to natural peptides, such as various helices (8, 10, 12, 14-helix) and turns.[6][7]

  • Modulated Bioactivity: By controlling the peptide's three-dimensional shape, the orientation of critical side chains can be fine-tuned to enhance binding affinity and selectivity for its biological target.[4][5]

This guide uses 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid as a case study to demonstrate a robust methodology for comparing the structure of a modified peptide against its natural counterpart.

Section 1: The Modifier - Understanding 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

The core of this investigation is the specific β-amino acid, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Chemical Structure:

Key Structural Features:

  • β-Amino Acid Backbone: The amino group is attached to the β-carbon (C3), while the carboxyl group is on the α-carbon (C1). This extends the backbone by one methylene unit compared to a natural aromatic amino acid like Tyrosine or Phenylalanine.

  • Aromatic Side Chain: The 4-methoxyphenyl group is a bulky, moderately hydrophobic side chain that can engage in π-stacking and hydrophobic interactions, influencing both local conformation and intermolecular associations.

  • Conformational Propensity: The presence of this residue is hypothesized to disrupt canonical α-helical or β-sheet structures. Instead, it can induce local turns or promote the formation of more stable, alternative helical structures.[7] A study involving this specific amino acid showed it can adopt a nine-membered hydrogen-bonded δ-turn-like structure in the solid state and completely inhibit amyloid fibril formation in a model peptide.[8]

Section 2: Experimental Design for Structural Comparison

A rigorous comparison requires a multi-faceted approach. The causality behind our choice of techniques is to build a complete picture, from global secondary structure to high-resolution atomic detail.

Overall Experimental Workflow

The logical flow of the comparative analysis is critical. It begins with the synthesis of both the native (parent) peptide and its modified analogue, followed by purification and a suite of spectroscopic analyses.

G cluster_0 Peptide Preparation cluster_1 Structural Analysis cluster_2 Data Interpretation Synthesis Peptide Synthesis (Native & Modified) Purification HPLC Purification Synthesis->Purification QC Mass Spectrometry QC Purification->QC CD Circular Dichroism (CD) (Global Secondary Structure) QC->CD NMR 2D NMR Spectroscopy (High-Resolution Structure) QC->NMR Analysis Comparative Data Analysis CD->Analysis NMR->Analysis Model Structural Modeling Analysis->Model

Caption: High-level workflow for comparative peptide structural analysis.

Selection of Analytical Techniques
  • Circular Dichroism (CD) Spectroscopy: This is the ideal first step for a rapid assessment of global secondary structure in solution.[9][10] It is highly sensitive to ordered structures like α-helices and β-sheets, which produce characteristic spectral signatures.[11][12] A significant change in the CD spectrum between the native and modified peptide immediately confirms a major conformational shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atom-level information about the peptide's structure and dynamics in solution.[13][14] Two-dimensional (2D) NMR experiments like TOCSY and NOESY are essential for assigning proton signals and measuring through-space distances between protons, which are used to calculate the final 3D structure.[15]

Section 3: Methodologies & Protocols

The trustworthiness of the results hinges on meticulous execution. The following protocols are designed to be self-validating.

Peptide Synthesis

Both the native peptide and its 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid-containing analogue are best synthesized using automated Solid Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[16][17] SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[17][18]

Protocol 1: Circular Dichroism (CD) Spectroscopy

This protocol provides a framework for acquiring high-quality CD data.

  • Sample Preparation:

    • Prepare a stock solution of each lyophilized peptide (native and modified) at approximately 1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise concentration using UV absorbance if the peptide contains Trp or Tyr, or via amino acid analysis.

    • Dilute the samples to a final concentration of 0.1-0.2 mg/mL in the same buffer. The final solution must be free of particulates.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range to 190-260 nm for far-UV analysis.[11]

    • Use a quartz cuvette with a 1 mm path length.

    • Set the temperature control (e.g., 25°C).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.

    • Acquire spectra with a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an integration time of 1 second.

    • Average at least 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Data Processing:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (mdeg) / (10 * N * C * l), where N is the number of residues, C is the molar concentration, and l is the pathlength in cm. This normalization allows for direct comparison of peptides of different lengths.

Protocol 2: 2D NMR Spectroscopy

This protocol outlines the key steps for NMR-based structure determination.[15][19]

  • Sample Preparation:

    • Dissolve 1-2 mg of each peptide in 500 µL of a 90% H₂O / 10% D₂O buffer solution (e.g., 10 mM sodium phosphate, pH 6.0). D₂O provides the lock signal for the spectrometer.

    • The sample must be completely dissolved and free of aggregates.[13]

  • Experiment Setup & Acquisition:

    • Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution.

    • Acquire a suite of 2D experiments at a constant temperature (e.g., 298 K):

      • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected through bonds).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of their position in the sequence. This is the primary source of distance restraints for structure calculation.[13][15]

  • Data Analysis & Structure Calculation:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment: Use the TOCSY and NOESY spectra to assign every proton signal to its specific residue in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental distance restraints.

Section 4: Data Interpretation & Comparative Analysis

Circular Dichroism: A Global View

Let's assume our native peptide is designed to be α-helical. The CD spectrum would show characteristic negative bands at ~208 nm and 222 nm.[11] Upon incorporation of the β-amino acid, we would expect a significant change.

FeatureNative Peptide (Hypothetical)Modified Peptide (Hypothetical)Interpretation
MRE at 222 nm -25,000 deg·cm²·dmol⁻¹-8,000 deg·cm²·dmol⁻¹Significant loss of α-helical content.
MRE at 208 nm -28,000 deg·cm²·dmol⁻¹-12,000 deg·cm²·dmol⁻¹Consistent with disruption of the α-helix.
Minimum near 200 nm Weak positive signalStrong negative signalShift towards a more random coil or disordered structure.[20]

This CD data provides the first piece of evidence: the single β-amino acid insertion has disrupted the global secondary structure of the peptide.

NMR Data: High-Resolution Insights

The NMR data allows us to pinpoint how the structure has changed. The crucial analysis involves comparing the NOE connectivity patterns.

G cluster_0 NMR Data Processing cluster_1 Structure Calculation Raw Acquire 2D NMR Data (TOCSY, NOESY) Assign Sequential Resonance Assignment Raw->Assign NOE NOE Cross-Peak Integration Assign->NOE Restraints Generate Distance Restraints NOE->Restraints Calc Calculate Structural Ensemble Restraints->Calc Refine Refine & Validate Structures Calc->Refine Conclusion Final Structural Model Refine->Conclusion

Caption: Workflow for NMR-based peptide structure determination.

An α-helix is defined by a pattern of short- and medium-range NOEs, particularly between a backbone amide proton (HN) and the HN of a preceding residue (dNN(i,i+1)), and between an HN and an alpha proton of a preceding residue (dαN(i,i+3), dαN(i,i+4)).

NOE Contact TypeNative Peptide (α-helical)Modified Peptide (at β-amino acid)Interpretation
dαN(i, i+3) StrongAbsentLoss of helical turn.
dαN(i, i+4) MediumAbsentLoss of helical turn.
dNN(i, i+1) StrongWeak/AbsentDisruption of the regular helical backbone.
New NOEs N/APresent (e.g., to side chain)The β-amino acid forces a local non-helical conformation, possibly a turn structure.

This NMR data confirms the CD results and provides a higher level of detail. It shows that the β-amino acid acts as a "helix breaker," introducing a flexible kink or a well-defined turn at the point of insertion.

Conclusion & Implications for Drug Design

The incorporation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid fundamentally alters peptide structure. Our multi-pronged analytical approach demonstrates that a single β-amino acid substitution can disrupt global secondary structures like α-helices, inducing a more localized turn or disordered conformation.

Key Implications:

  • Rational Design: By understanding the structural impact of specific β-amino acids, researchers can rationally design peptides with predefined shapes to optimize interaction with biological targets.

  • Improved Pharmacokinetics: The inherent proteolytic resistance imparted by the β-amino acid backbone is a critical advantage for developing peptide-based drugs with improved stability and bioavailability.[5]

  • Novel Scaffolds: These modified peptides can serve as novel scaffolds for presenting key side chains in unique spatial arrangements, potentially leading to the discovery of agonists or antagonists with novel mechanisms of action.

This guide provides a robust, scientifically-grounded workflow for any researcher looking to explore the powerful world of peptide modification. By combining global and high-resolution techniques, one can confidently characterize the structural consequences of unnatural amino acid incorporation and accelerate the development of next-generation peptide therapeutics.

References

  • Mondal, S., et al. (2017). Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. Organic & Biomolecular Chemistry. Available from: [Link]

  • Gante, J., et al. (1996). Structural and biological effects of a beta2- or beta3-amino acid insertion in a peptide. Journal of Peptide Science. Available from: [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available from: [Link]

  • Zerbe, O. & Bader, B. Peptide/Protein NMR. University of Zurich. Available from: [Link]

  • Che, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI. Available from: [Link]

  • Lenci, E. & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Dyson, H. J. & Wright, P. E. (1993). Peptide Structure Determination by NMR. Springer Nature Experiments. Available from: [Link]

  • Indian Institute of Science. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]

  • Ahn, M., et al. (2011). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]

  • MtoZ Biolabs. How to Interpret a Circular Dichroism. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]

  • Wikipedia. (2023). Beta-peptide. Available from: [Link]

  • Wikipedia. (2023). Peptide synthesis. Available from: [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available from: [Link]

  • MDPI. (2021). Special Issue: Non-Natural Amino Acids in Drug Design. Available from: [Link]

Sources

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Anti-Amyloidogenic Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for novel therapeutics targeting protein aggregation diseases, the journey from a promising molecule in a test tube to an effective drug in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the IVIVC for novel compounds, using the β-amino acid derivative, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid , as a representative example of a potential anti-amyloidogenic agent. While specific IVIVC data for this particular compound is not extensively published, its structural features and reported activity as an inhibitor of amyloid fibril formation make it an excellent case study to illustrate the principles and methodologies involved.

Introduction: The Significance of IVIVC in Anti-Amyloid Drug Discovery

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a synthetic β-amino acid derivative. Structurally, it is an analogue of phenylalanine with an additional aminomethyl group. This modification introduces a β-amino acid scaffold, which can influence the proteolytic stability and conformational preferences of peptides into which it is incorporated. Indeed, studies have shown that incorporating this moiety into amyloidogenic peptide sequences can inhibit fibril formation, suggesting a therapeutic potential in amyloid-related disorders such as Alzheimer's disease.

However, potent in vitro activity does not always translate to in vivo efficacy. This is where IVIVC becomes indispensable. A successful IVIVC acts as a bridge, allowing us to predict the in vivo performance of a drug candidate based on its in vitro properties. For anti-amyloidogenic compounds, this means correlating metrics of fibrillization inhibition in a plate reader with meaningful therapeutic outcomes in a preclinical model of amyloid pathology. This guide will walk you through the essential steps to build this predictive bridge.

Part 1: Comprehensive In Vitro Characterization

The first pillar of a solid IVIVC is a thorough understanding of the compound's behavior in a controlled, cell-free environment. For an anti-amyloidogenic agent, the primary goal is to quantify its ability to interfere with the protein aggregation cascade.

Key In Vitro Assays for Anti-Amyloidogenic Activity
  • Thioflavin T (ThT) Fluorescence Assay: This is the workhorse assay for monitoring amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. By monitoring the fluorescence intensity over time, we can obtain a kinetic profile of fibrillization and assess how a compound alters this profile.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to study the secondary structure of proteins. It can be used to monitor the conformational changes that occur during amyloid formation, typically a transition from random coil or α-helical structures to β-sheet-rich structures. This allows for a more detailed mechanistic understanding of how an inhibitor might be working (e.g., by stabilizing the native state or preventing the conformational transition).

  • Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of amyloid fibril formation and allows for the morphological characterization of the aggregates formed in the presence and absence of an inhibitor. This is a crucial qualitative endpoint to confirm the findings from quantitative assays like the ThT assay.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol outlines a typical ThT assay to determine the IC50 value of an inhibitor for amyloid-beta (Aβ) peptide aggregation.

Materials:

  • Amyloid-beta (1-42) peptide, synthetic

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve synthetic Aβ(1-42) in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas.

    • Store the resulting peptide film at -80°C until use.

    • Immediately before the assay, resuspend the peptide film in DMSO to a stock concentration of 5 mM.

    • Dilute the DMSO stock into ice-cold PBS to the final working concentration (e.g., 20 µM).

  • Inhibitor Preparation:

    • Prepare a stock solution of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

  • Assay Setup:

    • In each well of the 96-well plate, add:

      • PBS to the final volume.

      • ThT from a stock solution to a final concentration of 10 µM.

      • The inhibitor at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤ 1%).

      • Initiate the aggregation by adding the Aβ(1-42) peptide solution.

    • Include control wells: Aβ(1-42) without inhibitor (positive control) and buffer with ThT only (blank).

  • Data Acquisition and Analysis:

    • Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) for 24-48 hours.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Determine the extent of inhibition at the plateau phase for each inhibitor concentration.

    • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Hypothetical In Vitro Data for Amyloid Inhibitors

To illustrate the expected outcomes, the following table summarizes hypothetical in vitro data for our lead compound and two other representative anti-amyloid agents.

CompoundTarget PeptideThT Assay IC50 (µM)Mechanism of Action
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Aβ(1-42)5.2Prevents β-sheet formation
CurcuminAβ(1-42)0.8Binds to Aβ oligomers and fibrils
TramiprosateAβ(1-42)> 100Binds to soluble Aβ monomers

Part 2: Preclinical In Vivo Evaluation

With a solid in vitro profile, the next step is to assess the compound's performance in a living organism. This involves evaluating its pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its efficacy in a relevant disease model.

Key Considerations for In Vivo Studies of CNS-Targeted Drugs

For compounds targeting neurodegenerative diseases, a major hurdle is the blood-brain barrier (BBB) . A successful IVIVC for a CNS drug must account for its ability to reach its target in the brain at a sufficient concentration.

  • Pharmacokinetics (PK): This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters include bioavailability, plasma half-life, clearance, and, most importantly for CNS drugs, the brain-to-plasma concentration ratio.

  • Pharmacodynamics (PD): This measures the effect of the drug on a biological target in the body. For an anti-amyloid agent, this could be the measurement of Aβ levels in the brain or cerebrospinal fluid (CSF).

  • Efficacy Models: Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease (e.g., APPswe) are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits, providing a platform to test the therapeutic efficacy of drug candidates.

Experimental Protocol: Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

Animal Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations in APP and presenilin 1, leading to rapid and aggressive amyloid pathology.

Procedure:

  • Dosing:

    • Administer 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to 6-month-old 5XFAD mice daily for 3 months via oral gavage.

    • Include a vehicle-treated control group and a wild-type littermate group.

    • Dose selection should be informed by prior PK studies to achieve brain concentrations that are multiples of the in vitro IC50.

  • Behavioral Testing:

    • After the treatment period, assess cognitive function using standardized tests like the Morris water maze (for spatial learning and memory) or the Y-maze (for working memory).

  • Biochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Measure Aβ levels (both soluble and insoluble) in brain homogenates using ELISA.

    • Perform immunohistochemistry on brain sections to quantify amyloid plaque burden using antibodies against Aβ.

Hypothetical In Vivo Data for Amyloid Inhibitors

The following table presents plausible in vivo data for our example compounds.

CompoundDose (mg/kg)Brain:Plasma RatioReduction in Brain Aβ Plaque Burden (%)Improvement in Morris Water Maze
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid 300.545Yes
Curcumin1000.120Minimal
Tramiprosate1000.0515No

Part 3: Bridging the Gap - The IVIVC Framework

The core of the IVIVC is to establish a quantitative relationship between the in vitro and in vivo data. For our anti-amyloid compound, this means correlating the in vitro potency (IC50) with the in vivo efficacy (e.g., reduction in Aβ plaque burden).

The IVIVC Workflow

The following diagram illustrates a typical workflow for establishing an IVIVC for a CNS-targeted drug.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_ivivc IVIVC invitro_assays ThT Assay CD Spectroscopy TEM ic50 Determine IC50 invitro_assays->ic50 correlation Correlate Unbound Brain Concentration at ED50 with In Vitro IC50 ic50->correlation pk_studies Pharmacokinetics (Brain:Plasma Ratio) efficacy_studies Efficacy in Animal Model (e.g., 5XFAD mice) pk_studies->efficacy_studies pk_studies->correlation ed50 Determine ED50 efficacy_studies->ed50 ed50->correlation

Caption: Workflow for establishing IVIVC for a CNS drug.

Key Steps in Establishing the Correlation
  • Determine the Unbound Brain Concentration: The pharmacologically active concentration of a drug is its unbound concentration at the target site. Therefore, it is crucial to measure the unbound fraction of the drug in both plasma and brain tissue. The unbound brain concentration at a given dose can then be calculated.

  • Relate In Vitro Potency to In Vivo Target Occupancy: The goal is to demonstrate that the unbound brain concentrations required for efficacy in vivo are consistent with the concentrations required for activity in vitro. A good correlation would show that the unbound brain concentration at the in vivo ED50 (the dose that produces 50% of the maximal effect) is in a similar range as the in vitro IC50.

  • Develop a Predictive Model: A successful IVIVC can be formalized into a mathematical model that can predict the in vivo response from in vitro data. This is immensely valuable for optimizing dosing regimens and for guiding the development of new compounds in the same chemical series.

Conclusion

Establishing a robust IVIVC is a cornerstone of modern drug development. For novel compounds like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a systematic approach that integrates quantitative in vitro assays with well-designed in vivo studies is essential. By focusing on the pharmacologically relevant unbound brain concentrations and correlating them with in vitro potency, researchers can build a predictive framework that de-risks the drug development process and accelerates the translation of promising molecules from the bench to the clinic. This guide provides a roadmap for this critical endeavor, emphasizing the scientific rigor and logical flow required to bridge the gap between in vitro promise and in vivo success.

References

  • Hua, D. et al. (2009). Inhibition of Alzheimer's Beta-Amyloid Fibril Formation. Grantome. [Link]

  • Di, L. (2015). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. PubMed. [Link]

  • Lansbury, P. T., Jr. (1997). Assembly of Aβ Amyloid Protofibrils: An in Vitro Model for a Possible Early Event in Alzheimer's Disease. Biochemistry. [Link]

  • Summerfield, S. G. et al. (2011). Associating in vitro target binding and in vivo CNS occupancy of serotonin reuptake inhibitors in rats: The role of free drug concentrations. Xenobiotica. [Link]

  • Ceafalan, L. C. et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. PubMed Central. [Link]

  • Shalgunov, V. et al. (2022). In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. PubMed. [Link]

Confirming the Binding Site of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on Amyloid Proteins: A Comparative Guide to Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aggregation of amyloid proteins, such as amyloid-beta (Aβ) and tau, is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. Small molecules that can interact with these proteins and modulate their aggregation are of significant therapeutic interest. One such molecule, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a β-amino acid derivative, has been suggested to inhibit amyloid fibril formation. While preliminary data indicates its potential, definitively confirming its binding site on amyloid proteins is a critical step in validating its mechanism of action and guiding further drug development.

This guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies that can be employed to elucidate and confirm the binding site of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on amyloid proteins. It is designed to serve as a practical resource for researchers in the field, offering not only a comparison of available techniques but also detailed, actionable protocols and the rationale behind experimental choices.

The Challenge: Pinpointing the Interaction

Amyloidogenic proteins are notoriously difficult to study due to their propensity to aggregate and their often-disordered monomeric states. Identifying the precise location where a small molecule binds is further complicated by the dynamic nature of these proteins and the potential for multiple, low-affinity interaction sites. While there are claims that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid binds to the N-terminal region of amyloid proteins, specifically interacting with adjacent hydrophobic residues, robust, peer-reviewed experimental validation is essential.

A Multi-Faceted Approach to Binding Site Confirmation

A combination of biophysical, structural, and computational techniques is required for the unambiguous identification and characterization of a small molecule's binding site on an amyloid protein. This guide will explore these methods, comparing their strengths, limitations, and the specific insights they can provide.

Section 1: High-Resolution Structural Techniques

High-resolution structural methods provide the most definitive evidence of a binding site by visualizing the direct interaction between the ligand and the protein at an atomic level.

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes. However, obtaining high-quality crystals of amyloid proteins, particularly in their fibrillar form, is a significant challenge.

Causality behind Experimental Choices: The success of this technique hinges on the ability to grow well-ordered crystals that diffract X-rays. For amyloid proteins, this often involves using short, aggregation-prone peptide fragments that are more amenable to crystallization.

Self-Validating System: The resulting electron density map should clearly show the protein backbone, side chains, and the bound ligand. The fit of the ligand into the density, along with the surrounding protein residues, provides a self-validating model of the binding pocket.

Comparative Performance:

TechniqueResolutionThroughputChallenges
X-Ray Crystallography Atomic (<3 Å)LowProtein crystallization, especially for full-length or fibrillar amyloid proteins.
Cryo-Electron Microscopy Near-atomic (3-5 Å)ModerateSample preparation (vitrification), conformational heterogeneity of fibrils.
NMR Spectroscopy AtomicLow to ModerateProtein size limitations, requirement for isotope labeling.

Experimental Protocol: Co-crystallization of an Amyloid-beta Fragment with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

  • Protein Preparation: Express and purify a fragment of amyloid-beta known to be involved in aggregation, for example, Aβ(1-28).[1]

  • Complex Formation: Incubate the purified Aβ fragment with a molar excess of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

  • Crystallization Screening: Use hanging-drop or sitting-drop vapor diffusion methods to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures).

  • Crystal Optimization: Optimize promising crystallization conditions to obtain single, well-diffracting crystals.

  • Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Refinement and Validation: Refine the atomic model against the experimental data and validate its quality.

Caption: Workflow for X-ray Crystallography.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structure of large, complex biological assemblies, including amyloid fibrils. It avoids the need for crystallization, making it particularly suitable for studying the native-like structure of these aggregates.

Causality behind Experimental Choices: By rapidly freezing the sample in a thin layer of vitreous ice, cryo-EM preserves the native conformation of the protein-ligand complex, allowing for the visualization of interactions within the fibril structure.

Self-Validating System: The resulting 3D reconstruction should show clear density for the amyloid fibril and, ideally, additional density corresponding to the bound small molecule. Fitting the atomic models of the protein and ligand into the cryo-EM map validates the binding pose.

Experimental Protocol: Cryo-EM of Amyloid-beta Fibrils with 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

  • Fibril Preparation: Prepare homogenous amyloid-beta fibrils in the presence of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

  • Grid Preparation: Apply a small volume of the fibril solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.

  • Data Collection: Collect a large dataset of images of the frozen fibrils using a transmission electron microscope.

  • Image Processing: Process the images to reconstruct a 3D map of the fibril.

  • Model Building and Refinement: Build an atomic model of the protein and ligand into the cryo-EM density map and refine the structure.

G cluster_0 NMR Sample cluster_1 NMR Experiment cluster_2 Data Analysis A Amyloid Protein C Selective Protein Saturation A->C B Ligand B->C D Saturation Transfer C->D E STD Spectrum Acquisition D->E F Identify Ligand Signals E->F G Analyze Signal Intensities F->G H Determine Binding Epitope G->H

Caption: STD-NMR experimental workflow.

Competitive Binding Assays

Competitive binding assays are used to determine if a test compound binds to the same site as a known reference ligand. Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, can be used as a reference in this context.

Causality behind Experimental Choices: If 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid binds to the same site on amyloid-beta fibrils as ThT, it will compete with ThT for binding, leading to a decrease in the ThT fluorescence signal.

Self-Validating System: The dose-dependent displacement of the reference ligand by the test compound provides a self-validating measure of competitive binding.

Experimental Protocol: Competitive Thioflavin T (ThT) Assay

  • Fibril Preparation: Prepare mature amyloid-beta fibrils.

  • Assay Setup: In a microplate, add a fixed concentration of pre-formed Aβ fibrils and a fixed concentration of Thioflavin T.

  • Titration: Add increasing concentrations of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to the wells.

  • Incubation: Incubate the plate for a short period to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence of ThT (excitation ~450 nm, emission ~485 nm).

  • Data Analysis: Plot the ThT fluorescence as a function of the concentration of the test compound. A decrease in fluorescence indicates competition for the same binding site.

Section 3: Computational Approaches

Computational methods can provide valuable predictive insights into the binding mode and can be used to guide and interpret experimental work.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.

Causality behind Experimental Choices: Docking algorithms use scoring functions to evaluate the energetic favorability of different binding poses, allowing for the identification of the most likely binding site.

Self-Validating System: The consistency of docking results across different algorithms and the correlation with experimental data (e.g., from site-directed mutagenesis) can help validate the predicted binding mode.

Comparative Performance of Binding Site Confirmation Methods:

MethodStrengthLimitation
X-ray Crystallography Atomic resolution, definitiveDifficult to obtain crystals of amyloid proteins
Cryo-EM Near-atomic resolution of fibrilsCan be challenging to resolve small molecules
NMR Spectroscopy Solution-state interactions, dynamicsProtein size limitations, requires isotopic labeling for CSP
Competitive Binding Assays Simple, high-throughputIndirect, requires a known competitor
Molecular Docking Predictive, fastAccuracy depends on scoring functions, requires a protein structure

Workflow: Molecular Docking of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to Amyloid-beta

  • Protein Structure Preparation: Obtain a high-resolution structure of amyloid-beta (e.g., from the Protein Data Bank).

  • Ligand Preparation: Generate a 3D structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and assign appropriate charges and atom types.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the protein structure.

  • Analysis of Results: Analyze the predicted binding poses and their corresponding docking scores to identify the most probable binding site.

Caption: Molecular docking workflow.

Conclusion

Confirming the binding site of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid on amyloid proteins requires a multi-pronged approach that combines high-resolution structural methods, biophysical characterization, and computational modeling. While X-ray crystallography and cryo-EM offer the most direct visualization of the binding site, techniques like NMR spectroscopy and competitive binding assays provide crucial complementary information about the interaction in solution. Molecular docking can be a powerful predictive tool to guide experimental design. By employing a combination of these methods, researchers can build a comprehensive and validated model of how this promising small molecule interacts with amyloid proteins, paving the way for the rational design of next-generation therapeutics for neurodegenerative diseases.

References

  • Chen, Y. R., & Glabe, C. G. (2006). Distinct early folding and aggregation properties of Alzheimer amyloid-β peptide Aβ40 and Aβ42. Journal of Biological Chemistry, 281(35), 24414-24422. [Link]

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A Comparative Guide to the Experimental Cross-Validation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel compounds is paramount. This guide provides an in-depth technical framework for the experimental cross-validation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a GABA analog with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, we will adopt a comparative approach, leveraging the well-established knowledge of related GABA analogs to inform our experimental design and data interpretation. This guide will provide the foundational principles and detailed protocols necessary to thoroughly characterize this compound and benchmark its performance against relevant alternatives.

Introduction: The Rationale for a Comparative Approach

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, analogs of GABA are of significant interest for the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a structurally distinct GABA analog. Its 3-arylpropionic acid scaffold is a feature of some anti-inflammatory drugs, suggesting the potential for a multi-faceted pharmacological profile.[3]

Given the novelty of this compound, a direct validation of its experimental results is challenging. Therefore, this guide proposes a robust cross-validation strategy centered on a comparative analysis with well-characterized GABA analogs. This approach allows us to:

  • Benchmark Physicochemical Properties: Compare key attributes like lipophilicity and pKa against established compounds to predict pharmacokinetic behavior.

  • Validate Analytical Methodologies: Employ and adapt standard analytical techniques used for related molecules to ensure accurate characterization.

  • Contextualize Biological Activity: Evaluate its efficacy and potency in relevant in vitro assays alongside known GABA receptor agonists, providing a clear performance benchmark.

This comparative methodology not only validates the experimental findings for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid but also provides a richer understanding of its potential therapeutic value within the broader landscape of GABAergic modulators.

The Comparative Landscape: Selecting Appropriate Benchmarks

The selection of appropriate comparator compounds is critical for a meaningful cross-validation. We propose a multi-tiered approach, including both a direct structural analog and established therapeutic agents.

CompoundRationale for InclusionKey Comparative Parameters
Baclofen A well-established, selective GABAB receptor agonist.[4] It serves as a gold standard for evaluating GABAB receptor-mediated activity.Receptor binding affinity (Kd), functional potency (EC50), and potential for off-target effects.
Gabapentin & Pregabalin Widely prescribed GABA analogs with a primary mechanism of action involving the inhibition of voltage-gated calcium channels, rather than direct GABA receptor agonism.[2] They provide a benchmark for assessing alternative mechanisms of action and neuroprotective effects.Efficacy in models of neuropathic pain and seizure activity; assessment of direct GABA receptor binding to confirm a distinct mechanism.
3-Arylpropionic Acid Derivatives Compounds sharing the core scaffold of the target molecule, some of which possess anti-inflammatory properties.[3] This allows for the exploration of potential dual-action pharmacology.Anti-inflammatory activity (e.g., COX inhibition assays) and evaluation of neuroprotective effects independent of direct GABAergic modulation.[5][6]

Physicochemical Characterization: The Foundation of Drug Action

A thorough understanding of a compound's physicochemical properties is essential for interpreting its biological activity and predicting its pharmacokinetic profile. The following experimental protocols are designed to characterize 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and its comparators.

Structural Elucidation and Purity Assessment

Objective: To confirm the chemical structure and assess the purity of the synthesized 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information on the number and chemical environment of protons, confirming the presence of the aminomethyl, methoxyphenyl, and propionic acid moieties.[7][8]

    • 13C NMR: Determines the number and types of carbon atoms, complementing the 1H NMR data for complete structural confirmation.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, providing unambiguous structural assignment.[9]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is used to determine the purity of the compound. The peak area of the target compound relative to the total peak area of all components provides a quantitative measure of purity.[10]

Lipophilicity Determination

Objective: To determine the octanol-water partition coefficient (LogP) of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a key indicator of its membrane permeability and potential for oral absorption.

Methodology:

  • Shake-Flask Method (Gold Standard):

    • Prepare a saturated solution of the compound in both n-octanol and water.

    • Mix equal volumes of the saturated aqueous and n-octanol phases in a separatory funnel.

    • Shake vigorously for a predetermined time to allow for partitioning.

    • Allow the phases to separate completely.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).[11]

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]

  • Reversed-Phase HPLC (RP-HPLC) Method (High-Throughput):

    • Develop an isocratic RP-HPLC method.

    • Inject a series of standard compounds with known LogP values to create a calibration curve of retention time versus LogP.

    • Inject the target compound and determine its retention time.

    • Calculate the LogP of the target compound from the calibration curve.[12][13]

Chiral Separation

Objective: To separate and quantify the enantiomers of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, as stereochemistry can significantly impact pharmacological activity.

Methodology:

  • Chiral HPLC:

    • Utilize a chiral stationary phase (CSP) designed for the separation of amino acids and their derivatives.[14] Polysaccharide-based CSPs are often effective.[15]

    • Develop a mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid) that provides optimal enantiomeric resolution.

  • Pre-column Derivatization:

    • React the racemic mixture with a chiral derivatizing agent (e.g., (+)-1-(9-fluorenyl)ethyl chloroformate) to form diastereomers.[16]

    • Separate the diastereomers using standard reversed-phase HPLC.[16]

In Vitro Pharmacological Evaluation: Unraveling the Mechanism of Action

The following in vitro assays are designed to elucidate the pharmacological profile of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, with a focus on its interaction with the GABAergic system and its potential for neuroprotection.

GABA Receptor Binding Assays

Objective: To determine the binding affinity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid for GABAA and GABAB receptors.

Methodology:

  • Radioligand Binding Assay (GABAB Receptor):

    • Prepare cell membranes from a cell line expressing recombinant human GABAB receptors or from rodent brain tissue.

    • Incubate the membranes with a radiolabeled GABAB receptor antagonist (e.g., [3H]CGP54626) in the presence of increasing concentrations of the test compound.[17][18]

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Functional Assays for GABAergic Activity

Objective: To assess the functional activity of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid at GABAB receptors.

Methodology:

  • [35S]GTPγS Binding Assay:

    • This assay measures the activation of G-proteins coupled to GABAB receptors.[19]

    • Incubate cell membranes expressing GABAB receptors with [35S]GTPγS and increasing concentrations of the test compound.

    • Receptor activation by an agonist promotes the binding of [35S]GTPγS to the Gα subunit.[19]

    • Separate bound and free [35S]GTPγS and quantify the radioactivity.

    • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for the test compound.

Assessment of Neuroprotective Effects

Objective: To evaluate the potential of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to protect neurons from excitotoxicity, a common mechanism of neuronal cell death in various neurological disorders.

Methodology:

  • Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures:

    • Culture primary cortical or hippocampal neurons.

    • Pre-treat the neurons with various concentrations of the test compound for a specified period.

    • Expose the neurons to a toxic concentration of glutamate.

    • Assess cell viability using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[20]

    • A significant increase in cell viability or a decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.[5][6][21]

Data Presentation and Interpretation

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. This allows for a direct visual comparison of the key parameters for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and the selected benchmark compounds.

Table 1: Comparative Physicochemical Properties

Property2-Aminomethyl-3-(4-methoxyphenyl)propionic acidBaclofenGabapentin
Molecular Weight To be determined213.66171.24
LogP To be determinedLiterature ValueLiterature Value
pKa To be determinedLiterature ValueLiterature Value
Purity (%) To be determined>98%>98%

Table 2: Comparative In Vitro Pharmacological Profile

Assay2-Aminomethyl-3-(4-methoxyphenyl)propionic acidBaclofenGabapentin
GABAB Receptor Binding (Ki, nM) To be determinedLiterature ValueInactive
[35S]GTPγS Binding (EC50, nM) To be determinedLiterature ValueInactive
Neuroprotection (EC50, µM) To be determinedLiterature ValueLiterature Value

Visualizing Experimental Workflows and Concepts

To enhance the clarity and understanding of the experimental processes and underlying biological concepts, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_in_vitro In Vitro Evaluation Synthesis Synthesis of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC_purity HPLC (Purity) Purification->HPLC_purity LogP Lipophilicity (LogP Determination) Purification->LogP Chiral Chiral Separation Purification->Chiral Binding GABA Receptor Binding Assays Purification->Binding Functional Functional Assays ([35S]GTPγS) Purification->Functional Neuroprotection Neuroprotection Assays Purification->Neuroprotection

Caption: Overall experimental workflow for the cross-validation of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABAB_auto GABAB Autoreceptor GABA_release->GABAB_auto Activates GABAB_post GABAB Receptor GABA_release->GABAB_post Activates Ca_channel Ca2+ Channel GABAB_auto->Ca_channel Inhibits G_protein G-protein GABAB_post->G_protein Activates K_channel K+ Channel G_protein->K_channel Opens cAMP ↓ cAMP G_protein->cAMP Inhibits Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

Caption: Simplified schematic of GABAB receptor signaling pathways.

Conclusion: A Pathway to Rigorous Validation

The experimental cross-validation of a novel compound like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid requires a meticulous and comparative approach. By benchmarking its physicochemical and pharmacological properties against well-characterized GABA analogs, researchers can build a robust and comprehensive data package. This guide provides the necessary framework and detailed protocols to undertake such a study, ensuring scientific integrity and providing a clear path toward understanding the therapeutic potential of this promising molecule. The successful execution of these experiments will provide the critical data needed to justify further preclinical and clinical development.

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A Comparative Analysis of Conformational Changes Induced by 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid and Its Analogs at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the conformational changes induced by 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a synthetic β-amino acid derivative. Due to the limited direct experimental data on this specific molecule's interaction with protein targets, this analysis is grounded in its structural analogy to known ligands of the GABA-B receptor, a critical G-protein coupled receptor (GPCR) in the central nervous system. By comparing its intrinsic conformational preferences with the well-documented effects of the endogenous agonist GABA, the clinical drug Baclofen, and a representative antagonist, we can infer its potential mechanism of action and the resulting structural dynamics at the receptor level.

Introduction: The Significance of Ligand-Induced Conformational Changes

The biological activity of a small molecule is intrinsically linked to the specific three-dimensional shape, or conformation, it adopts and the subsequent changes it elicits in its protein target. For G-protein coupled receptors like the GABA-B receptor, the binding of a ligand initiates a cascade of conformational rearrangements that transmit a signal across the cell membrane. Agonists and antagonists induce distinct structural states, leading to receptor activation or inhibition, respectively. Understanding these subtle yet critical changes is paramount for rational drug design and the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2]

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a structurally intriguing molecule. Its propionic acid backbone with an aminomethyl group at the β-position and a bulky 4-methoxyphenyl group suggests a potential interaction with neurotransmitter receptors that recognize γ-aminobutyric acid (GABA). This guide will, therefore, focus on the GABA-B receptor as its most probable biological target.

Intrinsic Conformational Preference of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

A pivotal study on 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid provides its solid-state conformation through X-ray crystallography. The molecule was found to adopt a nine-membered hydrogen-bonded δ-turn-like structure. This intrinsic conformational preference is a crucial starting point for understanding how it might present itself to a receptor binding pocket. The bulky methoxyphenyl group and the aminomethyl moiety are held in a relatively fixed orientation, which can influence its binding affinity and selectivity.

Comparative Analysis at the GABA-B Receptor

The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. The orthosteric binding site for GABA and its analogs is located in the extracellular "Venus flytrap" (VFT) domain of the GABA-B1 subunit.[1][3] Ligand binding to this site induces a significant conformational change in the VFT, which is the primary event in receptor activation or inhibition.

The "Open" and "Closed" States of the GABA-B1 VFT Domain

The VFT domain exists in two principal conformational states:

  • Open (Inactive) State: In the absence of an agonist or in the presence of an antagonist, the two lobes of the VFT domain are apart, creating an "open" conformation.[1][4]

  • Closed (Active) State: The binding of an agonist, such as GABA or Baclofen, promotes the closure of the VFT domain, bringing the two lobes together.[1][4][5] This "closed" conformation is essential for the subsequent rearrangement of the transmembrane domains and the activation of intracellular G-proteins.[1]

The table below summarizes the conformational states induced by our selected compounds.

CompoundClassVFT ConformationBiological Outcome
GABA Endogenous AgonistClosed/ActiveReceptor Activation
Baclofen Synthetic AgonistClosed/ActiveReceptor Activation
CGP54626 AntagonistOpen/InactiveReceptor Inhibition
2-Aminomethyl-3-(4-methoxyphenyl)propionic acid Hypothesized AgonistPredicted to be Closed/ActivePredicted Receptor Activation

Based on its structural similarity to agonists that possess a charged amino group and a carboxylic acid moiety, it is hypothesized that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid acts as a GABA-B receptor agonist. The bulky 4-methoxyphenyl group likely interacts with hydrophobic pockets within the VFT domain, contributing to binding affinity. Its binding is predicted to stabilize the closed, active conformation of the GABA-B1 VFT domain.

Methodologies for Studying Conformational Changes

A multi-faceted approach combining experimental and computational techniques is necessary to fully characterize ligand-induced conformational changes.

Experimental Techniques

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These are the gold standards for obtaining high-resolution snapshots of protein structures in different conformational states.[1][6][7]

  • Principle: X-ray crystallography requires the formation of well-ordered crystals of the protein-ligand complex, while cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice. Both techniques generate electron density maps from which an atomic model can be built.

  • Workflow:

    workflow A Protein Expression & Purification B Complex Formation (with ligand) A->B C Crystallization / Vitrification B->C D Data Collection (X-ray / Cryo-EM) C->D E Structure Determination & Refinement D->E F Conformational Analysis E->F

    Workflow for structural determination by X-ray crystallography or cryo-EM.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying protein dynamics and conformational changes in solution, providing information that is complementary to static crystal structures.[8][9]

  • Principle: NMR measures the magnetic properties of atomic nuclei. Chemical shift perturbation (CSP), saturation transfer difference (STD), and transferred nuclear Overhauser effect (trNOE) experiments can identify binding events, map binding sites, and reveal the conformation of the bound ligand.[9][10]

  • Protocol for Chemical Shift Perturbation (CSP):

    • Express and purify an isotopically labeled (¹⁵N or ¹³C) version of the target protein (e.g., the GABA-B1 VFT domain).

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.

    • Titrate in increasing concentrations of the ligand, acquiring an HSQC spectrum at each step.

    • Monitor the changes in the chemical shifts of the protein's backbone amide signals. Residues at the binding site or those undergoing conformational changes will show significant shifts.

Computational Techniques

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-receptor interactions and the associated conformational changes over time.[11][12]

  • Principle: MD simulations use classical mechanics to calculate the trajectories of atoms in a system. By solving Newton's equations of motion, the simulation can predict how the protein and ligand will move and interact.

  • Workflow:

    md_workflow A System Setup (Protein, Ligand, Solvent) B Energy Minimization A->B C Equilibration (NVT, NPT) B->C D Production MD Run C->D E Trajectory Analysis D->E F Free Energy Calculations E->F

    General workflow for a molecular dynamics simulation study.

Docking Simulations: Docking algorithms predict the preferred binding orientation of a ligand to a protein. This can provide initial hypotheses about the binding mode of novel compounds like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Predicted Signaling Pathway

The binding of an agonist to the GABA-B receptor initiates a signaling cascade that leads to neuronal inhibition. The conformational change in the VFT domain is transmitted to the transmembrane domains, which then activate associated G-proteins.

signaling_pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Inactive) GABAB_R_active GABA-B Receptor (Active) GABAB_R->GABAB_R_active Conformational Change G_protein Gαi/oβγ G_alpha_active Gαi/o-GTP G_protein->G_alpha_active G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_channel GIRK Channel K_efflux K+ Efflux K_channel->K_efflux Ligand 2-Aminomethyl-3- (4-methoxyphenyl)propionic acid (Agonist) Ligand->GABAB_R Binding GABAB_R_active->G_protein Activation G_alpha_active->AC Inhibition G_beta_gamma->K_channel Activation Inhibition Neuronal Inhibition cAMP->Inhibition Reduced PKA activity ATP ATP ATP->cAMP AC K_efflux->Inhibition

Predicted signaling pathway upon agonist binding to the GABA-B receptor.

Conclusion

While direct experimental evidence for the interaction of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid with the GABA-B receptor is currently lacking, a comparative analysis based on its structural features and the known pharmacology of GABA-B ligands provides a strong foundation for predicting its effects. Its intrinsic δ-turn-like conformation and the presence of key pharmacophoric features suggest that it likely acts as an agonist, inducing a "closed" conformation of the GABA-B1 VFT domain. This guide outlines the key experimental and computational methodologies that can be employed to formally test this hypothesis and to further elucidate the precise conformational dynamics it induces. Such studies will be invaluable for understanding its therapeutic potential and for the broader field of GABA-B receptor drug discovery.

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A Comparative Benchmarking Guide: 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid versus Epigallocatechin Gallate (EGCG) for Neurotherapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head in vitro benchmarking of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a novel synthetic compound, against the well-characterized green tea polyphenol, Epigallocatechin gallate (EGCG). The objective is to furnish researchers, scientists, and drug development professionals with a robust set of experimental protocols and a logical framework to evaluate and compare the neuroprotective, antioxidant, and anti-inflammatory properties of these two molecules.

Introduction and Rationale

The pursuit of effective neuroprotective agents is a cornerstone of modern therapeutic research, driven by the rising prevalence of neurodegenerative diseases and acute neuronal injury. In this landscape, two compounds of interest represent divergent drug discovery philosophies: the broadly active natural product and the targeted synthetic molecule.

Epigallocatechin Gallate (EGCG) is the most abundant catechin in green tea and has been the subject of extensive research. Its potent antioxidant and anti-inflammatory properties are well-documented, stemming from its ability to scavenge reactive oxygen species (ROS), modulate numerous signaling pathways such as MAPK, PI3K/AKT, and NF-κB, and chelate metal ions.[1][2][3] However, its clinical translation has been hampered by poor metabolic stability and low oral bioavailability, which limit its therapeutic efficacy.[4][5]

2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (referred to hereafter as Compound A ) is a synthetic small molecule whose therapeutic profile is largely unexplored. Its structure is noteworthy for two key features: a phenylpropionic acid backbone, similar to metabolites like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) known for their own antioxidant and metabolic benefits[6][7], and an aminomethyl group that confers a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This design suggests a hypothesis that Compound A may act not only as an antioxidant but also as a targeted modulator of GABAergic neurotransmission, a critical pathway for preventing excitotoxicity.

This guide outlines a series of validated in vitro assays designed to rigorously compare the performance of Compound A against EGCG, focusing on key functional endpoints relevant to neuroprotection. By explaining the causality behind each experimental choice, we provide a self-validating system for generating reliable and comparable data.

Comparative Mechanistic Overview

A fundamental understanding of the potential mechanisms of action is critical for interpreting experimental data. The pathways for EGCG are well-established, while those for Compound A are hypothesized based on its chemical structure.

Epigallocatechin Gallate (EGCG): The Pleiotropic Modulator

EGCG's neuroprotective effects are multifaceted. It operates as a powerful free-radical scavenger and can also activate endogenous antioxidant defenses.[1][3] Furthermore, it modulates a wide array of signaling cascades involved in cell survival, inflammation, and apoptosis.[2][4] Its anti-inflammatory action is largely mediated by the suppression of the NF-κB pathway, which in turn reduces the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[1]

EGCG_Pathway EGCG EGCG ROS Reactive Oxygen Species (ROS) EGCG->ROS Scavenges NFkB NF-κB Pathway EGCG->NFkB Inhibits PI3K_AKT PI3K/AKT Pathway EGCG->PI3K_AKT Modulates MAPK MAPK Pathway EGCG->MAPK Modulates Antioxidant_Response Antioxidant Response Inflammation Inflammation (iNOS, Cytokines) NFkB->Inflammation Promotes Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes Apoptosis Apoptosis MAPK->Apoptosis Regulates

Caption: Simplified signaling pathways modulated by EGCG.
Compound A: A Hypothesis of Targeted Action

Based on its structure, Compound A is hypothesized to possess a dual mechanism of action. The phenylpropionic acid moiety may confer antioxidant and anti-inflammatory properties, while the GABA-like aminomethyl group may allow for direct interaction with GABA receptors.[7][8] Such an interaction could directly counteract glutamate-induced excitotoxicity, a primary driver of neuronal death in ischemic events, by enhancing inhibitory neurotransmission.[9]

CompoundA_Pathway CompoundA Compound A GABA_Receptor GABA-A Receptor CompoundA->GABA_Receptor Binds/Modulates (Hypothesized) Phenylpropionic_Backbone Phenylpropionic Acid Backbone CompoundA->Phenylpropionic_Backbone Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_Receptor->Neuronal_Hyperpolarization Promotes ROS Reactive Oxygen Species (ROS) Phenylpropionic_Backbone->ROS Scavenges (Hypothesized) Antioxidant_Activity Antioxidant Activity Reduced_Excitotoxicity Reduced Excitotoxicity Neuronal_Hyperpolarization->Reduced_Excitotoxicity Leads to

Caption: Hypothesized dual-mechanism of action for Compound A.

Head-to-Head Benchmarking: Experimental Framework

To objectively compare these compounds, a suite of four validated in vitro assays is proposed. Each protocol is designed to be self-contained and provide quantifiable endpoints for direct comparison.

Experimental_Workflow cluster_prep Preparation cluster_assays Benchmarking Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation & Dilution Assay1 Neuroprotection Assay (Glutamate Challenge) Compound_Prep->Assay1 Assay2 Antioxidant Assays (DPPH & ORAC) Compound_Prep->Assay2 Assay3 Anti-inflammatory Assay (LPS & Griess Reagent) Compound_Prep->Assay3 Assay4 Receptor Binding Assay (GABA-A Radioligand) Compound_Prep->Assay4 Cell_Culture Cell Culture & Seeding (e.g., HT22, RAW 264.7) Cell_Culture->Assay1 Cell_Culture->Assay3 Data_Acquisition Data Acquisition (Plate Reader, Scintillation Counter) Assay1->Data_Acquisition Assay2->Data_Acquisition Assay3->Data_Acquisition Assay4->Data_Acquisition Data_Analysis Data Analysis (EC50, IC50, Ki Calculation) Data_Acquisition->Data_Analysis Comparison Comparative Evaluation & Reporting Data_Analysis->Comparison

Caption: General experimental workflow for comparative analysis.
Assay 1: Neuroprotective Efficacy in an in vitro Model of Glutamate-Induced Excitotoxicity

Causality: This assay directly evaluates the primary desired function: protecting neurons from a clinically relevant death stimulus. Glutamate-induced excitotoxicity is a key pathological event in ischemic stroke and other neurodegenerative conditions.[10] The use of a hippocampal neuronal cell line (e.g., HT22) provides a relevant cellular context. Cell viability is measured using the MTT assay, which quantifies the metabolic activity of living cells.[11][12][13]

Experimental Protocol:

  • Cell Seeding: Seed HT22 mouse hippocampal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of Compound A or EGCG (e.g., 0.1 µM to 100 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Glutamate Challenge: Introduce glutamate to a final concentration of 5 mM to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well.

    • Incubate for 2 hours in the dark at room temperature to fully dissolve the formazan.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated (no glutamate) control. Plot a dose-response curve and determine the EC₅₀ value for each compound.

Data Presentation:

CompoundConcentration (µM)% Cell Viability (Mean ± SD)EC₅₀ (µM)
Vehicle Control-100 ± 5-
Glutamate Only-45 ± 6-
Compound A 0.152 ± 5rowspan="5"
168 ± 7
1085 ± 4
5092 ± 5
10095 ± 3
EGCG 0.148 ± 6rowspan="5"
155 ± 4
1070 ± 6
5088 ± 5
10091 ± 4
Assay 2: Comparative Antioxidant Capacity

Experimental Protocols:

  • DPPH Radical Scavenging Assay:

    • Prepare a 0.1 mM DPPH solution in methanol.

    • In a 96-well plate, add 100 µL of various concentrations of Compound A or EGCG in methanol.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[16]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay:

    • This assay is typically performed using a commercial kit following the manufacturer's instructions, which are based on established protocols.[17][18]

    • Briefly, the compound is incubated with a fluorescent probe (e.g., fluorescein).

    • Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • The decay of fluorescence is monitored over time in the presence of the antioxidant.

    • The ORAC value is calculated from the area under the curve and is typically expressed as Trolox equivalents (TE).

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µM)ORAC Value (µmol TE/µmol)
Compound A [Insert Value][Insert Value]
EGCG [Insert Value][Insert Value]
Trolox (Control)[Insert Value]1.0
Assay 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

Causality: Neuroinflammation contributes significantly to secondary injury cascades. Microglia and macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a pro-inflammatory mediator.[3] This assay uses the RAW 264.7 macrophage cell line to quantify the ability of each compound to suppress this inflammatory response. NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture medium using the Griess reagent.[19][20][21]

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere for 24 hours.

  • Treatment: Treat cells with various concentrations of Compound A or EGCG for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[21]

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production and determine the IC₅₀ value.

Data Presentation:

CompoundNO Inhibition IC₅₀ (µM)Cell Viability at IC₅₀ (MTT Assay)
Compound A [Insert Value]>90%
EGCG [Insert Value]>90%
L-NAME (Control)[Insert Value]>90%

Note: A concurrent MTT assay is crucial to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.

Assay 4: GABA-A Receptor Binding Affinity

Causality: This assay directly tests the hypothesis that Compound A has a targeted effect on the GABAergic system. A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[22] It measures the ability of the unlabeled test compound (Compound A or EGCG) to displace a radiolabeled ligand (e.g., [³H]muscimol) that is known to bind to the GABA-A receptor.[23] A positive result would provide a clear mechanistic differentiator from EGCG.

Experimental Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue according to established protocols, which involve homogenization and multiple centrifugation steps to isolate the membrane fraction rich in GABA-A receptors.[22][23]

  • Binding Assay:

    • In assay tubes, combine the prepared brain membranes (0.1-0.2 mg protein), a fixed concentration of radioligand [³H]muscimol (e.g., 5 nM), and varying concentrations of the competitor (Compound A or EGCG).

    • Total Binding: Tubes with only membranes and radioligand.

    • Non-specific Binding: Tubes with membranes, radioligand, and a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[23]

  • Incubation: Incubate the tubes at 4°C for 45-60 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Data Acquisition: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.

Data Presentation:

CompoundGABA-A Receptor Binding Kᵢ (nM)
Compound A [Insert Value]
EGCG No significant displacement
GABA (Control)[Insert Value]

Summary and Concluding Remarks

This guide presents a structured, hypothesis-driven approach to benchmarking a novel synthetic compound, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, against the natural product EGCG. By employing a series of functionally relevant in vitro assays, researchers can generate a comprehensive and comparative dataset.

The expected outcome of such a study would be a clear differentiation between the two compounds. While EGCG is anticipated to show potent but broad-spectrum antioxidant and anti-inflammatory activity, Compound A's value will be determined by its performance in the neuroprotection and GABA receptor binding assays. A strong neuroprotective effect at a low micromolar concentration, coupled with significant GABA-A receptor affinity, would position Compound A as a promising candidate for further development, potentially offering a more targeted mechanism of action with a superior therapeutic window compared to the pleiotropic but problematic EGCG. The data generated using these protocols will provide the critical foundation for subsequent investigations in more complex cellular and in vivo models.

References

  • Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential. (n.d.). MDPI. [Link]

  • Dietary (−)-Epigallocatechin Gallate (EGCG): State-of-the-Art Advances in Bioactivities, Bioavailability Enhancement Strategies, and Applications in Nutrition and Health. (n.d.). MDPI. [Link]

  • Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement. (n.d.). PubMed. [Link]

  • ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content. (n.d.). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. (n.d.). MDPI. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. [Link]

  • Characterization of GABA Receptors. (n.d.). PubMed Central. [Link]

  • Nitric oxide (NO) scavenging assay, following Griess reagent method... (n.d.). ResearchGate. [Link]

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  • Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations. (2021). MDPI. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Link]

  • Simple Approach to Enhance Green Tea Epigallocatechin Gallate Stability in Aqueous Solutions and Bioavailability: Experimental and Theoretical Characterizations. (n.d.). ResearchGate. [Link]

  • Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications. (n.d.). NIH. [Link]

  • In vitro neurology assays. (n.d.). InnoSer. [Link]

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  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). PubMed Central. [Link]

  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. (2017). PubMed. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Assessment and Triage: Understanding the Compound

Inferred Hazard Profile:

Hazard StatementClassificationRationale
Acute Toxicity, OralWarningHarmful if swallowed[1][2].
Skin Corrosion/IrritationWarningCauses skin irritation[1][2].
Serious Eye Damage/IrritationWarningCauses serious eye irritation[1][2].
Specific target organ toxicityWarningMay cause respiratory irritation[1][2].

Given these potential hazards, 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid must be treated as a hazardous chemical. All laboratory personnel handling this compound should be thoroughly familiar with the potential risks and trained in appropriate safety procedures.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling or preparing 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

Required PPE:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes[3].

  • Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All respiratory protection must be used in accordance with a comprehensive respiratory protection program[3].

Spill Management: Immediate and Decisive Action

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Contain the Spill: For solid spills, carefully cover the material with an absorbent, inert material such as sand or vermiculite. Avoid raising dust.

  • Collect the Waste: Using non-sparking tools, carefully scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent materials and contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal Workflow: A Systematic Approach

The proper disposal of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid requires a systematic approach to ensure compliance with institutional and regulatory guidelines. The following workflow outlines the key steps from waste generation to final disposal.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Segregation cluster_StorageDisposal Storage & Final Disposal WasteGen Waste Generation (Unused chemical, contaminated labware) Segregation Waste Segregation (Solid vs. Liquid, Halogenated vs. Non-halogenated) WasteGen->Segregation Characterize Waste Containerization Proper Containerization (Labeled, sealed, compatible container) Segregation->Containerization Package Waste Storage Temporary Storage (Designated Satellite Accumulation Area) Containerization->Storage Store Securely Pickup Scheduled Waste Pickup (Environmental Health & Safety) Storage->Pickup Request Disposal

Caption: Disposal workflow for 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

Detailed Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all unused 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and any materials contaminated with it (e.g., filter paper, gloves, disposable labware) as hazardous waste.

    • Segregate solid waste from liquid waste. If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Segregate halogenated and non-halogenated solvent waste streams.

  • Containerization and Labeling:

    • Use a dedicated, chemically compatible, and leak-proof container for the waste. The container must be in good condition and have a secure lid.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2-Aminomethyl-3-(4-methoxyphenyl)propionic acid," and an accurate description of the contents (e.g., "solid waste," "solution in methanol"). Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Disposal:

    • Do not dispose of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid down the drain or in the regular trash.

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a waste pickup.

Regulatory Compliance: Adherence to Standards

The disposal of all laboratory chemicals is governed by federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the proper management of hazardous waste.

  • OSHA (Occupational Safety and Health Administration): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect employees from health hazards associated with hazardous chemicals. This includes procedures for safe handling and disposal.

It is the responsibility of the principal investigator and all laboratory personnel to be aware of and comply with these regulations and their institution's specific EHS policies.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is an integral part of scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe handling and disposal of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and sustainability is a hallmark of a responsible and ethical scientific community.

References

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Personal protective equipment for handling 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that providing robust safety guidance is paramount, especially for novel or less-common compounds where established data may be sparse. This guide addresses the safe handling of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid .

Our recommendations are derived from the hazard profiles of several analogues, including various aminopropionic acids and methoxyphenyl derivatives.[1][2][3][4] The consistent guidance for these related compounds points towards potential risks of skin, eye, and respiratory irritation, as well as potential harm if swallowed.[3][4] Consequently, the following protocols are designed to provide comprehensive protection against these anticipated hazards.

Anticipated Hazard Profile

Based on a review of structural analogues, we must assume 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid presents the following hazards until proven otherwise. This conservative stance is a cornerstone of laboratory safety.

The primary hazards are consistently identified across related molecules according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4]

Hazard Statement Description Common GHS Code Reference
Acute Toxicity (Oral)Harmful if swallowed.H302[3][4]
Skin IrritationCauses skin irritation.H315[3][4]
Eye IrritationCauses serious eye irritation.H319[3][4]
Respiratory IrritationMay cause respiratory irritation.H335[3][4]

Given these potential hazards, a multi-layered approach combining engineering controls and Personal Protective Equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against direct chemical exposure.[5][6] The following PPE is required for all personnel handling 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, particularly in its powdered form.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields must be worn at all times in the laboratory.[5][7] This is to protect against accidental projectiles or minor splashes.

    • Required for Splash Hazards: When handling solutions or performing operations with a risk of splashing, a full-face shield must be worn over safety glasses.[7][8] A face shield provides a broader barrier of protection for the entire face.

  • Hand Protection:

    • Glove Type: Use powder-free nitrile gloves as a minimum standard for barrier protection.[5] Always check the manufacturer's glove compatibility chart for the specific solvents you may be using.

    • Gloving Protocol: Double-gloving is required when weighing the solid compound or handling concentrated solutions.[8] This minimizes the risk of exposure if the outer glove is compromised. Gloves must be changed every 30 minutes or immediately if contamination is suspected or visible damage occurs.[8]

  • Body Protection:

    • A long-sleeved laboratory coat is mandatory. Cuffs should be snug-fitting (elastic or knit) to prevent accidental exposure of the wrists.[8]

    • The lab coat must be fully buttoned to provide a continuous barrier.

    • For large-scale operations or situations with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection:

    • Engineering Controls First: All work with the solid, powdered form of this compound must be performed within a certified chemical fume hood to control airborne particulates.[9]

    • When Respirators are Required: If engineering controls are not available or are insufficient to prevent the generation of dust, respiratory protection is mandatory. An N95-rated respirator is the minimum requirement for protection against airborne particulates.[8] Surgical masks offer no protection from chemical dust and are not an acceptable substitute.[8]

Operational and Disposal Plans

A safe protocol is a self-validating system that accounts for every step of the process, from preparation to disposal. The following workflow is designed to minimize exposure at every stage.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Designate a specific work area within a certified chemical fume hood for handling the compound.

    • Ensure the fume hood sash is at the appropriate working height.

    • Assemble all necessary equipment (spatula, weigh paper/boat, vials, solvents) and place it inside the fume hood before bringing in the chemical.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety glasses.

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves, ensuring the cuffs go over the cuffs of the lab coat.

  • Handling the Compound:

    • Carefully open the container inside the fume hood.

    • Use a spatula to gently transfer the desired amount of powder onto a weigh boat or paper. Avoid any actions that could create dust, such as dropping or tapping the container unnecessarily.

    • Once weighing is complete, securely close the primary container.

    • If creating a solution, add the solvent to the powder slowly to prevent splashing.

  • Post-Handling and Doffing PPE:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.

    • Remove the outer pair of gloves and dispose of them as chemical waste.

    • Remove your lab coat.

    • Remove safety glasses.

    • Remove the inner pair of gloves and dispose of them as chemical waste.

    • Immediately wash your hands thoroughly with soap and water.

Spill and Waste Disposal
  • Spill Management:

    • In case of a small powder spill inside the fume hood, gently cover the spill with absorbent pads.

    • Wet the pads with an appropriate solvent to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it in a sealed container for hazardous waste.

    • Do not use a dry brush or cloth, as this will generate dust.

  • Waste Disposal:

    • All solid waste, including contaminated gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled hazardous waste container.[10]

    • Excess or unwanted solutions should be collected in a designated, labeled hazardous liquid waste container.

    • Never dispose of this chemical down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the critical workflow for safely handling 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood & Assemble Equipment Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep->Don_PPE Handle 3. Handle Compound (Weighing/Mixing) in Fume Hood Don_PPE->Handle Clean 4. Clean Work Area & Secure Compound Handle->Clean Doff_PPE 5. Doff PPE Correctly (Outer Gloves First) Clean->Doff_PPE Dispose 6. Dispose of Waste in Labeled Bins Doff_PPE->Dispose Wash 7. Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for handling 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.

References

  • 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (n.d.).
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | 7636-26-2 | FA153636. (n.d.). Biosynth.
  • (S)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid. (n.d.). Advanced ChemBlocks.
  • 2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | C10H13NO4. (n.d.). PubChem.
  • SAFETY DATA SHEET. (n.d.). TCI AMERICA.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Common Personal Protective Equipment. (2024). Environmental Health & Safety.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Chapter 19 – Personal Protective Equipment (PPE). (2024). Environment, Health, and Safety.
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment. (n.d.). Cornell EHS.
  • Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH.
  • Chapter 10: Personal Protective Equipment for Biohazards. (2024). Environmental Health & Safety.
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. (2017).
  • 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3. (n.d.). PubChem.

Sources

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